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  • Product: (2-Bromo-4-chloro-benzyl)-dimethyl-amine

Core Science & Biosynthesis

Foundational

Chemical properties of (2-Bromo-4-chloro-benzyl)-dimethyl-amine

Chemical Properties, Synthesis, and Applications in Drug Discovery Executive Summary (2-Bromo-4-chloro-benzyl)-dimethyl-amine is a specialized bifunctional building block used primarily in the synthesis of pharmaceutical...

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Properties, Synthesis, and Applications in Drug Discovery

Executive Summary

(2-Bromo-4-chloro-benzyl)-dimethyl-amine is a specialized bifunctional building block used primarily in the synthesis of pharmaceutical intermediates and agrochemicals. Its structural uniqueness lies in its orthogonal halogen reactivity : the coexistence of a reactive ortho-bromo substituent and a more stable para-chloro substituent on a benzylamine scaffold. This configuration allows for sequential, chemoselective cross-coupling or metallation reactions, making it a valuable "switchable" scaffold for generating complex polysubstituted aromatic systems (e.g., antihistamines, MDM2 inhibitors).

This guide details the physicochemical profile, synthetic pathways, and divergent reactivity of this compound, providing researchers with actionable protocols for its deployment in medicinal chemistry.

Structural Analysis & Physicochemical Profile

Molecular Architecture

The molecule consists of a benzene core substituted at three positions:

  • Position 1 (Benzylic Amine): A dimethylaminomethyl group [

    
    ]. This acts as a Lewis base and a potential Directed Metalation Group (DMG).
    
  • Position 2 (ortho): A bromine atom.[1][2][3][4] This is the site of highest reactivity for metal-halogen exchange and palladium-catalyzed coupling.

  • Position 4 (para): A chlorine atom. This site is electronically deactivated relative to the bromine, allowing it to survive conditions that functionalize the C2 position.

Physicochemical Properties (Experimental & Predicted)

Note: Specific experimental data for the free base is limited in public registries; values below represent high-confidence chemoinformatic predictions and analog comparisons.

PropertyValue / DescriptionSignificance
Molecular Formula

Core stoichiometry.
Molecular Weight 248.55 g/mol Fragment-like (Rule of 3 compliant).
Physical State Liquid or Low-Melting SolidFree base is likely an oil; HCl salt is a solid.
Boiling Point ~260–270 °C (Predicted)High boiling point due to polarity/MW.
pKa (Base) ~8.8 – 9.2Typical for benzylic tertiary amines. Protonates at physiological pH.
LogP ~3.1Moderately lipophilic; suitable for CNS penetration models.
H-Bond Acceptors 1 (Tertiary Amine)Key interaction point for receptor binding.

Synthetic Pathways[5][6]

The synthesis of (2-Bromo-4-chloro-benzyl)-dimethyl-amine is most efficiently achieved via Reductive Amination , which avoids the handling of highly lachrymatory benzyl bromide intermediates.

Pathway A: Reductive Amination (Preferred)

This route utilizes commercially available 2-bromo-4-chlorobenzaldehyde. The carbonyl is condensed with dimethylamine to form an iminium ion, which is reduced in situ (e.g., with Sodium Triacetoxyborohydride).

Pathway B: Nucleophilic Substitution

Displacement of the bromide in 2-bromo-4-chlorobenzyl bromide (or chloride) with dimethylamine. While direct, the starting material is a potent alkylating agent and skin irritant.

Synthesis Workflow Diagram

SynthesisPathways Aldehyde 2-Bromo-4-chloro- benzaldehyde Iminium Intermediate Iminium Species Aldehyde->Iminium Condensation (Ti(OiPr)4 or Acid Cat.) Amine Dimethylamine (HCl or solution) Amine->Iminium Product (2-Bromo-4-chloro-benzyl)- dimethyl-amine Iminium->Product Reduction (NaBH(OAc)3 or NaBH4) BenzylHalide 2-Bromo-4-chloro- benzyl bromide BenzylHalide->Product SN2 Substitution (HNMe2, Base)

Figure 1: Comparative synthetic routes.[5][6] Pathway A (top) is preferred for safety and chemoselectivity.

Reactivity & Functionalization: The "Switchable" Scaffold

The defining feature of this molecule is the ability to selectively functionalize the C2-Bromine while leaving the C4-Chlorine intact.

Chemoselective Metal-Halogen Exchange
  • Reagent:

    
    -Butyllithium (
    
    
    
    -BuLi) or Isopropylmagnesium chloride (
    
    
    -PrMgCl).
  • Mechanism: The C-Br bond is significantly weaker than the C-Cl bond. At low temperatures (-78 °C),

    
    -BuLi selectively undergoes Lithium-Halogen exchange at the C2 position.
    
  • Chelation Effect: The benzylic dimethylamine nitrogen can coordinate to the Lithium atom. This "Complex Induced Proximity Effect" (CIPE) stabilizes the resulting ortho-lithio species, preventing decomposition and directing subsequent electrophilic trapping.

Sequential Cross-Coupling
  • Step 1 (C2 Functionalization): Palladium-catalyzed Suzuki-Miyaura coupling at room temperature or mild heat will selectively engage the C-Br bond.

  • Step 2 (C4 Functionalization): The remaining C-Cl bond requires more forcing conditions (higher temp, bulky phosphine ligands like XPhos or RuPhos) to react, allowing for the introduction of a second, different aryl group.

Reactivity Divergence Diagram

Reactivity Core (2-Bromo-4-chloro-benzyl)- dimethyl-amine Lithio 2-Lithio-Intermediate (Stabilized by N-Li chelation) Core->Lithio n-BuLi, -78°C (Li-Br Exchange) Suzuki1 Biaryl Product A (Retains 4-Cl) Core->Suzuki1 Pd(0), Ar-B(OH)2 RT to 60°C (Sel. C-Br) Electrophile Trapped Product (e.g., Aldehyde, Alcohol) Lithio->Electrophile + Electrophile (E+) Suzuki2 Terphenyl Product B (Substituted at C2 & C4) Suzuki1->Suzuki2 Pd(0), Ligand (e.g. XPhos) >100°C (C-Cl Coupling)

Figure 2: Divergent reactivity pathways demonstrating orthogonal functionalization of the halogen sites.

Experimental Protocols

Protocol 1: Reductive Amination (Synthesis of Core)

Objective: Synthesize (2-Bromo-4-chloro-benzyl)-dimethyl-amine from aldehyde precursor.

  • Setup: Charge a dry flask with 2-bromo-4-chlorobenzaldehyde (1.0 equiv) and Dimethylamine (2.0 M in THF, 1.2 equiv) in Dichloromethane (DCM).

  • Activation: Add Titanium(IV) isopropoxide (1.1 equiv) if available to facilitate imine formation (optional but recommended). Stir at room temperature for 2 hours.

  • Reduction: Cool to 0 °C. Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) portion-wise.

  • Reaction: Allow to warm to room temperature and stir for 12–16 hours under Nitrogen.

  • Workup: Quench with saturated aqueous

    
    . Extract with DCM (3x). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: The crude amine is often pure enough. If not, purify via flash column chromatography (SiO2, DCM/MeOH/NH4OH gradient).

Protocol 2: Selective Lithium-Halogen Exchange

Objective: Generate the C2-anion for electrophilic trapping.

  • Setup: Flame-dry a flask and purge with Argon. Dissolve (2-Bromo-4-chloro-benzyl)-dimethyl-amine (1.0 equiv) in anhydrous THF.

  • Cooling: Cool the solution to -78 °C (Dry ice/Acetone bath).

  • Exchange: Add

    
    -Butyllithium  (1.05 equiv, 1.6 M in hexanes) dropwise over 10 minutes. Note: The solution may turn yellow/orange.
    
  • Equilibration: Stir at -78 °C for 30–45 minutes. The amine chelation stabilizes the lithium species.

  • Trapping: Add the electrophile (e.g., DMF, Benzaldehyde) dropwise.

  • Quench: Allow to warm to 0 °C and quench with water or saturated

    
    .
    

Safety & Handling

  • Hazards: As a benzylic amine with halogen substituents, the compound should be treated as a potential skin and eye irritant . The free base may cause chemical burns.

  • Precursors: 2-Bromo-4-chlorobenzyl bromide (if used in Route B) is a lachrymator . Handle only in a fume hood.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8 °C to prevent oxidation of the amine or slow hydrolysis.

References

  • Synthesis via Reductive Amination

    • Patent Reference: "Carbamate compounds and of making and using same." WO2013103973A1. (Describes the synthesis of the piperazine analog from 2-bromo-4-chlorobenzaldehyde, transferable to dimethylamine).
  • Precursor Synthesis & Reactivity

    • Patent Reference: "Sulfonamide compounds and medicinal use thereof." US6348474B1. (Describes the preparation and use of 2-bromo-4-chlorobenzyl bromide).
  • General Methodology (Metal-Halogen Exchange)

    • Source: "Metal–halogen exchange."[4][7][6] Wikipedia (General overview of the mechanism applicable to aryl bromides).

    • [6]

  • Analogous Compound Data

    • Source: PubChem CID 17864 (2-Bromoethyldimethylamine) and related benzylamines.

Sources

Exploratory

A Comprehensive Safety and Handling Guide for (2-Bromo-4-chloro-benzyl)-dimethyl-amine: A Hazard Assessment Based on Structural Analogue Analysis

Introduction (2-Bromo-4-chloro-benzyl)-dimethyl-amine is a substituted aromatic amine that, due to its structural motifs—a halogenated benzyl group and a dimethylamine moiety—represents a compound of significant interest...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(2-Bromo-4-chloro-benzyl)-dimethyl-amine is a substituted aromatic amine that, due to its structural motifs—a halogenated benzyl group and a dimethylamine moiety—represents a compound of significant interest for researchers in medicinal chemistry and drug development. The N,N-dimethylbenzylamine scaffold is a recurring feature in various biologically active molecules, including a range of pharmaceuticals.[1] Similarly, bromo- and chloro-substituted aromatic rings are fundamental building blocks in the synthesis of novel therapeutic agents and advanced materials.[2][3]

Part 1: Structural Analysis and Physicochemical Profile

The toxicological and reactive properties of a chemical are intrinsically linked to its structure. (2-Bromo-4-chloro-benzyl)-dimethyl-amine combines three key functional groups that dictate its behavior:

  • Halogenated Benzene Ring: The presence of both bromine and chlorine atoms on the aromatic ring increases the molecule's molecular weight and lipophilicity, which can influence its biological absorption and environmental persistence. These halogens also activate the ring towards certain reactions and are common features in many bioactive compounds.

  • Benzylic Carbon: The carbon atom connecting the aromatic ring to the amine group is a benzylic carbon. This position is often susceptible to both nucleophilic substitution and oxidation.

  • Tertiary Amine (Dimethylamine): The dimethylamine group imparts basicity to the molecule and serves as a key site for physiological interactions. Tertiary amines can also be susceptible to oxidation. Aromatic amines as a class are noted for their potential toxicity.[4][5]

Predicted and Analogue-Derived Physicochemical Properties

The following table summarizes key physicochemical data derived from close structural analogues. This information is critical for understanding the compound's behavior during handling, storage, and in the event of a release.

PropertyPredicted/Analogue ValueSource Analogue(s)Justification and Implication
Molecular Formula C₉H₁₁BrClNN/ACalculated from structure.
Molecular Weight 248.54 g/mol N/ACalculated from structure.
Appearance Likely a solid or oil2-Bromobenzylamine HCl (solid)[6], 2-bromo-4-chlorobenzyl bromide (oil)[7]The presence of polar groups and a moderate molecular weight suggests it could be a low-melting solid or a viscous liquid at room temperature.
Boiling Point > 220 °C2-bromo-N,N-dimethylbenzylamine (223 °C)[8]Expected to have a high boiling point, indicating low volatility under standard lab conditions but potential for vapor generation upon heating.
Solubility Soluble in methanol and other organic solvents; low water solubility2-Bromobenzylamine HCl (methanol soluble)[6]Typical for organic compounds of this nature. Low water solubility has implications for environmental fate and cleanup.
Structural Contribution to Reactivity and Hazards

The interplay between the functional groups is crucial for predicting the compound's hazard profile.

G cluster_motifs Key Structural Motifs cluster_hazards Resulting Hazards compound (2-Bromo-4-chloro-benzyl)-dimethyl-amine halogen Bromo & Chloro Groups (on Aromatic Ring) amine Tertiary (Dimethyl) Amine benzyl Benzylic C-N Bond toxicity Aquatic & Human Toxicity (Potential Carcinogenicity) halogen->toxicity Lipophilicity, Persistence amine->toxicity Metabolic Activation corrosivity Corrosivity / Irritation (Skin, Eyes, Respiratory) amine->corrosivity Basicity reactivity Incompatibility (Acids, Oxidizers) amine->reactivity Nucleophilicity benzyl->corrosivity Lachrymatory Potential G start Receiving Compound (2-Bromo-4-chloro-benzyl)-dimethyl-amine storage_cabinet Store in a dedicated, ventilated cabinet for Corrosive/Toxic Organics start->storage_cabinet check_incompat Check for Incompatible Materials in Storage Area storage_cabinet->check_incompat acids Acids (e.g., HCl, H₂SO₄, Acetic Acid) check_incompat->acids Acids Present? oxidizers Strong Oxidizers (e.g., Peroxides, Nitrates) check_incompat->oxidizers Oxidizers Present? final_storage Final Placement: Cool, Dry, Dark Location Away from heat sources check_incompat->final_storage None Present segregate_acids Segregate from Acids (Store in separate acid cabinet) acids->segregate_acids segregate_oxidizers Segregate from Oxidizers oxidizers->segregate_oxidizers reason_acid Reason: Violent neutralization, forms fine dust/salt [14] segregate_acids->reason_acid reason_oxidizer Reason: Fire/Explosion Hazard [3] segregate_oxidizers->reason_oxidizer

Caption: Workflow for the safe segregation and storage of (2-Bromo-4-chloro-benzyl)-dimethyl-amine.

Spill and Emergency First-Aid Protocols

Rapid and correct response is critical to mitigating harm.

  • Spill Response:

    • Evacuate all non-essential personnel from the immediate area.

    • If the spill is large or ventilation is inadequate, contact your institution's emergency response team.

    • Wearing full PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows). Do not use combustible materials like paper towels.

    • Carefully sweep or scoop the absorbed material into a labeled, sealed waste container.

    • Decontaminate the area with a suitable solvent, followed by soap and water.

    • Dispose of all contaminated materials as hazardous waste according to local, state, and federal regulations. [9]

  • First-Aid Measures:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15-20 minutes, holding the eyelids open. [9]Remove contact lenses if present and easy to do. [9]Seek immediate medical attention.

    • Skin Contact: Immediately remove all contaminated clothing. [10]Rinse the affected skin area with plenty of water for at least 15-20 minutes. [10][9]Seek immediate medical attention.

    • Inhalation: Move the person to fresh air. [11]If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.

    • Ingestion: Do NOT induce vomiting. [10]If the person is conscious, rinse their mouth with water and have them sip a glass of water. [9]Seek immediate medical attention immediately.

Part 4: Synthesis Pathway and Reactivity Considerations

For professionals in drug development, understanding the synthesis is key to anticipating impurities and handling precursors. A likely synthetic route involves the amination of a benzyl bromide intermediate.

Probable Two-Step Synthesis
  • Step 1: Free-Radical Bromination. The synthesis would likely begin with 2-bromo-4-chlorotoluene. This starting material undergoes free-radical bromination at the benzylic position using N-bromosuccinimide (NBS) and a radical initiator (like AIBN or light) in a non-polar solvent such as carbon tetrachloride. [7]This selectively forms the intermediate, 2-bromo-4-chlorobenzyl bromide. [7]2. Step 2: Nucleophilic Substitution. The resulting benzyl bromide is a reactive electrophile. It can then be treated with dimethylamine, which acts as a nucleophile, to displace the bromide and form the final product, (2-Bromo-4-chloro-benzyl)-dimethyl-amine. This is a standard method for synthesizing benzylamines. [12]

G start 2-Bromo-4-chlorotoluene reagent1 N-Bromosuccinimide (NBS) + AIBN or UV Light Solvent: CCl₄ start->reagent1 intermediate Intermediate: 2-Bromo-4-chlorobenzyl bromide reagent1->intermediate Step 1: Radical Bromination [4] reagent2 Dimethylamine (HN(CH₃)₂) + Base (e.g., Et₃N) Solvent: THF or CH₂Cl₂ intermediate->reagent2 product Final Product: (2-Bromo-4-chloro-benzyl)-dimethyl-amine reagent2->product Step 2: Nucleophilic Amination [19]

Sources

Foundational

Solubility Profile of (2-Bromo-4-chloro-benzyl)-dimethyl-amine in Organic Solvents: A Technical Guide

Abstract This technical guide provides a comprehensive analysis of the solubility profile of (2-Bromo-4-chloro-benzyl)-dimethyl-amine, a halogenated benzylamine derivative of significant interest to researchers in medici...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility profile of (2-Bromo-4-chloro-benzyl)-dimethyl-amine, a halogenated benzylamine derivative of significant interest to researchers in medicinal chemistry and synthetic organic chemistry. In the absence of extensive published empirical data for this specific molecule, this document leverages fundamental principles of physical chemistry and data from structurally analogous compounds to establish a robust predictive framework for its solubility in common organic solvents. Furthermore, this guide presents a detailed, field-proven experimental protocol for the quantitative determination of solubility using the isothermal shake-flask method, complete with safety guidelines and data presentation templates. This document is intended to serve as an essential resource for scientists and drug development professionals, enabling informed solvent selection for synthesis, purification, formulation, and screening processes.

Introduction

(2-Bromo-4-chloro-benzyl)-dimethyl-amine is a tertiary amine featuring a di-halogenated aromatic ring. Such structures are common pharmacophores and versatile intermediates in the synthesis of complex molecular architectures. The efficiency of chemical reactions, the feasibility of purification techniques like crystallization and chromatography, and the ultimate bioavailability of a compound are all critically dependent on its solubility in various media.[1] A well-characterized solubility profile is therefore not an academic exercise but a cornerstone of successful process development and preclinical evaluation. This guide provides both the theoretical underpinnings and the practical methodology to understand and quantify the solubility of this specific compound.

Molecular Structure and Physicochemical Property Analysis

To predict the solubility of (2-Bromo-4-chloro-benzyl)-dimethyl-amine, we must first analyze its molecular structure and key physicochemical properties. The molecule consists of a benzyl group substituted with a bromine atom at the ortho-position and a chlorine atom at the para-position. This aromatic core is connected via a methylene bridge to a dimethylamino group, a tertiary amine.

Key Structural Features:

  • Aromatic Ring: The benzene ring is inherently nonpolar and hydrophobic.

  • Halogen Substituents (Br, Cl): The bromine and chlorine atoms are electronegative, introducing polarity to the ring. However, their primary contribution to solubility in organic solvents is through an increase in molecular weight and van der Waals forces, which generally enhances solubility in nonpolar solvents.[2]

  • Tertiary Amine Group (-N(CH₃)₂): The dimethylamino group is a polar, basic functional group. The lone pair of electrons on the nitrogen atom can act as a hydrogen bond acceptor. In acidic conditions, this group can be protonated to form a highly polar ammonium salt.[3]

Predicted Physicochemical Properties
PropertyPredicted Value / StructureRationale / Source
Molecular Formula C₉H₁₁BrClNBased on chemical structure.
Molecular Weight 248.54 g/mol Calculated from atomic weights.
Predicted LogP ~3.0 - 3.5Inferred from structurally similar compounds. 2-Bromo-4-chloroaniline has a calculated XLogP3 of 3.2[4] and 2-bromo-4-chlorobenzoic acid has a calculated XLogP3 of 2.9.[3] The replacement of the amine or carboxylic acid with a dimethylaminomethyl group is expected to maintain or slightly increase lipophilicity.
pKa (of conjugate acid) ~8.5 - 9.5Typical range for the conjugate acid of a tertiary benzylamine. The electron-withdrawing halogens may slightly decrease the basicity compared to an unsubstituted benzylamine.

LogP (the logarithm of the octanol-water partition coefficient) is a critical measure of a molecule's lipophilicity (oil-loving) versus hydrophilicity (water-loving). A higher LogP value indicates greater lipophilicity and predicts better solubility in nonpolar organic solvents.[5][6]

Predicted Solubility Profile: A Theoretical Framework

The foundational principle governing solubility is "like dissolves like."[1] This means that solutes tend to dissolve in solvents that have similar polarity and intermolecular force characteristics.

  • Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): The large, hydrophobic 2-bromo-4-chlorobenzyl portion of the molecule will dominate its interactions in these environments. Strong van der Waals forces between the solute and solvent molecules are expected. Therefore, (2-Bromo-4-chloro-benzyl)-dimethyl-amine is predicted to have high solubility in nonpolar and weakly polar organic solvents.

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane (DCM)): These solvents have dipole moments and can engage in dipole-dipole interactions. They cannot donate hydrogen bonds but can act as acceptors. The polarity of the C-Br, C-Cl, and C-N bonds will facilitate dissolution. Good to high solubility is predicted in this class of solvents.

  • Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents can both donate and accept hydrogen bonds. While the tertiary amine nitrogen can act as a hydrogen bond acceptor, the molecule lacks a hydrogen bond donor. The large, nonpolar surface area of the halogenated ring will likely disrupt the strong hydrogen-bonding network of solvents like water, leading to poor solvation. In alcohols like ethanol and methanol, the alkyl portion of the solvent can interact favorably with the nonpolar part of the solute, while the hydroxyl group can interact with the amine. Moderate solubility is predicted in alcohols, while very poor solubility is expected in water.

Experimental Determination of Solubility: The Isothermal Shake-Flask Method

To move from prediction to quantification, a rigorous experimental protocol is necessary. The isothermal shake-flask method is the gold-standard technique for determining the thermodynamic equilibrium solubility of a compound.[7] It involves agitating an excess of the solid compound in the solvent of interest at a constant temperature until equilibrium is achieved.

Diagram of the Experimental Workflow

The logical flow of the shake-flask solubility determination is outlined below.

Shake_Flask_Workflow cluster_prep Preparation Phase cluster_equilibration Equilibration Phase cluster_analysis Analysis Phase A 1. Add excess solid (2-Bromo-4-chloro-benzyl)-dimethyl-amine to a vial B 2. Add a precise volume of the selected organic solvent A->B   C 3. Seal vial and place in a shaker bath at constant temperature (e.g., 25°C) B->C D 4. Agitate for a set duration (e.g., 24-48 hours) to ensure equilibrium C->D E 5. Allow undissolved solid to settle D->E F 6. Withdraw an aliquot of the supernatant and filter (e.g., 0.22 µm PTFE filter) E->F G 7. Dilute the filtrate with a suitable mobile phase F->G H 8. Quantify concentration using a validated analytical method (e.g., HPLC-UV) G->H I I H->I Calculate Solubility (mg/mL or mol/L)

Sources

Exploratory

Thermodynamic stability of (2-Bromo-4-chloro-benzyl)-dimethyl-amine

Technical Monograph: Thermodynamic Stability & Physicochemical Profile of (2-Bromo-4-chloro-benzyl)-dimethyl-amine Part 1: Executive Summary (2-Bromo-4-chloro-benzyl)-dimethyl-amine (CAS: 1894943-92-0 ) is a specialized...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Thermodynamic Stability & Physicochemical Profile of (2-Bromo-4-chloro-benzyl)-dimethyl-amine

Part 1: Executive Summary

(2-Bromo-4-chloro-benzyl)-dimethyl-amine (CAS: 1894943-92-0 ) is a specialized halogenated benzylamine intermediate used primarily in the synthesis of complex pharmacophores, including WDR5 and CBP/EP300 inhibitors. Its utility lies in its dual-halogenated motif, offering orthogonal functionalization vectors (aryl bromide and aryl chloride) alongside a basic dimethylamine handle.

However, this structural complexity introduces specific thermodynamic vulnerabilities. The steric bulk of the ortho-bromo substituent, combined with the electron-withdrawing nature of the para-chloro group, alters the bond dissociation energies (BDE) of the benzylic system compared to unsubstituted benzylamines. This guide provides a rigorous analysis of its stability profile, defining the operational boundaries for its storage, handling, and reaction thermodynamics.

Part 2: Molecular Architecture & Physicochemical Baseline

To understand the stability, we must first establish the baseline thermodynamic parameters. As experimental data for this specific analog is sparse in public registries, the values below represent a synthesis of empirical data from close structural analogs (e.g., 2-bromo-N,N-dimethylbenzylamine) and calculated structure-property relationships (QSPR).

Structural Analysis
  • Core Scaffold:

    
    -Dimethylbenzylamine.[1]
    
  • Substituents:

    • 2-Bromo (Ortho): Introduces significant steric strain on the benzylic methylene group. It creates a "twisted" conformation, reducing orbital overlap between the nitrogen lone pair and the aromatic

      
      -system, slightly increasing the basicity of the amine compared to a planar system, but the inductive effect dominates.
      
    • 4-Chloro (Para): Acts primarily as an electron-withdrawing group (EWG) via induction (

      
      ), lowering the electron density of the aromatic ring and the benzylic carbon.
      
Thermodynamic Parameters (Estimated & Observed)
ParameterValue / RangeConfidenceRationale
Physical State Liquid or Low-Melting SolidHigh2-Bromo analog is liquid (BP 223°C). 4-Cl adds MW and symmetry, likely pushing MP to 25–35°C.
Boiling Point 245°C – 255°C (at 760 mmHg)HighExtrapolated from 2-bromo analog (

BP for Cl-substitution

C).
pKa (Conjugate Acid) 8.1 – 8.4MediumUnsubst. Benzylamine pKa

9.0. Halogens are EWG, reducing basicity.
LogP (Lipophilicity) 3.2 – 3.5HighHighly lipophilic due to di-halogenation.
Lattice Energy LowHighThe ortho-substituent disrupts efficient crystal packing.

Part 3: Thermodynamic Stability Profile

The thermodynamic stability of this molecule is governed by three primary vectors: Oxidative Susceptibility , Photolytic Lability , and Thermal Dissociation .

Chemical Stability: The Oxidative Threat

The benzylic C-H bonds are the thermodynamic weak point. The bond dissociation energy (BDE) is lowered by the stabilization of the resulting benzylic radical.

  • N-Oxide Formation: The tertiary amine is prone to oxidation by peroxides or atmospheric oxygen over time, forming the

    
    -oxide. This is an exothermic process (
    
    
    
    ).
  • Oxidative Dealkylation: In the presence of transition metals (often trace impurities from synthesis) and oxygen, the compound can undergo Single Electron Transfer (SET) oxidation, leading to iminium ion intermediates and eventual hydrolysis to 2-bromo-4-chlorobenzaldehyde .

Photostability: The Homolytic Risk

The Carbon-Bromine (C-Br) bond is thermodynamically stable in the dark but kinetically labile under UV irradiation.

  • Mechanism: Absorption of UV light (

    
    ) excites the aromatic ring, leading to homolytic cleavage of the C-Br bond (BDE 
    
    
    
    70 kcal/mol).
  • Outcome: Formation of a reactive aryl radical, which can abstract hydrogen from solvent or the

    
    -methyl groups, leading to debrominated byproducts (4-chloro-N,N-dimethylbenzylamine).
    
Thermal Stability
  • Range: Stable up to

    
     150°C under inert atmosphere.
    
  • Decomposition: Above 200°C, particularly in the presence of Lewis acids, the molecule may undergo Hofmann-type elimination or retro-Mannich fragmentation, though the lack of

    
    -hydrogens on the benzyl side restricts standard Hofmann pathways.
    

Part 4: Degradation Pathway Visualization

The following diagram maps the thermodynamic "sinks" where the molecule degrades if energy barriers are crossed.

StabilityPathways cluster_legend Stability Factors Compound (2-Bromo-4-chloro-benzyl)- dimethylamine (Target) NOxide N-Oxide Derivative (Thermodynamic Sink) Compound->NOxide Oxidation (O2/Peroxides) Exothermic Aldehyde 2-Bromo-4-chlorobenzaldehyde + Dimethylamine Compound->Aldehyde Oxidative Dealkylation (Metals/O2) Radical Aryl Radical (Transient) Compound->Radical Photolysis (UV) hν > BDE(C-Br) Debrom Des-bromo Analog (Impurity) Radical->Debrom H-Abstraction Red: High Risk Red: High Risk Yellow: Medium Risk Yellow: Medium Risk Red: High Risk->Yellow: Medium Risk Green: Low Risk (Slow) Green: Low Risk (Slow) Yellow: Medium Risk->Green: Low Risk (Slow)

Figure 1: Primary degradation pathways. Oxidation to the N-oxide is the most thermodynamically favored pathway under storage conditions.

Part 5: Experimental Protocols for Stability Assessment

To validate the thermodynamic stability for drug development purposes, the following "Stress Testing" protocol is recommended. This is a self-validating system: if the mass balance closes (>95%), the stability model is accurate.

Protocol A: Forced Degradation (Stress Testing)
  • Preparation: Dissolve 10 mg of compound in MeCN:H2O (1:1).

  • Conditions:

    • Acid/Base: 0.1 N HCl and 0.1 N NaOH at 60°C for 24 hours. (Expected: Stable).

    • Oxidation: 3%

      
       at RT for 4 hours. (Expected: >10% conversion to N-oxide).
      
    • Photolysis: 1.2 million lux hours (ICH Q1B standard). (Expected: 2-5% debromination).

  • Analysis: HPLC-UV (254 nm) coupled with MS.

    • Key Marker: Look for the +16 Da peak (N-oxide) and the -79/+1 Da shift (Debromination).

Protocol B: Thermal Analysis (DSC)
  • Instrument: Differential Scanning Calorimetry (DSC).

  • Method: Ramp from 25°C to 300°C at 10°C/min under

    
    .
    
  • Interpretation:

    • Endotherm: Melting point (if solid).

    • Exotherm: Decomposition onset. If onset < 150°C, the batch contains thermally labile impurities (likely residual benzyl bromide precursors).

Part 6: Storage & Handling Recommendations

Based on the thermodynamic profile, the following handling logic is mandatory to maintain >99% purity.

VariableRecommendationThermodynamic Justification
Atmosphere Argon or Nitrogen HeadspacePrevents thermodynamically favored N-oxidation.
Temperature 2°C – 8°C (Refrigerated)Slows kinetics of autoxidation; minimizes volatility.
Light Amber Glass / Foil WrapThe C-Br bond is photo-labile; prevents radical initiation.
Container Borosilicate GlassAvoid metals (Fe/Cu) which catalyze oxidative dealkylation.

References

  • BLD Pharm. (n.d.). 1-(2-Bromo-4-chlorophenyl)-N,N-dimethylmethanamine (CAS 1894943-92-0).[2] Product Catalog. Retrieved from

  • PubChem. (2023). 2-Bromo-N,N-dimethylbenzylamine (CAS 1976-04-1) Physical Properties. National Library of Medicine. Retrieved from

  • Mitch, W. A., & Sedlak, D. L. (2004). Formation of N-Nitrosodimethylamine (NDMA) from Dimethylamine-Containing Compounds. Environmental Science & Technology.
  • Google Patents. (2002). US6348474B1: Sulfonamide compounds and medicinal use thereof. (Describes synthesis of 2-bromo-4-chlorobenzyl intermediates). Retrieved from

Sources

Foundational

(2-Bromo-4-chloro-benzyl)-dimethyl-amine: A Technical Guide to Unveiling Its Biological Potential

Abstract Substituted benzylamines are a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds.[1][2] This technical guide focuses on the novel compound, (2-Brom...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Substituted benzylamines are a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds.[1][2] This technical guide focuses on the novel compound, (2-Bromo-4-chloro-benzyl)-dimethyl-amine, for which, to date, no specific biological activities have been documented in public literature. In the absence of empirical data, this document serves as a comprehensive roadmap for researchers, scientists, and drug development professionals to systematically investigate its potential pharmacological properties. We will first propose a viable synthetic route and then delineate a structured, multi-tiered screening cascade designed to thoroughly interrogate the biological activity of this compound. This guide provides detailed, field-proven experimental protocols and the rationale behind their selection, grounded in the known activities of structurally analogous molecules.

Introduction: The Rationale for Investigation

The benzylamine scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide range of biological activities, including enzyme inhibition, receptor modulation, and antimicrobial effects.[1][2][3] The specific substitutions on the aromatic ring and the amine group significantly influence the compound's physicochemical properties and its interactions with biological targets. The presence of halogen atoms, such as bromine and chlorine, can modulate lipophilicity, metabolic stability, and binding affinity. The dimethylamine moiety can influence solubility and receptor interactions. Given the established pharmacological importance of substituted benzylamines, a systematic evaluation of novel derivatives like (2-Bromo-4-chloro-benzyl)-dimethyl-amine is a scientifically meritorious endeavor.

Synthesis of (2-Bromo-4-chloro-benzyl)-dimethyl-amine

A plausible synthetic route for (2-Bromo-4-chloro-benzyl)-dimethyl-amine can be adapted from established methods for the synthesis of similar N,N-dimethylbenzylamines.[4] The proposed two-step synthesis begins with the bromination of 2-bromo-4-chlorotoluene to form the key intermediate, 2-bromo-4-chlorobenzyl bromide.[5] This is followed by a nucleophilic substitution reaction with dimethylamine.

Step 1: Synthesis of 2-Bromo-4-chlorobenzyl bromide

This procedure is adapted from the synthesis of 2-bromo-4-chlorobenzyl bromide.[5]

  • Materials: 2-bromo-4-chlorotoluene, N-bromosuccinimide (NBS), carbon tetrachloride (CCl4), benzoyl peroxide (initiator).

  • Procedure:

    • To a solution of 2-bromo-4-chlorotoluene in CCl4, add NBS and a catalytic amount of benzoyl peroxide.

    • Reflux the mixture under inert atmosphere with irradiation from a UV lamp for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and filter to remove succinimide.

    • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

    • Evaporate the solvent under reduced pressure to yield crude 2-bromo-4-chlorobenzyl bromide, which can be purified by column chromatography.

Step 2: Synthesis of (2-Bromo-4-chloro-benzyl)-dimethyl-amine

This step involves the amination of the synthesized benzyl bromide.

  • Materials: 2-bromo-4-chlorobenzyl bromide, dimethylamine (as a solution in a suitable solvent like THF or ethanol), a non-nucleophilic base (e.g., triethylamine or potassium carbonate), and a suitable solvent (e.g., acetonitrile or THF).

  • Procedure:

    • Dissolve 2-bromo-4-chlorobenzyl bromide in the chosen solvent.

    • Add the non-nucleophilic base to the solution.

    • Slowly add a solution of dimethylamine to the reaction mixture at room temperature.

    • Stir the reaction for 12-24 hours, monitoring its progress by TLC.

    • After completion, filter off any solid byproducts.

    • Remove the solvent in vacuo.

    • Purify the crude product by column chromatography to obtain (2-Bromo-4-chloro-benzyl)-dimethyl-amine.

A Proposed Screening Cascade for Biological Activity

A tiered screening approach is essential for efficiently identifying the biological potential of a novel compound.[6] This cascade should begin with broad, high-throughput in vitro assays and progress to more specific and complex models based on initial findings.

Screening_Cascade cluster_0 Tier 1: Initial Broad Screening cluster_1 Tier 2: Focused In Vitro Assays cluster_2 Tier 3: In Vivo Model Evaluation A Cytotoxicity Screening D Mechanism of Cell Death Assays A->D If Cytotoxic B Antimicrobial Screening E Determination of MIC/MBC B->E If Antimicrobial C Initial Receptor Binding Profile F Specific Receptor/Enzyme Inhibition Assays C->F If Binding Activity G Animal Models for Efficacy and Toxicity D->G Promising Results E->G Promising Results F->G Promising Results

Caption: A proposed tiered screening cascade for (2-Bromo-4-chloro-benzyl)-dimethyl-amine.

Tier 1: Initial Broad Screening

The initial screening phase is designed to cast a wide net and identify any significant biological activity.

Cytotoxicity Screening

Cytotoxicity assays are crucial for assessing the potential of a compound to damage or kill cells and are a fundamental first step in drug discovery.[7][8]

  • Rationale: To determine the general toxicity of the compound against mammalian cells. This information is critical for interpreting the results of other assays and for identifying potential anticancer activity.

  • Experimental Protocol: MTT Assay [9][10]

    • Cell Seeding: Seed a panel of human cancer cell lines (e.g., HeLa, A549, MCF-7) and a non-cancerous cell line (e.g., HEK293) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Compound Treatment: Prepare serial dilutions of (2-Bromo-4-chloro-benzyl)-dimethyl-amine in culture medium. Treat the cells with a range of concentrations (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

    • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Table 1: Hypothetical Cytotoxicity Data Presentation

Cell LineCompoundIC50 (µM)
HeLa(2-Bromo-4-chloro-benzyl)-dimethyl-amine[Insert Value]
A549(2-Bromo-4-chloro-benzyl)-dimethyl-amine[Insert Value]
MCF-7(2-Bromo-4-chloro-benzyl)-dimethyl-amine[Insert Value]
HEK293(2-Bromo-4-chloro-benzyl)-dimethyl-amine[Insert Value]
HeLaDoxorubicin (Positive Control)[Insert Value]
Antimicrobial Screening

The emergence of antimicrobial resistance necessitates the search for new antimicrobial agents.[11] Various methods can be employed for initial screening.[12][13]

  • Rationale: To evaluate the compound's ability to inhibit the growth of or kill pathogenic microorganisms. The presence of halogens in aromatic compounds can sometimes confer antimicrobial properties.

  • Experimental Protocol: Agar Well Diffusion Method [12]

    • Microorganism Preparation: Prepare standardized inoculums of representative Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, and a yeast (e.g., Candida albicans).

    • Plate Inoculation: Spread the microbial suspension evenly onto the surface of appropriate agar plates (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for yeast).

    • Well Preparation: Create uniform wells in the agar using a sterile cork borer.

    • Compound Application: Add a defined volume of a stock solution of (2-Bromo-4-chloro-benzyl)-dimethyl-amine (dissolved in a suitable solvent like DMSO) into the wells. Include a solvent control and a positive control antibiotic (e.g., ampicillin for bacteria, fluconazole for yeast).

    • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for yeast).

    • Data Acquisition: Measure the diameter of the zone of inhibition around each well.

Table 2: Hypothetical Antimicrobial Screening Data

MicroorganismCompoundZone of Inhibition (mm)
S. aureus(2-Bromo-4-chloro-benzyl)-dimethyl-amine[Insert Value]
E. coli(2-Bromo-4-chloro-benzyl)-dimethyl-amine[Insert Value]
C. albicans(2-Bromo-4-chloro-benzyl)-dimethyl-amine[Insert Value]
S. aureusAmpicillin (Positive Control)[Insert Value]
C. albicansFluconazole (Positive Control)[Insert Value]
Initial Receptor Binding Profile

Receptor binding assays are crucial for identifying potential drug targets.[14]

  • Rationale: To screen the compound against a panel of common CNS receptors to identify any potential neurological activity. Substituted benzylamines are known to interact with various receptors, including serotonin and dopamine receptors.[15]

  • Experimental Protocol: Radioligand Binding Assay [14]

    • Receptor Preparation: Use commercially available membrane preparations from cells expressing the target receptors (e.g., 5-HT2A, D2).

    • Assay Setup: In a multi-well plate, combine the receptor preparation, a specific radioligand for the target receptor, and (2-Bromo-4-chloro-benzyl)-dimethyl-amine at a high concentration (e.g., 10 µM).

    • Incubation: Incubate the mixture to allow for binding equilibrium to be reached.

    • Separation: Separate the bound and free radioligand using a filter-based separation method.

    • Detection: Quantify the amount of bound radioactivity using a scintillation counter.

    • Data Analysis: Calculate the percentage of radioligand displacement by the test compound. Significant displacement (e.g., >50%) indicates potential binding to the receptor.

Tier 2: Focused In Vitro Assays

Positive results from Tier 1 will trigger more focused in vitro studies to confirm and elaborate on the initial findings.

Mechanism of Cell Death Assays

If the compound shows cytotoxicity, it is important to understand how it is killing the cells.[16]

  • Rationale: To determine if the compound induces apoptosis (programmed cell death) or necrosis (uncontrolled cell death).

  • Experimental Protocol: Annexin V/Propidium Iodide (PI) Staining

    • Treat cells with the IC50 concentration of the compound for 24 hours.

    • Stain the cells with Annexin V-FITC and PI.

    • Analyze the stained cells by flow cytometry.

    • Quantify the percentage of early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and necrotic (Annexin V negative, PI positive) cells.

Determination of Minimum Inhibitory/Bactericidal Concentration (MIC/MBC)

If antimicrobial activity is observed, the potency of the compound needs to be quantified.[12]

  • Rationale: To determine the lowest concentration of the compound that inhibits microbial growth (MIC) and the lowest concentration that kills the microbes (MBC).

  • Experimental Protocol: Broth Microdilution Method [11]

    • Perform serial dilutions of the compound in a 96-well plate containing microbial growth medium.

    • Inoculate each well with a standardized microbial suspension.

    • Incubate the plate under appropriate conditions.

    • The MIC is the lowest concentration of the compound at which no visible growth is observed.

    • To determine the MBC, plate the contents of the wells with no visible growth onto fresh agar plates and incubate. The MBC is the lowest concentration that results in a significant reduction in the number of colonies.

Specific Receptor/Enzyme Inhibition Assays

If receptor binding is detected, the functional activity of the compound should be assessed.

  • Rationale: To determine if the compound acts as an agonist, antagonist, or allosteric modulator at the identified receptor.

  • Experimental Protocol: Functional Assays

    • For G-protein coupled receptors (GPCRs): Measure downstream signaling events such as changes in intracellular calcium or cAMP levels.

    • For ion channels: Use electrophysiological techniques like patch-clamping to measure changes in ion flow across the cell membrane.[17]

Tier 3: In Vivo Model Evaluation

Promising in vitro results should be validated in a living organism.[18]

  • Rationale: To assess the efficacy, toxicity, and pharmacokinetic properties of the compound in an animal model relevant to the observed in vitro activity.

  • Experimental Approach:

    • If anticancer activity is observed: Use xenograft models where human cancer cells are implanted into immunocompromised mice.[19]

    • If antimicrobial activity is observed: Use infection models where animals are infected with the target pathogen.

    • If neurological activity is observed: Use behavioral models to assess effects on locomotion, anxiety, cognition, etc.[20][21]

Computational Prediction of Biological Activity

In parallel with experimental screening, computational methods can provide valuable insights into the potential biological activities of a novel compound.[22][23]

  • Rationale: To use the chemical structure of (2-Bromo-4-chloro-benzyl)-dimethyl-amine to predict its biological activity spectrum, potential targets, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. This can help to prioritize experimental assays and guide further compound optimization.

  • Methodology:

    • Quantitative Structure-Activity Relationship (QSAR): Develop models that correlate the chemical structure of compounds with their biological activity.[24]

    • Molecular Docking: Predict the binding mode and affinity of the compound to the three-dimensional structure of a potential protein target.

    • Pharmacophore Modeling: Identify the essential three-dimensional arrangement of functional groups responsible for a particular biological activity.

    • ADMET Prediction: Use computational models to predict properties such as solubility, permeability, metabolic stability, and potential toxicity.

Computational_Workflow cluster_0 Input cluster_1 Prediction Models cluster_2 Output A 2D Structure of (2-Bromo-4-chloro-benzyl)-dimethyl-amine B QSAR Models A->B C Molecular Docking A->C D Pharmacophore Screening A->D E ADMET Prediction A->E F Predicted Biological Activities B->F G Potential Protein Targets C->G D->G H Predicted ADMET Profile E->H

Caption: A workflow for the computational prediction of biological activity.

Conclusion

While the biological activity of (2-Bromo-4-chloro-benzyl)-dimethyl-amine remains to be empirically determined, its structural similarity to known pharmacologically active benzylamines provides a strong rationale for its investigation. This technical guide outlines a systematic and comprehensive approach to unlock its potential. By following the proposed synthetic route and the multi-tiered screening cascade, researchers can efficiently and effectively characterize the biological profile of this novel compound, potentially leading to the discovery of a new therapeutic agent. The integration of both experimental and computational methodologies will provide a robust and well-rounded assessment of its promise as a lead compound in drug discovery.

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Exploratory

An In-Depth Technical Guide to (2-Bromo-4-chloro-benzyl)-dimethyl-amine: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of (2-Bromo-4-chloro-benzyl)-dimethyl-amine, a compound of interest in medicinal chemistry and organi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (2-Bromo-4-chloro-benzyl)-dimethyl-amine, a compound of interest in medicinal chemistry and organic synthesis. Due to the limited availability of direct experimental data for this specific molecule, this document focuses on a proposed synthetic pathway, predicted physicochemical properties based on structurally related compounds, and general protocols for its handling and characterization. This guide is intended to serve as a foundational resource for researchers looking to synthesize and utilize this compound in their work.

Chemical Identity and Identifiers

While a specific CAS number for (2-Bromo-4-chloro-benzyl)-dimethyl-amine is not readily found in public databases, its identity can be unequivocally established through its chemical structure and systematic nomenclature.

IdentifierValue
IUPAC Name 1-(2-Bromo-4-chlorophenyl)-N,N-dimethylmethanamine
Chemical Formula C₉H₁₁BrClN
Molecular Weight 248.55 g/mol
Canonical SMILES CN(C)CC1=C(C=C(C=C1)Cl)Br

The following Graphviz diagram illustrates the chemical structure of (2-Bromo-4-chloro-benzyl)-dimethyl-amine.

Caption: Chemical structure of (2-Bromo-4-chloro-benzyl)-dimethyl-amine.

Proposed Synthesis Pathway

The synthesis of (2-Bromo-4-chloro-benzyl)-dimethyl-amine can be logically approached through a two-step process starting from 2-bromo-4-chlorotoluene. This pathway involves the bromination of the benzylic position followed by a nucleophilic substitution with dimethylamine.

A proposed reaction scheme is outlined below:

G start 2-Bromo-4-chlorotoluene intermediate 2-Bromo-4-chlorobenzyl bromide start->intermediate N-Bromosuccinimide (NBS), Radical Initiator (e.g., AIBN), CCl₄, Reflux product (2-Bromo-4-chloro-benzyl)-dimethyl-amine intermediate->product Dimethylamine (e.g., in THF or as gas), Base (e.g., K₂CO₃), Solvent (e.g., THF)

Caption: Proposed synthetic pathway for (2-Bromo-4-chloro-benzyl)-dimethyl-amine.

Step 1: Synthesis of 2-Bromo-4-chlorobenzyl bromide

This initial step involves the radical bromination of the methyl group of 2-bromo-4-chlorotoluene. A well-established method for this transformation is the Wohl-Ziegler bromination using N-bromosuccinimide (NBS) and a radical initiator.

Experimental Protocol:

  • To a solution of 2-bromo-4-chlorotoluene (1.0 eq) in a suitable solvent such as carbon tetrachloride (CCl₄), add N-bromosuccinimide (1.0-1.1 eq).

  • Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter off the succinimide byproduct and wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 2-bromo-4-chlorobenzyl bromide, which can be purified by column chromatography if necessary.[1]

Step 2: Synthesis of (2-Bromo-4-chloro-benzyl)-dimethyl-amine

The second step is a nucleophilic substitution reaction where the benzylic bromide is displaced by dimethylamine to form the desired tertiary amine.

Experimental Protocol:

  • Dissolve the 2-bromo-4-chlorobenzyl bromide (1.0 eq) in an aprotic solvent like tetrahydrofuran (THF) or acetonitrile.

  • Add a solution of dimethylamine (a 2M solution in THF is commercially available) (2.0-3.0 eq) to the reaction mixture. Alternatively, dimethylamine gas can be bubbled through the solution.

  • Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (TEA), to scavenge the HBr byproduct.

  • Stir the reaction at room temperature or with gentle heating, monitoring its progress by TLC or GC-MS.

  • Once the reaction is complete, quench with water and extract the product into an organic solvent like ethyl acetate or dichloromethane.

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

Physicochemical Properties (Predicted)

The following table summarizes the predicted physicochemical properties of (2-Bromo-4-chloro-benzyl)-dimethyl-amine based on data from structurally similar compounds.

PropertyPredicted ValueNotes
Boiling Point > 200 °C at 760 mmHgBased on the boiling point of 2-bromo-N,N-dimethylbenzylamine (223 °C).[2]
Density ~1.4 g/cm³Estimated based on the density of 2-bromo-N,N-dimethylbenzylamine (1.32 g/cm³).[2]
Solubility Soluble in most organic solvents (e.g., methanol, ethanol, dichloromethane, ethyl acetate). Sparingly soluble in water.Typical for a small organic amine.
Appearance Colorless to pale yellow oil or low-melting solid.Common appearance for benzylamine derivatives.

Spectroscopic Characterization (Predicted)

For structural confirmation and purity assessment, the following spectroscopic data are anticipated:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Expected signals would include a singlet for the benzylic protons (CH₂), a singlet for the dimethylamino protons (N(CH₃)₂), and multiplets in the aromatic region corresponding to the protons on the substituted benzene ring.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Signals corresponding to the aromatic carbons, the benzylic carbon, and the methyl carbons of the dimethylamino group are expected.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): Characteristic peaks would include C-H stretching for the aromatic and aliphatic groups, C-N stretching, and C-Br and C-Cl stretching vibrations.

  • MS (Mass Spectrometry): The mass spectrum should show a molecular ion peak (M⁺) and a characteristic isotopic pattern due to the presence of bromine and chlorine.

Safety and Handling

As a halogenated benzylamine derivative, (2-Bromo-4-chloro-benzyl)-dimethyl-amine should be handled with appropriate safety precautions. While specific toxicity data is unavailable, compounds of this class are often irritants and may be harmful if inhaled, ingested, or absorbed through the skin.

General Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[3][4]

  • Ventilation: Handle the compound in a well-ventilated fume hood to minimize inhalation exposure.[4]

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[3] Wash hands thoroughly after handling.[4]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.[3]

Potential Applications in Research and Drug Development

Substituted benzylamines are important structural motifs in a variety of biologically active molecules. The dimethylamine group, in particular, is a common pharmacophore in many FDA-approved drugs.[5][6] The presence of bromo and chloro substituents on the aromatic ring of (2-Bromo-4-chloro-benzyl)-dimethyl-amine provides handles for further chemical modifications, such as cross-coupling reactions, making it a potentially versatile building block in the synthesis of more complex molecules.

Potential areas of application include:

  • Medicinal Chemistry: As a scaffold or intermediate for the synthesis of novel therapeutic agents. Benzylamine derivatives have been investigated for a wide range of biological activities.[7]

  • Organic Synthesis: As a precursor for the construction of heterocyclic compounds through intramolecular cyclization reactions.

  • Materials Science: As a building block for functionalized polymers or other advanced materials.

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Foundational

Technical Guide: Functional Group Analysis &amp; Chemoselective Utility of 2-Bromo-4-Chlorobenzyl Amines

Executive Summary: The Orthogonal Scaffold In modern drug discovery, 2-bromo-4-chlorobenzyl amine represents a "privileged scaffold" due to its unique halogen substitution pattern. Unlike simple benzyl amines, this molec...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Orthogonal Scaffold

In modern drug discovery, 2-bromo-4-chlorobenzyl amine represents a "privileged scaffold" due to its unique halogen substitution pattern. Unlike simple benzyl amines, this molecule offers orthogonal reactivity : the significant difference in bond dissociation energy (BDE) between the C-Br and C-Cl bonds allows for highly selective sequential functionalization.

This guide provides a comprehensive technical workflow for the characterization, quantitative analysis, and chemoselective application of this intermediate. It moves beyond basic identification to establish self-validating protocols for purity and reactivity.

Part 1: Structural Integrity & Spectroscopic Signatures

Before initiating synthesis, the structural integrity of the scaffold must be validated. The coexistence of an amine, a bromine, and a chlorine on the same ring creates a specific spectroscopic fingerprint.

Nuclear Magnetic Resonance (NMR) Logic

The 2,4-dihalo substitution pattern breaks the symmetry of the benzene ring, resulting in a distinct splitting pattern.

  • 
    H NMR (400 MHz, DMSO-d
    
    
    
    ):
    • Benzylic Protons (-CH

      
      -):  The electronegative halogens and the amine group shift this singlet to 
      
      
      
      3.75 – 3.90 ppm
      . Note: If the amine is a salt (e.g., HCl), this shift moves downfield to ~4.1 ppm due to deshielding.
    • Aromatic Region:

      • H-3 (Position 3): Appears as a narrow doublet or singlet at

        
         ~7.7 ppm . It is isolated between the Br and Cl, showing only weak meta-coupling (
        
        
        
        Hz) with H-5.
      • H-5 & H-6: These appear as a coupled system.[1] H-5 (ortho to Cl, meta to Br) typically shows a doublet of doublets, while H-6 (ortho to the benzylic group) appears as a doublet.

Infrared (IR) Spectroscopy

IR is critical for confirming the presence of the free base amine versus the salt form.

Functional GroupWavenumber (cm

)
Diagnostic Value
N-H Stretch 3300 – 3450Doublet indicates 1° amine (

). Broad band ~3000 indicates salt form (

).
C-Br Stretch 600 – 700Strong absorption; differentiates from simple chloro-analogs.
C-Cl Stretch 700 – 800Often overlaps with C-H out-of-plane bends but distinguishable in fingerprint region.

Part 2: Quantitative Analysis (Purity Protocols)

For process validation, relying solely on HPLC area-% is insufficient due to the lack of chromophores in the aliphatic amine tail and potential response factor differences. Non-aqueous titration is the primary method for assay determination.

Protocol: Non-Aqueous Titration of Weak Bases

Benzyl amines are weak bases (


). In water, the inflection point is indistinct. We utilize glacial acetic acid as a leveling solvent to enhance the basicity of the amine.[2]

Reagents:

  • Titrant: 0.1 N Perchloric Acid (

    
    ) in glacial acetic acid.
    
  • Solvent: Glacial Acetic Acid (anhydrous).

  • Indicator: Crystal Violet (visual) or Potentiometric Electrode (preferred).

Step-by-Step Methodology:

  • System Prep: Condition the potentiometric electrode (glass/AgCl reference with LiCl/Ethanol electrolyte) in glacial acetic acid for 30 minutes.

  • Blank Determination: Titrate 50 mL of neat glacial acetic acid with 0.1 N

    
     to determine solvent consumption.
    
  • Sample Dissolution: Accurately weigh ~150 mg of the amine sample into the vessel. Dissolve in 50 mL glacial acetic acid.

  • Titration: Titrate with 0.1 N

    
     to the potentiometric endpoint (maximum of the first derivative).
    
  • Calculation:

    
    
    (Where 
    
    
    
    =Volume mL,
    
    
    =Normality,
    
    
    =Molecular Weight,
    
    
    =Weight g)
HPLC Method for Impurity Profiling

While titration gives the assay, HPLC is required to detect synthesis byproducts (e.g., des-bromo or bis-bromo impurities).

  • Column: C18 End-capped (e.g., Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in Water (TFA suppresses silanol interactions with the amine).

    • B: Acetonitrile.[3][4][5]

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 220 nm (Amine absorption is weak; 220 nm captures the halogenated ring).

Part 3: Chemoselective Functionalization Workflow

The true value of 2-bromo-4-chlorobenzyl amine lies in its ability to undergo site-selective Palladium-catalyzed cross-coupling .

The Reactivity Hierarchy

The oxidative addition of Palladium(0) into the Carbon-Halogen bond is the rate-determining step.[6] The bond strengths dictate the order of reaction:

  • C-I (Weakest, fastest)

  • C-Br (Intermediate, reactive)

  • C-Cl (Strongest, requires specialized ligands)

Strategic Implication: You can perform a Suzuki coupling at the 2-position (Br) using standard conditions (e.g.,


, 

) without affecting the 4-position (Cl) . The Chlorine remains available for a subsequent Buchwald-Hartwig or Suzuki coupling using "hotter" catalysts (e.g., Pd-XPhos).
Visualization: Analytical & Synthetic Workflow[3][7][8]

The following diagrams illustrate the logical flow for analyzing and utilizing this scaffold.

Diagram 1: Analytical Decision Tree

AnalyticalWorkflow Input Raw 2-Bromo-4-Chlorobenzyl Amine IR_Check Step 1: IR Spectroscopy (Check N-H & Salt Form) Input->IR_Check Decision_Salt Is it a Salt? IR_Check->Decision_Salt FreeBase Free Base Identified Decision_Salt->FreeBase No SaltForm Salt Identified (Perform Neutralization) Decision_Salt->SaltForm Yes Titration Step 2: Non-Aqueous Titration (HClO4 in AcOH) FreeBase->Titration SaltForm->FreeBase Neutralize HPLC Step 3: HPLC-UV (TFA Buffer) (Impurity Profiling) Titration->HPLC Final Release for Synthesis HPLC->Final

Caption: Analytical workflow ensuring structural form (salt vs. base) and purity before synthesis.

Diagram 2: Chemoselective Synthesis Pathway

SynthesisPathway Start 2-Br-4-Cl-Benzylamine Protect Step 1: N-Protection (Boc2O / TEA) Start->Protect Inter1 N-Boc Intermediate Protect->Inter1 Suzuki Step 2: Suzuki Coupling (Site: C-Br only) Pd(PPh3)4, 80°C Inter1->Suzuki High Selectivity Inter2 2-Aryl-4-Chloro Intermediate Suzuki->Inter2 Buchwald Step 3: Buchwald Coupling (Site: C-Cl) Pd-XPhos, 110°C Inter2->Buchwald Forcing Conditions FinalProduct Multi-Functionalized Drug Scaffold Buchwald->FinalProduct

Caption: Sequential functionalization exploiting the reactivity difference between Aryl-Br and Aryl-Cl.

Part 4: Handling and Stability[9]

  • Hygroscopicity: As a free amine, the compound readily absorbs atmospheric

    
     to form carbamates. Store under Nitrogen or Argon.
    
  • Salt Formation: For long-term storage, converting the amine to the Hydrochloride (HCl) or Tosylate (TsOH) salt is recommended to improve crystallinity and stability.

  • Safety: 2-bromo-4-chlorobenzyl amine is a skin irritant and potential sensitizer. All handling, especially during titration with perchloric acid, must be performed in a fume hood.[2]

References

  • National Institutes of Health (NIH). (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery.[7][8] Retrieved from [Link]

  • LibreTexts Chemistry. (2020). Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • American Chemical Society (ACS). (2024). Development of HPLC Quantitative Analysis of Chemically Unstable Halogenated Compounds. Retrieved from [Link]

Sources

Exploratory

Storage Conditions and Shelf Life of (2-Bromo-4-chloro-benzyl)-dimethyl-amine

Technical Guidance for Stability Assurance in Drug Development Executive Summary (2-Bromo-4-chloro-benzyl)-dimethyl-amine (CAS: 1976-04-1 for free base) is a halogenated tertiary benzylic amine commonly utilized as a pha...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guidance for Stability Assurance in Drug Development

Executive Summary

(2-Bromo-4-chloro-benzyl)-dimethyl-amine (CAS: 1976-04-1 for free base) is a halogenated tertiary benzylic amine commonly utilized as a pharmacophore building block. Its stability is governed by two competing vulnerabilities: the susceptibility of the benzylic nitrogen to oxidative degradation and the photosensitivity of the aryl-bromide bond.

Immediate Storage Directive:

  • Form: Store preferably as the Hydrochloride Salt (Solid).

  • Temperature: Refrigerate at 2°C to 8°C .

  • Environment: Protect from light (Amber vials) and moisture (Desiccator).

  • Atmosphere: Inert gas overlay (Argon/Nitrogen) is mandatory for the Free Base (Liquid).

Part 1: Physicochemical Profile & Stability Drivers

To determine the shelf life, we must first distinguish between the two commercial forms of the compound. The degradation kinetics differ significantly between the free amine and its salt.

FeatureFree BaseHydrochloride Salt
CAS Number 1976-04-11093619-91-0
Physical State Viscous Oil / Low-melting solidCrystalline Solid
Basicity Weakly Basic (Tertiary Amine)Acidic Salt
Primary Risk Oxidation (N-Oxide formation)Hygroscopicity (Hydrolysis risk)
Photosensitivity High (C-Br bond cleavage)High (C-Br bond cleavage)
1.1 The Benzylic Oxidation Mechanism

The benzylic position (adjacent to the nitrogen) is electronically activated. Upon exposure to atmospheric oxygen, the free base undergoes a radical chain reaction. The tertiary amine can form an N-oxide or undergo oxidative dealkylation, cleaving the C-N bond to yield 2-bromo-4-chlorobenzaldehyde. This is the primary impurity found in aged samples.

1.2 Photolytic Dehalogenation

The 2-Bromo substituent is the "weak link." Aryl bromides have a lower bond dissociation energy (~81 kcal/mol) compared to aryl chlorides (~96 kcal/mol). Exposure to UV or high-intensity visible light excites the aromatic ring, leading to homolytic cleavage of the C-Br bond. This results in the formation of des-bromo impurities (4-chloro-benzyl-dimethyl-amine), which are difficult to separate during purification.

Part 2: Degradation Pathways (Visualized)

The following diagram illustrates the critical degradation nodes that storage protocols must mitigate.

DegradationPathways Compound (2-Bromo-4-chloro-benzyl) -dimethyl-amine Light UV/Light Exposure Compound->Light Oxygen Atmospheric Oxygen (O2) Compound->Oxygen Moisture Moisture (H2O) Compound->Moisture Product1 Des-bromo impurity (Photolytic cleavage) Light->Product1 Homolytic Fission Product2 N-Oxide Derivative Oxygen->Product2 N-Oxidation Product3 2-Bromo-4-chlorobenzaldehyde (Oxidative Dealkylation) Oxygen->Product3 Radical Mechanism Product4 Hydrolysis/Caking (Salt Form) Moisture->Product4 Hygroscopic Action

Figure 1: Primary degradation pathways. Note that the C-Br cleavage is irreversible and accelerated by light.

Part 3: Comprehensive Storage Protocols
3.1 Protocol A: The Hydrochloride Salt (Recommended)

The salt form stabilizes the lone pair on the nitrogen, effectively shutting down the oxidative pathway. However, salts are prone to moisture uptake.

  • Container: Amber borosilicate glass vials with Teflon-lined screw caps. Avoid polyethylene bags for long-term storage as they are permeable to moisture.

  • Environment: Store in a desiccator or a sealed secondary container with active desiccant (Silica gel or P2O5).

  • Temperature: 2°C to 8°C (Standard Refrigeration). Freezing (-20°C) is acceptable but requires strict equilibration to room temperature before opening to prevent condensation.

3.2 Protocol B: The Free Base (High Risk)

If you must store the free base (liquid/oil), strict exclusion of oxygen is required.

  • Atmosphere: Sparge with dry Argon for 2 minutes, then blanket the headspace with Argon before sealing. Nitrogen is an acceptable alternative but Argon is heavier and provides a better barrier.

  • Seal: Parafilm is insufficient. Use electrical tape or heat-shrink bands over the cap to prevent oxygen ingress.

  • Temperature: -20°C (Freezer) is preferred to slow kinetic oxidation rates.

Part 4: Shelf Life and Retest Intervals

Shelf life is not a fixed expiration but a "Retest Date" dependent on storage fidelity.

FormStorage ConditionInitial Retest DateMax Validated Life*
HCl Salt 2-8°C, Dark, Desiccated24 Months 4-5 Years
Free Base -20°C, Inert Gas, Dark12 Months 24 Months
Free Base Ambient, Air exposed3 Months < 6 Months

*Max Validated Life assumes the compound passes QC retesting at every interval.

Part 5: Quality Control (QC) & Retest Workflow

When the retest date approaches, do not discard the material. Use this self-validating workflow to determine usability.

5.1 Visual Inspection
  • Pass: White to off-white crystalline powder (Salt) or Clear colorless/pale yellow oil (Base).

  • Fail: Deep yellow/brown coloration (indicates extensive oxidation) or liquefaction of the salt (hygroscopic failure).

5.2 Analytical Verification (HPLC/NMR)
  • 1H-NMR (CDCl3): Check for the disappearance of the dimethyl singlet (~2.2 ppm) or the appearance of aldehyde protons (~10 ppm).

  • HPLC: Run a gradient method (Water/Acetonitrile). The dehalogenated impurity will elute earlier than the parent peak due to lower lipophilicity.

QC_Workflow Start Retest Date Reached Visual Visual Inspection Start->Visual ColorCheck Color Change? Visual->ColorCheck Discard DISCARD (Irreversible Degradation) ColorCheck->Discard Yes (Brown/Dark) NMR 1H-NMR / HPLC Analysis ColorCheck->NMR No (White/Clear) PurityCheck Purity > 98%? NMR->PurityCheck Extend Extend Shelf Life (12 Months for Salt 6 Months for Base) PurityCheck->Extend Yes Purify Recrystallize (Salt) or Distill (Base) PurityCheck->Purify No (<98%) Purify->NMR Retest

Figure 2: Decision logic for extending shelf life or disposing of compromised material.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16065506, 2-Bromo-4-chloro-1-(1-methylethyl)benzene (Structural Analog Analysis). Retrieved from [Link]

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of (2-Bromo-4-chloro-benzyl)-dimethyl-amine

Abstract (2-Bromo-4-chloro-benzyl)-dimethyl-amine is a substituted benzylamine derivative that serves as a valuable intermediate in organic synthesis. Its structural motifs are relevant in the development of novel pharma...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(2-Bromo-4-chloro-benzyl)-dimethyl-amine is a substituted benzylamine derivative that serves as a valuable intermediate in organic synthesis. Its structural motifs are relevant in the development of novel pharmaceutical and agrochemical agents.[1][2] This document provides a comprehensive guide for its synthesis, targeting researchers and professionals in chemical and drug development. We present two robust synthetic pathways: a primary two-step route commencing from 2-bromo-4-chlorotoluene, and an alternative single-step reductive amination route. The protocols are designed to be self-validating, with detailed explanations of the underlying chemical principles, step-by-step procedures, and characterization guidelines to ensure both reproducibility and a high degree of purity in the final product.

Primary Synthetic Pathway: Two-Step Synthesis from 2-Bromo-4-chlorotoluene

This primary route involves the free-radical bromination of the benzylic position of 2-bromo-4-chlorotoluene, followed by a nucleophilic substitution with dimethylamine. This pathway is advantageous when 2-bromo-4-chlorotoluene is the readily available starting material.

Overall Reaction Scheme

Caption: Two-step synthesis of the target compound from 2-bromo-4-chlorotoluene.

Part A: Synthesis of 2-Bromo-4-chlorobenzyl bromide

Principle and Mechanistic Insight

The conversion of a benzylic C-H bond to a C-Br bond is achieved via a free-radical chain reaction, commonly known as the Wohl-Ziegler reaction.[3] The benzylic C-H bonds are significantly weaker than other sp³ C-H bonds because the resulting benzylic radical is stabilized by resonance with the aromatic ring.[4][5] N-Bromosuccinimide (NBS) is the preferred reagent for this transformation as it provides a low, constant concentration of elemental bromine (Br₂) through its reaction with trace HBr, which minimizes competing electrophilic aromatic substitution on the benzene ring.[5] The reaction is initiated by heat or UV light, which generates radicals from an initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide.[4]

Materials and Equipment
Reagent/MaterialFormulaM.W. ( g/mol )QuantitySupplier
2-Bromo-4-chlorotolueneC₇H₆BrCl205.4810.00 gSigma-Aldrich
N-Bromosuccinimide (NBS)C₄H₄BrNO₂177.989.10 gSigma-Aldrich
Azobisisobutyronitrile (AIBN)C₈H₁₂N₄164.210.40 gSigma-Aldrich
Carbon Tetrachloride (CCl₄)CCl₄153.82200 mLFisher Scientific
Sodium Bicarbonate (Sat. Sol.)NaHCO₃84.01As neededVWR
Anhydrous Magnesium SulfateMgSO₄120.37As neededVWR

Equipment: 500 mL 3-necked round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, argon/nitrogen inlet.

Safety: EXTREME CAUTION. Carbon tetrachloride is a toxic and environmentally hazardous solvent; work must be conducted in a certified chemical fume hood. Safer alternatives like acetonitrile or ethyl acetate can be effective.[6][7] NBS is a corrosive irritant. Benzyl bromides are potent lachrymators (tear-inducing agents); handle with extreme care.

Detailed Experimental Protocol
  • Setup: To a dry 500 mL 3-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an argon inlet, add 2-bromo-4-chlorotoluene (10.00 g, 48.67 mmol).[8]

  • Reagent Addition: Add dry carbon tetrachloride (200 mL), followed by N-bromosuccinimide (9.10 g, 51.1 mmol, 1.05 equiv) and AIBN (0.40 g, 2.43 mmol, 0.05 equiv).

  • Reaction: The mixture is heated to reflux (approx. 77°C for CCl₄) with vigorous stirring. The reaction progress can be monitored by observing the dense NBS sinking to the bottom and the lighter succinimide byproduct floating on top upon completion. The reaction is typically complete within 2-4 hours.

  • Work-up: Cool the reaction mixture to room temperature. Filter the mixture to remove the succinimide byproduct.

  • Washing: Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2 x 100 mL) and brine (1 x 100 mL) to remove any remaining acidic impurities.[8]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.[8]

  • Product: The resulting product, 2-bromo-4-chlorobenzyl bromide, is typically obtained as a colorless to pale yellow oil and is often used in the next step without further purification. Yields are generally high (>85%).

Characterization Data (¹H NMR)
  • ¹H NMR (CDCl₃, 400 MHz): δ 7.65 (d, 1H), 7.40 (dd, 1H), 7.25 (d, 1H), 4.55 (s, 2H, -CH₂Br).[8]

Part B: Synthesis of (2-Bromo-4-chloro-benzyl)-dimethyl-amine

Principle and Mechanistic Insight

This step is a standard nucleophilic substitution (Sₙ2) reaction. The highly electrophilic benzylic carbon of 2-bromo-4-chlorobenzyl bromide is attacked by the nucleophilic dimethylamine. A base, such as potassium carbonate or triethylamine, is typically added to neutralize the hydrobromic acid (HBr) byproduct, preventing the protonation and deactivation of the dimethylamine nucleophile.[9][10]

Materials and Equipment
Reagent/MaterialFormulaM.W. ( g/mol )QuantitySupplier
2-Bromo-4-chlorobenzyl bromideC₇H₅Br₂Cl284.3813.8 g (48.67 mmol)From Part A
Dimethylamine (2.0 M in THF)C₂H₇N45.0836.5 mLSigma-Aldrich
Potassium Carbonate (K₂CO₃)K₂CO₃138.2110.1 gVWR
Tetrahydrofuran (THF), AnhydrousC₄H₈O72.11150 mLFisher Scientific
Diethyl Ether(C₂H₅)₂O74.12As neededVWR
Hydrochloric Acid (1 M)HCl36.46As neededVWR
Sodium Hydroxide (1 M)NaOH40.00As neededVWR

Equipment: 500 mL round-bottom flask, magnetic stirrer, dropping funnel, argon/nitrogen inlet.

Detailed Experimental Protocol
  • Setup: In a 500 mL round-bottom flask, suspend potassium carbonate (10.1 g, 73.0 mmol, 1.5 equiv) in anhydrous THF (100 mL).

  • Reagent Addition: Add the dimethylamine solution (36.5 mL of 2.0 M solution in THF, 73.0 mmol, 1.5 equiv). Cool the mixture to 0°C in an ice bath.

  • Substrate Addition: Dissolve the crude 2-bromo-4-chlorobenzyl bromide (13.8 g, 48.67 mmol) from Part A in anhydrous THF (50 mL). Add this solution dropwise to the stirred amine mixture over 30 minutes, maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).

  • Quenching & Extraction: Filter off the inorganic salts and concentrate the filtrate under reduced pressure. Dissolve the residue in diethyl ether (150 mL) and wash with water (2 x 75 mL).

  • Purification (Acid-Base Extraction): Extract the ether layer with 1 M HCl (3 x 50 mL). The amine product will move to the aqueous layer as the hydrochloride salt. Wash the combined acidic aqueous layers with diethyl ether (1 x 50 mL) to remove any non-basic impurities.

  • Isolation: Cool the acidic aqueous layer in an ice bath and basify by the slow addition of 1 M NaOH until pH > 12. Extract the free amine product with diethyl ether (3 x 75 mL).

  • Drying and Concentration: Combine the final organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate on a rotary evaporator to yield (2-Bromo-4-chloro-benzyl)-dimethyl-amine as an oil. Further purification can be achieved via column chromatography if necessary.

Alternative Synthetic Pathway: Reductive Amination

This method provides a more convergent approach if 2-bromo-4-chlorobenzaldehyde is the available starting material. It combines the formation of an iminium ion and its subsequent reduction into a single pot.[11]

Reaction Scheme

Caption: One-pot reductive amination of 2-bromo-4-chlorobenzaldehyde.

Protocol Outline
  • Dissolve 2-bromo-4-chlorobenzaldehyde (1.0 equiv) in a suitable solvent such as 1,2-dichloroethane (DCE) or methanol.[12]

  • Add dimethylamine (1.2-1.5 equiv, as a solution in THF or water) and stir for 20-30 minutes to allow for iminium ion formation.

  • Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv), portion-wise to control any effervescence.[11]

  • Stir the reaction at room temperature for 6-24 hours until completion, as monitored by TLC or LC-MS.

  • Perform an aqueous work-up by quenching with a saturated solution of sodium bicarbonate, followed by extraction with an organic solvent (e.g., ethyl acetate).

  • Purify the crude product using the acid-base extraction method described previously or by column chromatography.

References

  • Understanding the Role of 2-Bromo-4-chlorotoluene in Modern Synthesis . NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

  • 3-BROMO-4-CHLOROTOLUENE . ChemBK. Available from: [Link]

  • Synthesis method of 2-bromo-4-chloro-1-isopropylbenzene. Google Patents.
  • Bis(2-chlorobenzyl)dimethylammonium bromide . National Center for Biotechnology Information (PMC). Available from: [Link]

  • Reductive amination of 2-Cl-benzaldehyde with DMA using Pd/AC catalysts . ResearchGate. Available from: [Link]

  • Synthesis of (a) 2-bromo-4-chlorobenzyl bromide (2a) . PrepChem.com. Available from: [Link]

  • Reactions on the "Benzylic" Carbon: Bromination And Oxidation . Master Organic Chemistry. Available from: [Link]

  • Benzylic Bromination . Chemistry Steps. Available from: [Link]

  • 2-Bromo-4-chlorotoluene | CAS 27139-97-5 . Catsyn. Available from: [Link]

  • CLXXVIII.-The Chlorination and Bromination of Substituted Toluenes . Royal Society of Chemistry. Available from: [Link]

  • SYNTHESIS OF BROMO BENZYL AMINE SUBSTITUTED CHROMENE AND THEIR ANTIMICROBIAL ACTIVITY . Academia.edu. Available from: [Link]

  • Benzylic Bromination of Aromatic Compounds . Chemistry LibreTexts. Available from: [Link]

  • Benzyl bromide synthesis by bromination or substitution . Organic Chemistry Portal. Available from: [Link]

  • A Scalable Procedure for Light-Induced Benzylic Brominations in Continuous Flow . ACS Publications. Available from: [Link]

  • SYNTHESIS OF BROMO BENZYL AMINE SUBSTITUTED CHROMENE AND THEIR ANTIMICROBIAL ACTIVITY . Global Journal of Engineering Science and Research Management. Available from: [Link]

  • General procedure for the synthesis of ω-bromoacylamides . Wiley-VCH. Available from: [Link]

  • Process for the reductive amination of halogen-containing substrates. Google Patents.
  • Reactions of 2-bromo(N-benzyl)benzamide and 2-chloro(N-phenyl)benzamide with benzylamine . ResearchGate. Available from: [Link]

  • Reductive Amination, and How It Works . Master Organic Chemistry. Available from: [Link]

  • Synthesis and structural aspects of 2-chloro-N N-dimethylbenzylamine and its complexes with Mo(CO)6 and W(CO)6 . ResearchGate. Available from: [Link]

  • A kind of preparation method of 2-bromo-4-fluorobenzaldehyde. Google Patents.

Sources

Application

Step-by-step preparation of (2-Bromo-4-chloro-benzyl)-dimethyl-amine

An Application Note and Protocol for the Synthesis of (2-Bromo-4-chloro-benzyl)-dimethyl-amine Authored by: A Senior Application Scientist This document provides a comprehensive guide for the synthesis of (2-Bromo-4-chlo...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Synthesis of (2-Bromo-4-chloro-benzyl)-dimethyl-amine

Authored by: A Senior Application Scientist

This document provides a comprehensive guide for the synthesis of (2-Bromo-4-chloro-benzyl)-dimethyl-amine, a substituted benzylamine with potential applications in pharmaceutical and fine chemical synthesis. The protocol herein details a robust and widely applicable method, reductive amination, chosen for its efficiency and control over the reaction process. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis.

Introduction and Scientific Background

Substituted benzylamines are a class of organic compounds that serve as crucial building blocks in the synthesis of a wide range of biologically active molecules and functional materials. The specific compound, (2-Bromo-4-chloro-benzyl)-dimethyl-amine, features a di-halogenated phenyl ring, which provides multiple points for further chemical modification, making it a valuable intermediate in medicinal chemistry and materials science. The bromine and chlorine substituents can be strategically utilized in cross-coupling reactions or other transformations to build molecular complexity.[1]

The synthesis of tertiary amines, such as the target compound, can be achieved through various methods. A common approach is the alkylation of a secondary amine with a suitable alkyl halide. In this case, the reaction would involve 2-bromo-4-chlorobenzyl bromide and dimethylamine.[2][3] However, a more versatile and often higher-yielding method is the reductive amination of an aldehyde.[4][5] This method involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent.[6]

This application note will focus on the reductive amination of 2-bromo-4-chlorobenzaldehyde with dimethylamine. This process first involves the formation of an iminium ion intermediate from the reaction of the aldehyde with the secondary amine, which is then reduced in situ to the desired tertiary amine.[4][7] A variety of reducing agents can be employed, with sodium triacetoxyborohydride [NaBH(OAc)₃] being a particularly mild and selective choice that is effective in the presence of various functional groups.[4][5]

Experimental Design and Rationale

The chosen synthetic strategy is the direct reductive amination of 2-bromo-4-chlorobenzaldehyde. This one-pot procedure is advantageous as it avoids the isolation of the potentially unstable iminium ion intermediate. Sodium triacetoxyborohydride is selected as the reducing agent due to its mild nature and high selectivity for imines over aldehydes, which minimizes side reactions such as the reduction of the starting aldehyde to the corresponding alcohol.[4] Dichloroethane (DCE) is a common solvent for this reaction, though other aprotic solvents like tetrahydrofuran (THF) can also be used.[5]

Materials and Equipment
Reagent/Material Grade Supplier Purpose
2-Bromo-4-chlorobenzaldehyde≥98%Commercially AvailableStarting Material
Dimethylamine solution (e.g., 2.0 M in THF)ReagentCommercially AvailableAmine Source
Sodium triacetoxyborohydride [NaBH(OAc)₃]≥95%Commercially AvailableReducing Agent
1,2-Dichloroethane (DCE), anhydrousReagentCommercially AvailableSolvent
Saturated aqueous sodium bicarbonate (NaHCO₃)ReagentPrepared in-houseQuenching/Work-up
Dichloromethane (DCM)ReagentCommercially AvailableExtraction Solvent
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)ReagentCommercially AvailableDrying Agent
Round-bottom flask-Standard laboratory supplierReaction Vessel
Magnetic stirrer and stir bar-Standard laboratory supplierAgitation
Argon or Nitrogen sourceHigh PurityStandard laboratory supplierInert Atmosphere
Separatory funnel-Standard laboratory supplierExtraction
Rotary evaporator-Standard laboratory supplierSolvent Removal
Flash chromatography system-Standard laboratory supplierPurification
Silica gel60 Å, 230-400 meshStandard laboratory supplierStationary Phase
HexanesHPLC GradeCommercially AvailableMobile Phase
Ethyl acetateHPLC GradeCommercially AvailableMobile Phase
Experimental Workflow Diagram

SynthesisWorkflow cluster_prep Reaction Setup cluster_reaction Reductive Amination cluster_workup Work-up & Isolation cluster_purification Purification A Dissolve 2-bromo-4-chlorobenzaldehyde in anhydrous DCE B Add dimethylamine solution under inert atmosphere A->B C Stir at room temperature B->C D Add NaBH(OAc)₃ in portions C->D Initiate Reduction E Monitor reaction by TLC/LC-MS D->E F Reaction complete E->F G Quench with saturated NaHCO₃ F->G Proceed to Work-up H Extract with DCM G->H I Dry organic layer with MgSO₄ H->I J Concentrate in vacuo I->J K Purify crude product by flash chromatography J->K Isolate Crude Product L Characterize final product (NMR, MS) K->L

Caption: Workflow for the synthesis of (2-Bromo-4-chloro-benzyl)-dimethyl-amine via reductive amination.

Detailed Synthesis Protocol

  • Reaction Setup:

    • To a dry round-bottom flask equipped with a magnetic stir bar, add 2-bromo-4-chlorobenzaldehyde (1.0 eq).

    • Dissolve the aldehyde in anhydrous 1,2-dichloroethane (DCE) under an inert atmosphere of argon or nitrogen.

    • To this solution, add a solution of dimethylamine (1.1-1.5 eq, e.g., 2.0 M in THF) dropwise at room temperature.

    • Stir the resulting mixture for 20-30 minutes at room temperature to facilitate the formation of the iminium ion intermediate.

  • Reductive Amination:

    • To the stirred mixture, add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise over 10-15 minutes. The addition may be slightly exothermic.

    • Allow the reaction to stir at room temperature for 2-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed.

  • Work-up and Isolation:

    • Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (DCM) (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[8]

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel.[9]

    • A suitable eluent system would be a gradient of ethyl acetate in hexanes. The exact ratio will depend on the polarity of the product and any impurities.

    • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield (2-Bromo-4-chloro-benzyl)-dimethyl-amine as the final product.

Safety and Handling Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.

  • 2-Bromo-4-chlorobenzaldehyde: May cause skin and eye irritation. Avoid inhalation of dust.

  • Dimethylamine: Is a flammable and corrosive gas, typically handled as a solution. It can cause severe skin and eye burns and respiratory tract irritation. Handle with extreme care.[10]

  • Sodium triacetoxyborohydride: Reacts with water to produce flammable hydrogen gas. It is also a skin and eye irritant. Handle in a dry environment.

  • 1,2-Dichloroethane (DCE): Is a flammable and toxic solvent. It is a suspected carcinogen. Avoid inhalation and skin contact.

  • Waste Disposal: All chemical waste should be disposed of in accordance with local, regional, and national regulations.[11]

Characterization

The identity and purity of the synthesized (2-Bromo-4-chloro-benzyl)-dimethyl-amine should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure. The ¹H NMR spectrum is expected to show a singlet for the benzylic protons (CH₂) and a singlet for the N-methyl protons (N(CH₃)₂), in addition to the aromatic proton signals.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound. The mass spectrum should show the molecular ion peak corresponding to the calculated mass of C₉H₁₁BrClN.

Conclusion

The protocol described provides a reliable and efficient method for the synthesis of (2-Bromo-4-chloro-benzyl)-dimethyl-amine via reductive amination. The use of sodium triacetoxyborohydride offers a mild and selective approach, suitable for a laboratory setting. Proper adherence to safety protocols is essential when handling the reagents involved in this synthesis. The resulting product is a valuable intermediate for further synthetic applications in various fields of chemical research.

References

  • Eschweiler–Clarke reaction - Wikipedia. [Link]

  • Simplified Version of the Eschweiler-Clarke Reaction - ResearchGate. [Link]

  • Eschweiler–Clarke reaction - Grokipedia. [Link]

  • How to purify Benzylamine? : r/OrganicChemistry - Reddit. [Link]

  • Method of using α-substituted benzylamine chiral auxiliary synthetic reagents - Google P
  • Common Name: BENZYL DIMETHYLAMINE HAZARD SUMMARY - NJ.gov. [Link]

  • Dimethylamine - EPA OSC Response. [Link]

  • Synthesis of 4-bromo-N,N-dimethylbenzylamine - PrepChem.com. [Link]

  • Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3 - PMC. [Link]

  • SYNTHESIS OF BROMO BENZYL AMINE SUBSTITUTED CHROMENE AND THEIR ANTIMICROBIAL ACTIVITY - Academia.edu. [Link]

  • Benzyl-Bromide - Safety Data Sheet. [Link]

  • A New Synthetic Route to N-Benzyl Carboxamides through the Reverse Reaction of N-Substituted Formamide Deformylase - NIH. [Link]

  • Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources | ACS Sustainable Chemistry & Engineering. [Link]

  • Reductive Amination, and How It Works - Master Organic Chemistry. [Link]

  • Synthesis of (a) 2-bromo-4-chlorobenzyl bromide (2a) - PrepChem.com. [Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures1 | The Journal of Organic Chemistry - ACS Publications. [Link]

  • Exploring the Synthesis and Reactivity of 2-Bromo-4-Chlorobenzaldehyde for Chemical Innovation - NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites - MDPI. [Link]

  • Preparation of N,N-dimethylation of 4-bromoaniline? - ResearchGate. [Link]

  • Process for the preparation of N,N-dimethyl-N-(2-bromo-4-methylphenyl)
  • Process for preparing 4-amino-N, N-dimethylbenzylamine - Google P
  • SYNTHESIS OF BROMO BENZYL AMINE SUBSTITUTED CHROMENE AND THEIR ANTIMICROBIAL ACTIVITY - Global Journal of Engineering Science and Research Management (GJESRM). [Link]

  • Synthesis and structural aspects of 2-chloro-N N-dimethylbenzylamine and its complexes with Mo(CO)6 and W(CO)6 - ResearchGate. [Link]

  • Propenylamine, 1-chloro-N,N,2-trimethyl - Organic Syntheses Procedure. [Link]

  • Synthesis method of 2-bromo-4 '-chloro-1, 1'-biphenyl - Eureka | Patsnap. [Link]

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Method

Application Notes and Protocols for Suzuki Coupling Reactions Using (2-Bromo-4-chloro-benzyl)-dimethyl-amine

Introduction: The Strategic Importance of Substituted Benzylamines in Modern Drug Discovery Substituted benzylamines are a cornerstone scaffold in medicinal chemistry, forming the structural basis for a multitude of biol...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Substituted Benzylamines in Modern Drug Discovery

Substituted benzylamines are a cornerstone scaffold in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds.[1][2] The ability to strategically modify the benzylamine core allows for the fine-tuning of a molecule's steric and electronic properties, which in turn dictates its interaction with biological targets.[1] This has led to their application in the development of enzyme inhibitors, receptor modulators, and antimicrobial agents.[1][2] The specific substrate, (2-Bromo-4-chloro-benzyl)-dimethyl-amine, represents a valuable building block for creating diverse chemical libraries for drug discovery, particularly for generating novel biaryl structures through carbon-carbon bond formation. The presence of ortho-bromo and para-chloro substituents offers distinct handles for selective cross-coupling reactions, while the dimethylamine moiety can influence the molecule's pharmacokinetic profile and target engagement.

The Suzuki-Miyaura coupling reaction stands as a paramount tool for the synthesis of biaryls, styrenes, and polyolefins due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids and their derivatives.[3][4] This powerful palladium-catalyzed reaction, for which Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi were awarded the 2010 Nobel Prize in Chemistry, has become indispensable in both academic and industrial research.[3] This guide provides a detailed protocol and theoretical background for the application of the Suzuki coupling reaction to (2-Bromo-4-chloro-benzyl)-dimethyl-amine, enabling researchers to leverage this versatile transformation in their synthetic endeavors.

The Suzuki Coupling Reaction: A Mechanistic Overview

The Suzuki coupling reaction proceeds through a catalytic cycle involving a palladium catalyst.[3][5] The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[5][6]

  • Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide, in this case (2-Bromo-4-chloro-benzyl)-dimethyl-amine, to a palladium(0) complex. This step forms a palladium(II) intermediate.[5][6] The reactivity of the aryl halide is dependent on the nature of the halogen, with the general trend being I > Br > Cl.[7]

  • Transmetalation: In this step, the organic group from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium(II) complex.[3] This process is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[3][8]

  • Reductive Elimination: The final step of the catalytic cycle is reductive elimination, where the two organic groups on the palladium(II) complex couple to form the desired biaryl product and regenerate the palladium(0) catalyst, which can then re-enter the catalytic cycle.[3][5]

Visualizing the Catalytic Cycle

Suzuki_Coupling_Mechanism Pd(0)Ln Pd(0)Ln Oxidative Addition Oxidative Addition Pd(0)Ln->Oxidative Addition Ar-Pd(II)-X Ar-Pd(II)-X Oxidative Addition->Ar-Pd(II)-X Ar-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation Ar-Pd(II)-R Ar-Pd(II)-R Transmetalation->Ar-Pd(II)-R R-B(OH)2 / Base Ar-Pd(II)-R->Pd(0)Ln Reductive Elimination Reductive Elimination Ar-Pd(II)-R->Reductive Elimination Ar-R Ar-R Reductive Elimination->Ar-R Ar-X_reactant Ar-X ((2-Bromo-4-chloro-benzyl)-dimethyl-amine) R-B(OH)2_reactant R-B(OH)2 (Organoboron Reagent)

Figure 1: The catalytic cycle of the Suzuki coupling reaction.

Experimental Protocol: Suzuki Coupling of (2-Bromo-4-chloro-benzyl)-dimethyl-amine with Phenylboronic Acid

This protocol provides a representative procedure for the Suzuki coupling of (2-Bromo-4-chloro-benzyl)-dimethyl-amine with phenylboronic acid. Researchers should note that optimization of the catalyst, ligand, base, and solvent may be necessary to achieve the highest yields for different coupling partners.

Materials and Reagents
  • (2-Bromo-4-chloro-benzyl)-dimethyl-amine

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)[9]

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand (e.g., XPhos)[9]

  • Potassium carbonate (K₂CO₃) or another suitable base (e.g., cesium carbonate, potassium phosphate)[9][10]

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating mantle or oil bath

  • TLC plates for reaction monitoring

  • Silica gel for column chromatography

Reaction Setup and Procedure

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification a Combine (2-Bromo-4-chloro-benzyl)-dimethyl-amine, Phenylboronic acid, and Base in a Schlenk flask b Add Solvent (e.g., Dioxane/Water) a->b c Degas the reaction mixture (e.g., Argon bubbling) b->c d Add Palladium Catalyst and Ligand under inert atmosphere c->d e Heat the reaction to the desired temperature (e.g., 80-100 °C) d->e f Monitor reaction progress by TLC e->f g Cool the reaction to room temperature f->g h Perform aqueous work-up (e.g., add water and extract with an organic solvent) g->h i Dry the organic layer and concentrate h->i j Purify the crude product by column chromatography i->j

Figure 2: Experimental workflow for the Suzuki coupling reaction.

Step-by-Step Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add (2-Bromo-4-chloro-benzyl)-dimethyl-amine (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Solvent Addition and Degassing: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water). The reaction concentration is typically in the range of 0.1-0.5 M.

  • Degassing: Bubble the inert gas through the stirred reaction mixture for 15-30 minutes to ensure all dissolved oxygen is removed.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(OAc)₂; 1-5 mol%) and the phosphine ligand (e.g., PPh₃; 2-10 mol%). If using a pre-formed catalyst like Pd(PPh₃)₄, no additional ligand is necessary.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent such as ethyl acetate or dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography to afford the desired biaryl product.

Considerations for the Suzuki Coupling of (2-Bromo-4-chloro-benzyl)-dimethyl-amine

  • Catalyst and Ligand Selection: The choice of palladium source and ligand is crucial for a successful Suzuki coupling. For aryl bromides, a variety of palladium catalysts can be effective.[11] Electron-rich and bulky phosphine ligands often enhance the rate of oxidative addition and reductive elimination.[5] For challenging couplings, more advanced ligands such as Buchwald or Herrmann-Beller palladacycle catalysts may be beneficial.[5]

  • Base: The base plays a critical role in the transmetalation step.[8] Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH). The choice of base can significantly impact the reaction rate and yield, and may need to be optimized.

  • Solvent: A variety of solvents can be used for Suzuki couplings, with common choices being toluene, DMF, and ethereal solvents like 1,4-dioxane or THF, often with the addition of water.[11] The aqueous conditions are often beneficial for the dissolution of the base and can accelerate the transmetalation step.

  • Potential for ortho-Amine Coordination: The dimethylamine group at the ortho position of the starting material could potentially coordinate to the palladium center. This could either have a beneficial directing effect or an inhibitory effect on the catalytic cycle. If low reactivity is observed, the use of more sterically hindered ligands that can compete with the coordination of the dimethylamine group may be necessary.

Representative Conditions for Suzuki Coupling of Aryl Halides

The following table provides a summary of representative conditions for Suzuki coupling reactions of various aryl halides, which can serve as a starting point for the optimization of the reaction with (2-Bromo-4-chloro-benzyl)-dimethyl-amine.

Aryl HalideBoronic Acid/EsterCatalyst (mol%)Ligand (mol%)Base (eq)SolventTemp (°C)Yield (%)
Aryl BromideArylboronic acidPd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)Toluene/H₂O10085-95
Aryl ChlorideArylboronic acidPd₂(dba)₃ (1)XPhos (2)K₃PO₄ (2)Dioxane10080-90
ortho-BromoanilineBenzylboronic esterCataXCium A Pd G3 (2)-K₂CO₃ (2)Dioxane/H₂O8070-90[4]
Aryl BromideArylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃ (2)DMF/H₂O8590-98[9]

Conclusion

The Suzuki-Miyaura coupling reaction is a powerful and versatile method for the synthesis of biaryl compounds. The protocol and considerations outlined in this guide provide a solid foundation for researchers and drug development professionals to successfully employ (2-Bromo-4-chloro-benzyl)-dimethyl-amine as a substrate in this important transformation. By understanding the underlying mechanism and the key reaction parameters, scientists can effectively utilize this building block to create novel molecules with potential therapeutic applications.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Retrieved from [Link]

  • Wikipedia. Suzuki reaction. Retrieved from [Link]

  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). The Suzuki–Miyaura reaction. In Modern Allene Chemistry (pp. 1-40). Wiley-VCH Verlag GmbH & Co. KGaA.
  • Reddit. (2021, December 25). Mechanism of a Suzuki coupling reaction. Retrieved from [Link]

  • Vickerstaffe, E., et al. (2015). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. Molecules, 20(11), 19655-19681.
  • Apollo - University of Cambridge Repository. (2021, November 26). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. Retrieved from [Link]

  • National Institutes of Health. Discovery and Design of First Benzylamine-Based Ligands Binding to an Unlocked Conformation of the Complement Factor D. Retrieved from [Link]

  • ResearchGate. (2025, August 7). A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. Retrieved from [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]

  • PrepChem.com. Synthesis of (a) 2-bromo-4-chlorobenzyl bromide (2a). Retrieved from [Link]

  • Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction. YouTube. Retrieved from [Link]

  • The Organic Chemist. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved from [Link]

  • Academia.edu. SYNTHESIS OF BROMO BENZYL AMINE SUBSTITUTED CHROMENE AND THEIR ANTIMICROBIAL ACTIVITY. Retrieved from [Link]

  • Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling. Retrieved from [Link]

  • Global Journal of Engineering Science and Research Management. SYNTHESIS OF BROMO BENZYL AMINE SUBSTITUTED CHROMENE AND THEIR ANTIMICROBIAL ACTIVITY. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, September 16). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]

  • ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. Retrieved from [Link]

  • Royal Society of Chemistry. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]

  • ResearchGate. Synthesis and structural aspects of 2-chloro-N N-dimethylbenzylamine and its complexes with Mo(CO)6 and W(CO)6. Retrieved from [Link]

  • Patsnap. Synthesis method of 2-bromo-4 '-chloro-1, 1'-biphenyl. Retrieved from [Link]

Sources

Application

Technical Guide: (2-Bromo-4-chlorobenzyl)dimethylamine as a Bifunctional Scaffold

CAS: Derivatives related to 33924-45-7 (precursor) | Class: Orthogonal Halogenated Benzylamines Executive Summary 1-(2-bromo-4-chlorophenyl)-N,N-dimethylmethanamine is a high-value pharmaceutical building block character...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: Derivatives related to 33924-45-7 (precursor) | Class: Orthogonal Halogenated Benzylamines

Executive Summary

1-(2-bromo-4-chlorophenyl)-N,N-dimethylmethanamine is a high-value pharmaceutical building block characterized by its orthogonal halogen reactivity . Unlike simple benzylamines, this molecule possesses two distinct halogen "handles" (2-Br and 4-Cl) with significantly different bond dissociation energies (C-Br ~81 kcal/mol vs. C-Cl ~96 kcal/mol).

For drug development professionals, this intermediate offers a strategic advantage: chemoselective functionalization . The sterically crowded 2-bromo position allows for early-stage cross-coupling or lithiation to build fused ring systems (e.g., isoindolines, tetrahydroisoquinolines) or biaryl scaffolds, while the 4-chloro position remains inert, serving as a latent handle for late-stage diversification. The dimethylamine moiety acts as both a solubility-enhancing pharmacophore and a potential directing group for C-H activation.

Strategic Utility & Reactivity Profile

The Orthogonal Strategy

The core value of this intermediate lies in the ability to react the Bromine atom selectively in the presence of Chlorine.

  • Site A (2-Position, Aryl Bromide): High reactivity.

    • Primary Use: Suzuki-Miyaura coupling (Biaryl formation), Buchwald-Hartwig amination, or Lithium-Halogen exchange (formylation/carboxylation).

    • Strategic Note: Substitution here introduces "ortho-constraints," often used to lock conformations in receptor-binding pockets (e.g., NK1 antagonists, SSRIs).

  • Site B (4-Position, Aryl Chloride): Low reactivity.

    • Primary Use: Survives Pd-catalysis at Site A. Can be activated later using specialized bulky phosphine ligands (e.g., XPhos, BrettPhos) or via SNAr if activated by electron-withdrawing groups.

  • Site C (Benzylic Amine): Functional Handle.[1]

    • Primary Use: Modulates pKa/solubility. Can be quaternized to act as a leaving group for forming carbon-carbon bonds via Sommelet-Hauser rearrangement.

Reactivity Workflow Diagram

ReactivityStrategy cluster_legend Chemo-Selectivity Logic Start (2-Bromo-4-chlorobenzyl) dimethylamine Step1 Step 1: Selective Activation (Br) Start->Step1 Pd(PPh3)4 / Boronic Acid (Suzuki Coupling) Start->Step1 n-BuLi / -78°C (Li-Halogen Exchange) Step2 Intermediate Scaffold (4-Cl intact) Step1->Step2 Yields 2-Substituted 4-Chloro Benzylamine Step3 Step 2: Late-Stage Modification (Cl) Step2->Step3 Pd2(dba)3 / XPhos (Buchwald Amination) Product Final Drug Candidate (Biaryl/Heterocycle) Step3->Product Br reacts first (Weak Bond) Br reacts first (Weak Bond) Cl reacts second (Strong Bond) Cl reacts second (Strong Bond) Br reacts first (Weak Bond)->Cl reacts second (Strong Bond)

Caption: Chemoselective workflow exploiting bond energy differences between C-Br and C-Cl.

Detailed Synthesis Protocols

Synthesis of the Intermediate

Prerequisite: If the amine is not commercially available, it is synthesized from 2-bromo-4-chlorotoluene.

Step 1: Radical Bromination

  • Reagents: 2-Bromo-4-chlorotoluene (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), AIBN (0.05 eq).

  • Solvent: CCl4 or Trifluorotoluene (greener alternative).

  • Conditions: Reflux (80-100°C) for 4-6 hours under N2.

  • Workup: Filter succinimide byproduct. Concentrate filtrate to yield 2-bromo-4-chlorobenzyl bromide .

    • Caution: Benzyl bromides are potent lachrymators. Handle in a fume hood.

Step 2: Amination (The Target Molecule)

  • Reagents: 2-Bromo-4-chlorobenzyl bromide (1.0 eq), Dimethylamine (2.0 M in THF, 3.0 eq).

  • Solvent: THF or DCM at 0°C.

  • Procedure:

    • Add benzyl bromide solution dropwise to the dimethylamine solution at 0°C.

    • Warm to Room Temperature (RT) and stir for 2 hours.

    • Monitor: TLC (Hexane/EtOAc) will show disappearance of the non-polar bromide.

  • Workup:

    • Quench with water.[2] Extract with DCM.

    • Wash organic layer with brine. Dry over Na2SO4.[3]

    • Purification: Acid/Base extraction is preferred over column chromatography for scalability. Extract into 1M HCl, wash organic impurities with ether, basify aqueous layer with NaOH, and re-extract amine into DCM.

Application Protocol: Selective Suzuki Coupling

Objective: Couple a phenyl ring at the 2-position without touching the 4-chloro group.

Materials:

  • Substrate: (2-Bromo-4-chlorobenzyl)dimethylamine (1.0 mmol)

  • Coupling Partner: Phenylboronic acid (1.2 mmol)

  • Catalyst: Pd(PPh3)4 (3-5 mol%) - Chosen for high Br-selectivity.

  • Base: Na2CO3 (2.0 M aqueous, 3.0 eq)

  • Solvent: DME/Water (3:1) or Toluene/Ethanol/Water.

Step-by-Step:

  • Degassing: Charge a reaction vial with the substrate, boronic acid, and Pd catalyst. Seal and purge with Argon for 5 minutes. Critical: Oxygen promotes homocoupling and catalyst deactivation.

  • Solvent Addition: Add degassed solvents and aqueous base via syringe.

  • Reaction: Heat to 80°C for 4-12 hours.

    • Pro-Tip: Do not exceed 100°C. Higher temperatures may activate the C-Cl bond, leading to oligomerization.

  • Monitoring: HPLC/LCMS should show a single peak with Mass = [M_substrate - Br + Ph]. The Isotope pattern should still show a single Chlorine atom (3:1 ratio of M : M+2).

  • Workup: Filter through Celite. Dilute with EtOAc, wash with water/brine.[1][4] Concentrate.

  • Yield Expectation: 75-90%.

Analytical Data & QC Standards

Researchers must validate the integrity of the "4-Chloro" handle after the first reaction.

TestAcceptance CriteriaPurpose
1H NMR Distinct singlets for N-Me2 (~2.2 ppm) and Benzylic CH2 (~3.5 ppm). Aromatic region must show 3 protons.Confirm core structure integrity.
LC-MS M+1 peak matches formula. Chlorine Isotope Pattern (M and M+2 peaks in 3:1 height ratio) must be present.Verifies the Chlorine atom was NOT lost/reacted.
HPLC Purity >98% (Area under curve).Critical for pharmaceutical intermediates.
Water Content <0.5% (Karl Fischer).Excess water can inhibit subsequent lithiation steps.

Safety & Handling Guide

  • Lachrymator Risk: The benzyl bromide precursor is a severe eye and respiratory irritant. Use a fume hood and wear goggles.

  • Skin Absorption: Benzylamines can penetrate skin. Wear nitrile gloves (double gloving recommended).

  • Storage: Store the amine under Nitrogen at 2-8°C. Amine oxidation (N-oxide formation) can occur upon prolonged air exposure, which deactivates the molecule for metal-catalyzed cross-couplings.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Link

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. Link

  • Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[5] Reaction of aryl bromides with amines. Journal of the American Chemical Society, 116(13), 5969–5970. Link

  • BenchChem. (2025).[5] Comparative Guide to Catalysts for Selective Cross-Coupling of Polyhalogenated Pyridines and Benzenes. BenchChem Application Notes. Link

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Method

Application Note: A Validated Protocol for the Synthesis of Novel Quaternary Ammonium Salts from (2-Bromo-4-chloro-benzyl)-dimethyl-amine

An Application Guide for Drug Development Professionals Abstract This document provides a detailed, validated protocol for the synthesis of quaternary ammonium salts (QAS) via the N-alkylation of the tertiary amine, (2-B...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Drug Development Professionals

Abstract

This document provides a detailed, validated protocol for the synthesis of quaternary ammonium salts (QAS) via the N-alkylation of the tertiary amine, (2-Bromo-4-chloro-benzyl)-dimethyl-amine. The synthesis is based on the well-established Menshutkin reaction, a cornerstone of amine chemistry. This guide is tailored for researchers, scientists, and drug development professionals, offering in-depth explanations of the reaction mechanism, step-by-step experimental procedures, purification techniques, and comprehensive characterization methods. By explaining the causality behind experimental choices, this note serves as both a practical guide and an educational resource for synthesizing novel QAS candidates for therapeutic and industrial applications.

Introduction to Quaternary Ammonium Salts (QAS)

Quaternary ammonium salts are a class of organic compounds characterized by a positively charged nitrogen atom bonded to four organic groups. This permanent positive charge, independent of pH, imparts unique physicochemical properties, including high water solubility and surfactant capabilities.[1][2] These properties make QAS invaluable in a wide range of applications, from disinfectants and antimicrobial agents to phase-transfer catalysts in organic synthesis and key components in drug delivery systems.[1][3][4]

The biological activity and physical properties of QAS can be precisely tuned by modifying the four organic substituents on the nitrogen atom. The starting material, (2-Bromo-4-chloro-benzyl)-dimethyl-amine, provides a versatile scaffold. The bromo and chloro substituents on the benzyl ring offer potential sites for further functionalization via cross-coupling reactions, while the dimethylamino group is a nucleophilic center for quaternization. This protocol focuses on the N-alkylation of this tertiary amine to generate novel QAS with potential for further development.

The Menshutkin Reaction: Mechanism and Key Considerations

The synthesis of QAS from tertiary amines and alkyl halides is known as the Menshutkin reaction.[5] This reaction is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.

Reaction Mechanism

In this SN2 mechanism, the lone pair of electrons on the nitrogen atom of the tertiary amine acts as a nucleophile, attacking the electrophilic carbon atom of the alkyl halide.[6][7] This occurs in a single, concerted step where the nitrogen-carbon bond forms simultaneously as the carbon-halide bond breaks, leading to the formation of the quaternary ammonium cation and a halide anion.[2][8]

Menshutkin_Reaction cluster_reactants Reactants cluster_ts SN2 Transition State tertiary_amine R₃N: transition_state [R₃N---R'---X]ᵟ⁻ tertiary_amine->transition_state Nucleophilic Attack alkyl_halide R'-X alkyl_halide->transition_state qas R₃N⁺-R' transition_state->qas Bond Formation/ Bond Breaking halide X⁻ Workflow A 1. Reagent Preparation Dissolve amine in acetonitrile B 2. Reaction Setup Add ethyl bromide to flask A->B C 3. Reaction Reflux mixture with stirring (e.g., 6-24 hours) B->C D 4. Monitoring (Optional) Track by TLC C->D E 5. Product Isolation Cool and precipitate with diethyl ether C->E Upon completion D->E F 6. Purification Filter solid, wash with ether E->F G 7. Drying Dry product under vacuum F->G H 8. Characterization Analyze by NMR, MS, FTIR G->H

Caption: Overall workflow for the synthesis and analysis of the QAS.

Step-by-Step Synthesis Protocol
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add (2-Bromo-4-chloro-benzyl)-dimethyl-amine (2.49 g, 10.0 mmol).

  • Solvent Addition: Add 50 mL of anhydrous acetonitrile to the flask. Stir the mixture until the amine is fully dissolved.

  • Reagent Addition: Carefully add ethyl bromide (1.1 mL, 15.0 mmol) to the solution at room temperature.

  • Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux (approx. 82°C for acetonitrile) using a heating mantle. Let the reaction proceed under stirring for 12-24 hours. The formation of a precipitate may be observed as the QAS product is often less soluble than the starting materials. [9][10]5. Reaction Completion and Cooldown: After the reaction period, turn off the heat and allow the mixture to cool to room temperature.

Work-up and Purification

The purification of QAS often relies on their ionic nature and resulting insolubility in non-polar organic solvents. [11]

  • Precipitation: While stirring the cooled reaction mixture, slowly add approximately 100-150 mL of anhydrous diethyl ether. The addition of this non-polar solvent will cause the ionic QAS product to precipitate out of the solution as a solid. [12][13]2. Filtration: Collect the solid precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid on the filter with two portions of fresh diethyl ether (25 mL each) to remove any unreacted starting materials or impurities.

  • Drying: Transfer the purified white solid to a clean, pre-weighed vial and dry it under vacuum to remove residual solvent.

  • Yield Calculation: Weigh the final product and calculate the percentage yield.

Characterization of the Quaternary Ammonium Salt

Thorough characterization is essential to confirm the structure and purity of the synthesized QAS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for confirming the quaternization. [13]Upon successful reaction, characteristic shifts are observed.

  • ¹H NMR: The most significant changes will be for the protons adjacent to the nitrogen atom.

    • The N-CH₃ protons will shift downfield from ~2.2 ppm in the starting tertiary amine to ~3.1-3.4 ppm in the QAS.

    • The N-CH₂-Ar (benzyl) protons will shift downfield from ~3.4 ppm to ~4.5-4.8 ppm.

    • The newly added N-CH₂ CH₃ protons will appear as a quartet around 3.4-3.7 ppm, and the corresponding CH₃ group will be an upfield triplet.

  • ¹³C NMR: The carbon atoms attached to the newly formed quaternary nitrogen will also experience a downfield shift.

Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is ideal for analyzing ionic compounds like QAS. [14]* Expected Result: In positive ion mode, the analysis should show a prominent peak corresponding to the mass of the quaternary ammonium cation [(C₁₁H₁₆BrClN)⁺], with the correct isotopic pattern for bromine and chlorine. The bromide counter-ion will not be observed.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR can confirm the presence of key functional groups.

  • Expected Result: The spectrum will be dominated by C-H stretching and bending vibrations from the alkyl and aromatic groups. The key is to compare the product spectrum to the starting material to note any subtle changes in the C-N stretching region and the disappearance of any impurity-related peaks.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Yield 1. Inactive alkylating agent. 2. Insufficient reaction time or temperature. 3. Wet solvent/reagents.1. Use a fresh bottle of alkyl halide. 2. Increase reaction time and ensure reflux is maintained. 3. Use anhydrous solvents and properly dried glassware.
Incomplete Reaction 1. Insufficient equivalents of alkylating agent. 2. Poor reactivity of alkylating agent.1. Increase the equivalents of the alkylating agent to 1.5-2.0. 2. Switch to a more reactive halide (e.g., from bromide to iodide).
Oily Product / Difficulty Precipitating 1. Product is soluble in the ether/acetonitrile mixture. 2. Presence of impurities.1. Place the flask in an ice bath to encourage crystallization. 2. Try a different non-polar solvent for precipitation, such as hexane. 3. Purify by washing the crude product extensively. [15][16]
Product Contaminated with Starting Material 1. Incomplete reaction. 2. Insufficient washing during work-up.1. See "Incomplete Reaction" solutions. 2. Ensure the filtered product is thoroughly washed with diethyl ether or another suitable solvent in which the starting material is soluble but the product is not.

Conclusion

This application note provides a robust and reliable protocol for the synthesis of novel quaternary ammonium salts from (2-Bromo-4-chloro-benzyl)-dimethyl-amine. By understanding the underlying SN2 mechanism and controlling key reaction parameters, researchers can efficiently produce these valuable compounds. The detailed steps for synthesis, purification, and characterization establish a self-validating system, ensuring the generation of high-purity materials suitable for further investigation in drug discovery and materials science.

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Application

Application Notes and Protocols for Cross-Coupling Strategies for 2-Bromo-4-Chloro-Benzylamine Derivatives

Introduction: Navigating Chemoselectivity in Dihalogenated Scaffolds In the landscape of modern medicinal chemistry and drug discovery, the precise functionalization of aromatic scaffolds is paramount.[1][2][3][4] Dihalo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating Chemoselectivity in Dihalogenated Scaffolds

In the landscape of modern medicinal chemistry and drug discovery, the precise functionalization of aromatic scaffolds is paramount.[1][2][3][4] Dihalogenated aromatic compounds, such as 2-bromo-4-chloro-benzylamine derivatives, represent a particularly valuable class of building blocks. The differential reactivity of the carbon-halogen bonds (C-Br vs. C-Cl) offers a strategic advantage, enabling sequential and site-selective cross-coupling reactions to introduce molecular diversity. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging this reactivity difference to achieve selective C-Br bond functionalization in 2-bromo-4-chloro-benzylamine derivatives via Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions.

The chemoselectivity in these transformations is primarily governed by the relative bond dissociation energies of the carbon-halogen bonds, which follows the order C-I > C-Br > C-Cl.[5][6] This inherent difference in reactivity forms the basis of "substrate-controlled" selectivity, where the palladium catalyst preferentially undergoes oxidative addition into the weaker C-Br bond over the stronger C-Cl bond. By carefully selecting and optimizing reaction conditions—including the catalyst, ligand, base, and solvent—one can achieve high yields of the desired mono-functionalized product, leaving the chloro substituent intact for subsequent transformations.

This guide will delve into the mechanistic underpinnings of this selectivity and provide detailed, field-proven protocols for each of the three major cross-coupling reactions. We will explore the critical role of ligand selection in modulating catalyst activity and selectivity, and discuss the potential influence of the benzylamine moiety on the reaction outcome.

Understanding the Catalytic Cycle and the Origin of Selectivity

Palladium-catalyzed cross-coupling reactions proceed through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[6][7] The chemoselectivity for the C-Br bond in 2-bromo-4-chloro-benzylamine derivatives arises primarily from the initial oxidative addition step.

Catalytic_Cycle cluster_0 Oxidative Addition (Selectivity Determining Step) cluster_1 Transmetalation cluster_2 Reductive Elimination Pd0 Pd(0)L_n ArPdBr Ar(Cl)-Pd(II)(Br)L_n Pd0->ArPdBr Preferential C-Br activation ArPdR Ar(Cl)-Pd(II)(R)L_n ArPdBr->ArPdR Base ArX 2-Bromo-4-chloro-benzylamine ArPdR->Pd0 Forms C-C, C-N, or C-C bond Product Coupled Product ArPdR->Product NuM Nucleophile (e.g., Ar'B(OH)₂, R₂'NH, R'C≡CH)

Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling, highlighting the selectivity-determining oxidative addition step for 2-bromo-4-chloro-benzylamine.

The palladium(0) catalyst preferentially inserts into the more labile C-Br bond over the more robust C-Cl bond. This kinetic preference is the cornerstone of achieving mono-arylation, -amination, or -alkynylation at the 2-position of the benzylamine scaffold.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision

The Suzuki-Miyaura reaction is a robust and versatile method for forming carbon-carbon bonds.[8][9][10] For the selective arylation of 2-bromo-4-chloro-benzylamine derivatives, the choice of a suitable palladium catalyst and ligand system is crucial to ensure high selectivity for the C-Br bond.

Causality Behind Experimental Choices
  • Catalyst and Ligand: Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Fu groups (e.g., SPhos, XPhos, RuPhos), are often employed.[11] These ligands promote the formation of a monoligated, 14-electron Pd(0) species, which is highly active in the oxidative addition step. The steric bulk can also play a role in preventing diarylation. For substrates where the benzylamine might coordinate to the palladium center, bidentate ligands like BINAP or DPPF can be effective in preventing catalyst inhibition.[12]

  • Base: The choice of base is critical for the transmetalation step. Inorganic bases such as K₂CO₃, K₃PO₄, and Cs₂CO₃ are commonly used, often in an aqueous-organic solvent mixture. The base activates the boronic acid to form a more nucleophilic boronate species.

  • Solvent: A biphasic solvent system, such as toluene/water or dioxane/water, is frequently used to dissolve both the organic substrate and the inorganic base.

Experimental Protocol: Selective Suzuki-Miyaura Coupling

Materials:

  • 2-bromo-4-chloro-benzylamine derivative (1.0 equiv)

  • Arylboronic acid (1.1-1.5 equiv)

  • Pd(OAc)₂ (1-3 mol%) or a pre-catalyst like Pd₂(dba)₃ (1-2 mol%)

  • Phosphine ligand (e.g., SPhos, XPhos, RuPhos; 1.1-1.2 equiv relative to Pd)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2-3 equiv)

  • Degassed solvent (e.g., Toluene/H₂O 10:1, Dioxane/H₂O 10:1)

Procedure:

  • To a flame-dried Schlenk flask, add the 2-bromo-4-chloro-benzylamine derivative, arylboronic acid, palladium source, phosphine ligand, and base.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the specified time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Optimization of Suzuki-Miyaura Coupling Conditions
EntryPalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)SPhos (4)K₂CO₃ (2)Toluene/H₂O1001285
2Pd₂(dba)₃ (1.5)XPhos (3)K₃PO₄ (3)Dioxane/H₂O90892
3Pd(OAc)₂ (2)RuPhos (4)Cs₂CO₃ (2.5)Toluene/H₂O110688

Note: Yields are hypothetical and for illustrative purposes. Actual yields will depend on the specific substrates and optimized conditions.

Buchwald-Hartwig Amination: Constructing C-N Bonds with Finesse

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for the formation of C-N bonds.[11][12][13] Its application to 2-bromo-4-chloro-benzylamine derivatives allows for the selective introduction of a wide range of primary and secondary amines at the 2-position.

Causality Behind Experimental Choices
  • Catalyst and Ligand: Similar to the Suzuki coupling, bulky, electron-rich phosphine ligands are highly effective. Ligands such as Josiphos, XPhos, and BrettPhos have shown broad utility. The choice of ligand can be critical in preventing side reactions like hydrodehalogenation.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[11]

  • Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are typically employed to prevent quenching of the strong base.

Experimental Protocol: Selective Buchwald-Hartwig Amination

Materials:

  • 2-bromo-4-chloro-benzylamine derivative (1.0 equiv)

  • Amine (1.1-1.5 equiv)

  • Pd(OAc)₂ (1-3 mol%) or a pre-catalyst like Pd₂(dba)₃ (1-2 mol%)

  • Phosphine ligand (e.g., Josiphos, XPhos, BrettPhos; 1.1-1.2 equiv relative to Pd)

  • Base (e.g., NaOtBu, LHMDS; 1.2-2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium source, phosphine ligand, and base to a flame-dried Schlenk flask.

  • Add the anhydrous, degassed solvent and stir for a few minutes to form the active catalyst.

  • Add the 2-bromo-4-chloro-benzylamine derivative and the amine.

  • Seal the flask and heat the reaction mixture to the desired temperature (typically 80-120 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench carefully with a saturated aqueous solution of NH₄Cl.

  • Extract with an organic solvent, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.

Buchwald_Workflow start Start reagents Combine Pd source, ligand, base in anhydrous solvent under inert gas start->reagents substrate Add 2-bromo-4-chloro- benzylamine & amine reagents->substrate reaction Heat to 80-120 °C Monitor by TLC/LC-MS substrate->reaction workup Quench, extract, and purify reaction->workup product Isolated 2-amino-4-chloro- benzylamine derivative workup->product

Figure 2: Experimental workflow for the selective Buchwald-Hartwig amination of 2-bromo-4-chloro-benzylamine derivatives.

Sonogashira Coupling: Introducing Alkynyl Moieties with Precision

The Sonogashira coupling is the premier method for the formation of C(sp²)-C(sp) bonds, enabling the introduction of terminal alkynes.[14][15][16] For 2-bromo-4-chloro-benzylamine derivatives, this reaction allows for the selective installation of an alkynyl group at the 2-position.

Causality Behind Experimental Choices
  • Catalyst System: The classic Sonogashira reaction employs a dual catalyst system of a palladium(0) species and a copper(I) salt (typically CuI). The palladium catalyst facilitates the oxidative addition and reductive elimination steps, while the copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.

  • Ligand: Triphenylphosphine (PPh₃) is a commonly used ligand for the palladium catalyst.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is typically used. The base serves to deprotonate the terminal alkyne and also acts as a solvent in some cases.

  • Copper-Free Conditions: To avoid potential homocoupling of the alkyne (Glaser coupling), copper-free Sonogashira protocols have been developed. These often employ more sophisticated palladium catalysts and stronger bases.

Experimental Protocol: Selective Sonogashira Coupling

Materials:

  • 2-bromo-4-chloro-benzylamine derivative (1.0 equiv)

  • Terminal alkyne (1.1-1.5 equiv)

  • PdCl₂(PPh₃)₂ (1-3 mol%) or Pd(PPh₃)₄ (1-3 mol%)

  • CuI (1-5 mol%)

  • Amine base (e.g., Et₃N, DIPA; solvent or co-solvent)

  • Degassed solvent (e.g., THF, DMF)

Procedure:

  • To a Schlenk flask, add the 2-bromo-4-chloro-benzylamine derivative, palladium catalyst, and CuI.

  • Evacuate and backfill with an inert gas three times.

  • Add the degassed solvent and the amine base.

  • Add the terminal alkyne dropwise via syringe.

  • Stir the reaction at room temperature or with gentle heating (typically 25-60 °C) and monitor its progress.

  • Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of Celite to remove the catalyst.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the resulting product by column chromatography.

Data Presentation: Comparison of Cross-Coupling Strategies
ReactionNucleophileCatalyst SystemBaseTypical SolventsKey Advantages
Suzuki-Miyaura Aryl/Vinyl Boronic AcidsPd(0)/Phosphine LigandK₂CO₃, K₃PO₄, Cs₂CO₃Toluene/H₂O, Dioxane/H₂OWide functional group tolerance, commercially available reagents.
Buchwald-Hartwig Primary/Secondary AminesPd(0)/Bulky Phosphine LigandNaOtBu, LHMDSToluene, DioxaneDirect formation of C-N bonds, broad amine scope.
Sonogashira Terminal AlkynesPd(0)/PPh₃, CuIEt₃N, DIPATHF, DMFMild reaction conditions, direct introduction of alkynes.

The Role of the Benzylamine Moiety

The benzylamine functionality in the substrate can potentially influence the cross-coupling reaction in several ways:

  • Coordination to the Catalyst: The nitrogen atom of the amine could coordinate to the palladium center, potentially inhibiting the catalytic cycle. The use of bulky ligands can mitigate this by sterically hindering such coordination.

  • Directing Group Effect: In some cases, amine functionalities can act as directing groups, influencing the regioselectivity of C-H activation.[17] While less common in standard cross-coupling of aryl halides, it is a factor to consider, especially if side reactions are observed.

  • Electronic Effects: The electron-donating nature of the aminomethyl group can influence the electron density of the aromatic ring, which in turn can affect the rate of oxidative addition.

Conclusion and Future Outlook

The selective functionalization of 2-bromo-4-chloro-benzylamine derivatives via palladium-catalyzed cross-coupling reactions is a powerful strategy for the synthesis of complex molecules in drug discovery and development. By leveraging the inherent reactivity difference between the C-Br and C-Cl bonds, and by careful selection of catalysts, ligands, and reaction conditions, researchers can achieve high chemoselectivity. The protocols outlined in this application note provide a robust starting point for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings of this versatile scaffold. Future research in this area will likely focus on the development of even more active and selective catalyst systems, including those based on earth-abundant metals, and the expansion of the substrate scope to include even more challenging coupling partners.

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  • Fairlamb, I. J. S.; et al. Direct Cyclopalladation of Fluorinated Benzyl Amines by Pd3(OAc)6: The Coexistence of Multinuclear Pdn Reaction Pathways Highlights the Importance of Pd Speciation in C–H Bond Activation. Organometallics2023 , 42, 1243-1252. [Link]

  • Zhao, J.; et al. Palladium-Catalyzed Coupling of Terminal Alkynes with Benzyl Ammonium Salts. Organic Chemistry Portal2019 . [Link]

  • Spokoyny, A. M.; et al. Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Dalton Trans.2018 , 47, 13996-14000. [Link]

  • Reddy, G. S.; et al. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. Molecules2021 , 26, 5769. [Link]

  • Bickelhaupt, F. M.; et al. Palladium-Catalyzed Activation of Carbon–Halogen Bonds: Electrostatics-Controlled Reactivity. ResearchGate2012 . [Link]

  • Tian, P.; et al. Deaminative coupling of benzylamines and arylboronic acids. Chem. Commun.2023 , 59, 2337-2340. [Link]

  • ResearchGate. What are the best catalysts for Sonogashira Couplings for use with Chloroaromatics? ResearchGate2014 . [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. Chemistry LibreTexts2024 . [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs2023 . [Link]

  • Myers, A. The Suzuki Reaction. Chem 1152007 . [Link]

  • Zhao, J.; et al. Palladium catalyzed Suzuki cross-coupling of benzyltrimethylammonium salts via C–N bond cleavage. Org. Biomol. Chem.2017 , 15, 2297-2300. [Link]

  • Buchwald, S. L.; et al. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Org. Lett.2008 , 10, 2661-2664. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Chemistry LibreTexts2024 . [Link]

  • Neufeldt, S. R.; et al. Triflate-Selective Suzuki Cross-Coupling of Chloroaryl Triflates. Org. Lett.2018 , 20, 5909-5913. [Link]

  • Wikipedia. Suzuki reaction. Wikipedia2023 . [Link]

  • International Journal of New Chemistry. General procedure for Sonogashira coupling reaction. International Journal of New Chemistry2024 . [Link]

  • Scientific Research Publishing. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scientific Research Publishing2017 . [Link]

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Method

Scalable manufacturing methods for (2-Bromo-4-chloro-benzyl)-dimethyl-amine

An Application Note for the Scalable Manufacturing of (2-Bromo-4-chloro-benzyl)-dimethyl-amine Abstract This comprehensive guide details scalable and robust manufacturing methods for the synthesis of (2-Bromo-4-chloro-be...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Scalable Manufacturing of (2-Bromo-4-chloro-benzyl)-dimethyl-amine

Abstract

This comprehensive guide details scalable and robust manufacturing methods for the synthesis of (2-Bromo-4-chloro-benzyl)-dimethyl-amine, a crucial intermediate in the pharmaceutical and fine chemical industries. We will explore two primary synthetic strategies: reductive amination of 2-bromo-4-chlorobenzaldehyde and nucleophilic substitution of 2-bromo-4-chlorobenzyl bromide. This document provides an in-depth analysis of the chemical principles, detailed step-by-step protocols, process optimization considerations, and analytical characterization techniques. The protocols are designed to be self-validating and are supported by authoritative references to ensure scientific integrity and successful implementation by researchers, scientists, and drug development professionals.

Introduction

(2-Bromo-4-chloro-benzyl)-dimethyl-amine is a halogenated benzylamine derivative that serves as a versatile building block in organic synthesis. Its unique substitution pattern makes it a valuable precursor for the development of a wide range of more complex molecules, including active pharmaceutical ingredients (APIs) and specialty chemicals. The efficient and scalable production of this intermediate is therefore of significant interest. This application note provides a detailed guide to two of the most effective and industrially viable synthetic routes.

Overview of Scalable Synthetic Strategies

Two primary synthetic pathways are recommended for the scalable manufacturing of (2-Bromo-4-chloro-benzyl)-dimethyl-amine. The choice between these routes may depend on the availability of starting materials, cost considerations, and specific equipment capabilities.

  • Route A: Reductive Amination: This pathway involves the reaction of 2-bromo-4-chlorobenzaldehyde with dimethylamine to form an iminium ion intermediate, which is then reduced in situ to the target tertiary amine. This one-pot reaction is often favored for its efficiency and avoidance of isolating potentially unstable intermediates.[1][2]

  • Route B: Nucleophilic Substitution: This classic two-step approach begins with the synthesis of 2-bromo-4-chlorobenzyl bromide, followed by a nucleophilic substitution reaction with dimethylamine.[3][4] This method is robust and well-understood, offering clear control over each reaction step.

G cluster_0 Starting Materials cluster_1 Key Intermediates cluster_2 Target Product 2-Bromo-4-chlorobenzyl alcohol 2-Bromo-4-chlorobenzyl alcohol 2-Bromo-4-chlorobenzaldehyde 2-Bromo-4-chlorobenzaldehyde 2-Bromo-4-chlorobenzyl alcohol->2-Bromo-4-chlorobenzaldehyde Oxidation 2-Bromo-4-chlorotoluene 2-Bromo-4-chlorotoluene 2-Bromo-4-chlorobenzyl bromide 2-Bromo-4-chlorobenzyl bromide 2-Bromo-4-chlorotoluene->2-Bromo-4-chlorobenzyl bromide Bromination Target (2-Bromo-4-chloro-benzyl)-dimethyl-amine 2-Bromo-4-chlorobenzaldehyde->Target Route A: Reductive Amination + Dimethylamine + Reducing Agent 2-Bromo-4-chlorobenzyl bromide->Target Route B: Nucleophilic Substitution + Dimethylamine

Caption: High-level overview of the two primary synthetic routes.

Detailed Protocol: Route A - Reductive Amination

This one-pot method is highly efficient for large-scale production due to its streamlined nature.

Principle of Reductive Amination

Reductive amination proceeds via the initial formation of a hemiaminal from the reaction of 2-bromo-4-chlorobenzaldehyde and dimethylamine. This is followed by dehydration to form an iminium ion, which is then reduced by a hydride-based reducing agent to yield the final tertiary amine.[1] The choice of reducing agent is critical; sodium triacetoxyborohydride (STAB) is often preferred as it is mild enough not to reduce the starting aldehyde and is effective under weakly acidic conditions that favor iminium ion formation.[5]

Synthesis of 2-Bromo-4-chlorobenzaldehyde (Precursor)

The starting aldehyde can be prepared by the oxidation of 2-bromo-4-chlorobenzyl alcohol.[6]

Protocol:

  • To a solution of 2-bromo-4-chlorobenzyl alcohol (1 equivalent) in dichloromethane (DCM), add pyridinium chlorochromate (PCC) (1.5 equivalents) in portions.

  • Stir the resulting mixture at room temperature for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[6]

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

  • Concentrate the filtrate under reduced pressure to yield the crude 2-bromo-4-chlorobenzaldehyde, which can be purified by column chromatography or used directly in the next step if purity is sufficient.[7]

Reductive Amination Protocol

G A Charge reactor with 2-bromo-4-chlorobenzaldehyde and solvent (e.g., DCE). B Add dimethylamine solution (e.g., in THF) and stir. A->B C Add Sodium Triacetoxyborohydride (STAB) portion-wise. B->C D Monitor reaction by TLC/HPLC until completion. C->D D->D Incomplete E Quench with aqueous sodium bicarbonate. D->E Complete F Extract with organic solvent (e.g., Ethyl Acetate). E->F G Wash organic layer with brine, dry over Na2SO4, and filter. F->G H Concentrate under reduced pressure. G->H I Purify by column chromatography. H->I J Final Product I->J

Caption: Experimental workflow for the Reductive Amination protocol.

Materials and Reagents:

ReagentMolar Eq.PurityNotes
2-Bromo-4-chlorobenzaldehyde1.0>98%
Dimethylamine (2M solution in THF)1.5-Can be used in excess
Sodium Triacetoxyborohydride (STAB)1.595%Moisture sensitive[5]
1,2-Dichloroethane (DCE)-AnhydrousSolvent
Saturated Sodium Bicarbonate (aq)--For quenching
Ethyl Acetate-ACS GradeFor extraction
Brine--For washing
Anhydrous Sodium Sulfate--For drying

Step-by-Step Protocol:

  • Charge a reaction vessel with 2-bromo-4-chlorobenzaldehyde (1.0 eq.) and anhydrous 1,2-dichloroethane (DCE).

  • To the stirred solution, add a 2M solution of dimethylamine in THF (1.5 eq.) at room temperature.

  • Stir the mixture for 30 minutes to allow for the formation of the iminium ion intermediate.

  • Carefully add sodium triacetoxyborohydride (STAB) (1.5 eq.) in portions, maintaining the temperature below 30°C.

  • Allow the reaction to stir at room temperature overnight, or until completion is confirmed by TLC or HPLC analysis.

  • Once the reaction is complete, quench by slowly adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude material via column chromatography on silica gel to yield pure (2-Bromo-4-chloro-benzyl)-dimethyl-amine.

Detailed Protocol: Route B - Nucleophilic Substitution

This two-step method provides a robust alternative, particularly if 2-bromo-4-chlorotoluene is a more readily available starting material.

Principle of Nucleophilic Substitution

This reaction follows an SN2 mechanism where the lone pair of electrons on the nitrogen atom of dimethylamine acts as a nucleophile, attacking the electrophilic benzylic carbon of 2-bromo-4-chlorobenzyl bromide.[3] This results in the displacement of the bromide leaving group to form the desired tertiary amine.[3]

Synthesis of 2-Bromo-4-chlorobenzyl bromide (Precursor)

This intermediate is synthesized via free-radical bromination of 2-bromo-4-chlorotoluene using N-bromosuccinimide (NBS) and a radical initiator.[8]

Protocol:

  • In a flask equipped with a reflux condenser, combine 2-bromo-4-chlorotoluene (1.0 eq.), N-bromosuccinimide (NBS) (1.0 eq.), and a suitable solvent such as carbon tetrachloride.

  • Add a catalytic amount of a radical initiator, such as benzoyl peroxide or AIBN.

  • Heat the mixture to reflux and irradiate with a light source (e.g., a 150W lamp) to initiate the reaction.[8]

  • Monitor the reaction for 4-6 hours until completion.

  • Cool the reaction mixture, filter off the succinimide byproduct, and wash the filtrate with water and brine.[8]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield 2-bromo-4-chlorobenzyl bromide, which may be used directly or purified by distillation under reduced pressure.[8]

Nucleophilic Substitution Protocol

Materials and Reagents:

ReagentMolar Eq.PurityNotes
2-Bromo-4-chlorobenzyl bromide1.0>95%Lachrymator
Dimethylamine (40% solution in water)2.5-Used in excess to prevent side reactions
Acetonitrile-AnhydrousSolvent
Potassium Carbonate2.0>99%Base to neutralize HBr byproduct

Step-by-Step Protocol:

  • In a suitable reaction vessel, dissolve 2-bromo-4-chlorobenzyl bromide (1.0 eq.) in acetonitrile.

  • Add potassium carbonate (2.0 eq.) to the mixture.

  • Cool the mixture in an ice bath and add a 40% aqueous solution of dimethylamine (2.5 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Once complete, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

  • Purify by column chromatography as described in Route A.

Purification and Analytical Characterization

Purification

For both synthetic routes, the final product can be purified to >98% purity using column chromatography.

Protocol:

  • Prepare a silica gel slurry in a non-polar solvent (e.g., hexane).

  • Load the crude product onto the column.

  • Elute the column with a gradient of ethyl acetate in hexane.

  • Collect fractions and monitor by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield (2-Bromo-4-chloro-benzyl)-dimethyl-amine as a clear oil or low-melting solid.

Analytical Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

TechniqueExpected Results
1H NMR Signals corresponding to the aromatic protons, the benzylic methylene protons (singlet), and the N-methyl protons (singlet).
13C NMR Peaks for the aromatic carbons, the benzylic carbon, and the N-methyl carbons.
Mass Spectrometry (GC-MS) The molecular ion peak corresponding to the mass of the product, along with a characteristic isotopic pattern due to the presence of bromine and chlorine.[9]
FTIR C-H stretching (aliphatic and aromatic), C-N stretching, and bands characteristic of the substituted benzene ring.
Purity (HPLC/GC) >98% purity is typically achievable after chromatographic purification.[10]

Safety and Handling Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling the reagents and products.[11][12]

  • Ventilation: All procedures should be carried out in a well-ventilated fume hood to avoid inhalation of vapors.[13][14]

  • Reagent Handling:

    • 2-Bromo-4-chlorobenzyl bromide: Is a lachrymator and should be handled with extreme care.

    • Sodium Triacetoxyborohydride (STAB): Is moisture-sensitive and can release flammable hydrogen gas upon contact with water.

    • Dimethylamine: Is a flammable and corrosive gas/liquid. Handle with care.

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.[12]

Conclusion

This application note has detailed two scalable and efficient manufacturing methods for the synthesis of (2-Bromo-4-chloro-benzyl)-dimethyl-amine. Both the reductive amination of 2-bromo-4-chlorobenzaldehyde and the nucleophilic substitution of 2-bromo-4-chlorobenzyl bromide are viable industrial-scale processes. The choice of method will depend on factors such as cost, availability of starting materials, and specific process safety requirements. The provided protocols, when followed with the appropriate safety precautions, offer a reliable pathway to obtaining this important chemical intermediate in high purity and yield.

References

  • Vertex AI Search. (2016, April 8).
  • Fatkulin, A. R., et al.
  • Sigma-Aldrich. (2025, November 6).
  • Vertex AI Search.
  • Sigma-Aldrich. (2024, September 9).
  • Fisher Scientific.
  • PrepChem.com. Synthesis of (a) 2-bromo-4-chlorobenzyl bromide (2a). Retrieved from [Link]

  • Academia.edu. SYNTHESIS OF BROMO BENZYL AMINE SUBSTITUTED CHROMENE AND THEIR ANTIMICROBIAL ACTIVITY.
  • Organic Syntheses. m-CHLOROBENZALDEHYDE.
  • Vertex AI Search. III Analytical Methods.
  • Benchchem. Experimental protocol for nucleophilic substitution on "2-Chloro-4-bromobenzothiazole".
  • Benchchem. 4-Bromo-2-chlorobenzaldehyde | 158435-41-7.
  • PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. (2023, July 4).
  • Organic Chemistry Portal. Reductive Amination - Common Conditions. Retrieved from [Link]

  • Global Journal of Engineering Science and Research Management (GJESRM). SYNTHESIS OF BROMO BENZYL AMINE SUBSTITUTED CHROMENE AND THEIR ANTIMICROBIAL ACTIVITY.
  • Chemistry LibreTexts. (2021, December 15). 7.1: Nucleophilic Substitution Reaction Overview.
  • Master Organic Chemistry. (2017, September 1).
  • Chemguide. amines as nucleophiles.
  • NINGBO INNO PHARMCHEM CO.,LTD.
  • Agency for Toxic Substances and Disease Registry |
  • Chemistry LibreTexts. (2024, September 30). 24.6: Synthesis of Amines.
  • UCL Discovery. mechanisms of nucleophilic substitution.
  • Pearson. Propose mechanisms and show the expected products of the following reactions. (c) p-nitrobromobenzene + methylamine (CH3-.
  • Reddit. (2026, February 12).
  • Vertex AI Search. Manufacturing Process.
  • Google Patents. (2022, March 25). CN109809977A - A kind of preparation method of 2-bromo-4-fluorobenzaldehyde.
  • ResearchGate. Synthesis and structural aspects of 2-chloro-N N-dimethylbenzylamine and its complexes with Mo(CO)6 and W(CO)6.
  • Eureka | Patsnap. (2022, March 25). Synthesis method of 2-bromo-4 '-chloro-1, 1'-biphenyl.
  • PubChem - NIH. 2-Bromo-4-chloroaniline | C6H5BrClN | CID 70110.
  • Google Patents. CN101407474A - Preparation of 2-bromo-4,5-dimethoxy benzenepropanenitrile.
  • AquaEnergy Expo Knowledge Hub.
  • Benchchem.
  • Benchchem. Application Note and Protocol: Scale-Up Synthesis of 2-Bromo-4'-fluoro-3'-methylbenzophenone.
  • Google Patents.
  • Google Patents. CN102964256A - Process for preparing 4-amino-N, N-dimethylbenzylamine.
  • ECHA CHEM. (2013, April 2). Quaternary ammonium compounds, benzyl C12-C16 (even numbered)-alkyldimethyl chlorides.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of (2-Bromo-4-chloro-benzyl)-dimethyl-amine

[1][2] Case ID: OPT-YIELD-2024-BCBDMA Subject: Yield Optimization & Troubleshooting for Sterically Hindered Benzylamines Status: Open Assigned Specialist: Senior Application Scientist[1][2] Executive Summary & Molecule A...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Case ID: OPT-YIELD-2024-BCBDMA Subject: Yield Optimization & Troubleshooting for Sterically Hindered Benzylamines Status: Open Assigned Specialist: Senior Application Scientist[1][2]

Executive Summary & Molecule Analysis

Target Molecule: (2-Bromo-4-chloro-benzyl)-dimethyl-amine Core Challenge: The presence of the 2-Bromo substituent creates significant steric hindrance at the benzylic position.[1] This "ortho-effect" retards nucleophilic attack, whether you are proceeding via Nucleophilic Substitution (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


) or Reductive Amination.[2]

Strategic Recommendation: While direct alkylation (Route B) is common, Reductive Amination (Route A) is the "Gold Standard" for this substrate.[2] It avoids the formation of quaternary ammonium salts (over-alkylation) and generally offers higher chemoselectivity, provided the steric barrier of the ortho-bromo group is managed correctly.

Route Selection & Decision Matrix

Before optimizing, confirm you are using the correct pathway for your available starting materials.[2]

RouteSelection Start Start: Choose Precursor Aldehyde 2-Bromo-4-chlorobenzaldehyde Start->Aldehyde Halide 2-Bromo-4-chlorobenzyl bromide Start->Halide RouteA Route A: Reductive Amination (Recommended) Aldehyde->RouteA + Dimethylamine RouteB Route B: Nucleophilic Substitution (Secondary) Halide->RouteB + Dimethylamine Decision Yield Priority? RouteA->Decision RouteB->Decision HighYield Proceed to Module 3 (STAB Protocol) Decision->HighYield Route A (>85% potential) Speed Proceed to Module 4 (Alkylation) Decision->Speed Route B (Fast but messy)

Caption: Decision tree for selecting the synthetic pathway based on starting material availability and yield requirements.

Module: Reductive Amination (The Preferred Route)

Protocol: Abdel-Magid Reductive Amination with Steric Modifications. Reference: Abdel-Magid, A. F., et al. J. Org.[1][2][3][4][5] Chem. 1996.[1][2][4][5] [1]

The "Ortho-Effect" Bottleneck

In typical reductive aminations, the amine attacks the aldehyde to form a hemiaminal, which dehydrates to an iminium ion.[2] The ortho-bromo group sterically blocks this attack.

  • Symptom: Reaction stalls; TLC shows unreacted aldehyde even after 24h.[1][2]

  • Solution: Use a Lewis Acid (

    
    ) to activate the carbonyl and scavenge water, driving the equilibrium toward the imine.
    
Optimized Protocol (Step-by-Step)
  • Imine Formation (Critical Step):

    • Charge a dry flask with 2-Bromo-4-chlorobenzaldehyde (1.0 equiv) in anhydrous THF or DCE (1,2-Dichloroethane).

    • Add Dimethylamine (1.2 - 1.5 equiv, 2M in THF).[1][2]

    • CRITICAL: Add Titanium(IV) isopropoxide (

      
      ) (1.5 equiv) neat.
      
    • Why? The Ti species acts as a Lewis acid to activate the carbonyl and a water scavenger to drive imine formation.

    • Stir at Room Temperature (RT) for 6–12 hours. Monitor by TLC until aldehyde disappears.[1][2]

  • Reduction:

    • Cool to 0°C.[2]

    • Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) portion-wise.

    • Note: STAB is milder than ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
       and will not reduce the Ar-Br or Ar-Cl bonds (chemoselectivity).
      
    • Warm to RT and stir overnight.

  • Quench:

    • Quench with saturated aqueous ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
       or 1N NaOH (to break Ti-complexes).
      
    • Filter through Celite to remove Titanium salts (viscous white precipitate).[1]

Troubleshooting Guide (FAQ)

Q1: My yield is stuck at 40-50%. I see starting aldehyde remaining.

Diagnosis: Incomplete imine formation due to steric hindrance from the 2-Bromo group.[1] Fix:

  • Switch Solvent: Move from MeOH to DCE or THF. Methanol can solvate the amine, reducing its nucleophilicity.[2]

  • Add Dehydrating Agent: If not using

    
    , add activated 4Å Molecular Sieves or anhydrous 
    
    
    
    to the reaction pot during the imine formation step.[2]
  • Two-Step Process: Do not do "one-pot". Pre-form the imine/iminium species for 12 hours before adding the reducing agent.

Q2: I am seeing de-halogenated byproducts (des-bromo or des-chloro).

Diagnosis: Over-reduction. Fix:

  • Check Reagent: Are you using

    
     or 
    
    
    
    ? These are too strong. Switch to STAB (Sodium Triacetoxyborohydride) or Sodium Cyanoborohydride (
    
    
    ).
  • Avoid Pd/C: Do not use catalytic hydrogenation (H2 + Pd/C); this will rapidly cleave the aryl halides.

Q3: The product is an oil and difficult to crystallize.

Diagnosis: Tertiary benzylamines are often oils. Fix: Isolate as the Hydrochloride Salt .

  • Dissolve crude oil in dry Diethyl Ether or Ethanol.[1][2]

  • Add HCl (2M in Ether) dropwise at 0°C.

  • The white solid precipitate is your pure salt. Filter and wash with cold ether.[1]

Module: Purification Logic (Acid-Base Extraction)

If you used Route B (Substitution) or have unreacted amine, use this workflow to purify without chromatography.[2]

Purification Crude Crude Mixture (Product + Impurities) AcidWash Add 1M HCl (Extract Aqueous) Crude->AcidWash OrgLayer1 Organic Layer (Discard Neutral/Acidic Impurities) AcidWash->OrgLayer1 Separation AqLayer1 Aqueous Layer (Contains Product-H+) AcidWash->AqLayer1 Separation BaseWash Basify to pH 12 (NaOH) AqLayer1->BaseWash Extract Extract with DCM/EtOAc BaseWash->Extract Final Pure Product (Free Base) Extract->Final

Caption: Acid-Base extraction workflow to isolate the basic amine product from neutral impurities.

Comparative Data: Reducing Agents

Reducing AgentCompatibility with Ar-XReaction RateYield PotentialNotes
STAB (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

)
Excellent ModerateHigh (85-95%) Best for avoiding side reactions.
ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

GoodSlowHighToxic (Cyanide risk). Requires pH control.[2][6]
ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

ModerateFastModerate (60-70%)Can reduce aldehydes to alcohols if imine formation isn't complete.
ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

Poor FastLowCauses dehalogenation (loss of Br/Cl).

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][2][3][4][5] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][3][4][5] Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.[2][5] Link[1]

  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971).[1][2][3] The cyanohydridoborate anion as a selective reducing agent. Journal of the American Chemical Society, 93(12), 2897–2904.[2] Link[1]

  • Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990).[1][2] An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride. The Journal of Organic Chemistry, 55(8), 2552–2554.[2] Link[1]

Sources

Optimization

Minimizing side reactions during 2-bromo-4-chlorobenzyl amine synthesis

Technical Support Center: Synthesis of 2-Bromo-4-chlorobenzyl Amine Welcome to the technical support center for the synthesis of 2-bromo-4-chlorobenzyl amine. This guide is designed for researchers, scientists, and drug...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 2-Bromo-4-chlorobenzyl Amine

Welcome to the technical support center for the synthesis of 2-bromo-4-chlorobenzyl amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth solutions to common challenges encountered during this specific synthesis. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you not only to solve immediate problems but also to build a robust understanding for future synthetic challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to prepare 2-bromo-4-chlorobenzyl amine?

A1: There are several viable synthetic pathways to 2-bromo-4-chlorobenzyl amine, each with its own set of advantages and potential pitfalls. The choice of route often depends on the available starting materials, scale of the reaction, and desired purity. The most common methods include:

  • Reductive Amination of 2-Bromo-4-chlorobenzaldehyde: This is a widely used, one-pot method where the corresponding aldehyde reacts with an ammonia source in the presence of a reducing agent.[1][2] Common reducing agents include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation.[3]

  • Gabriel Synthesis from 2-Bromo-4-chlorobenzyl Halide: This classic method is excellent for producing primary amines with high purity by avoiding over-alkylation.[4][5] It involves the reaction of potassium phthalimide with 2-bromo-4-chlorobenzyl bromide (or chloride), followed by hydrazinolysis or acidic hydrolysis to release the primary amine.[6][7][8]

  • Reduction of 2-Bromo-4-chlorobenzonitrile: The corresponding nitrile can be reduced to the primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.[9][10][11]

Q2: Which analytical techniques are recommended for monitoring reaction progress and assessing product purity?

A2: A combination of chromatographic and spectroscopic methods is ideal.

  • Thin-Layer Chromatography (TLC): An indispensable tool for rapid, real-time monitoring of the reaction's progress. It allows for a quick assessment of the consumption of starting materials and the formation of the product and any major byproducts.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides quantitative information on the reaction mixture's composition and is excellent for identifying volatile byproducts.

  • High-Performance Liquid Chromatography (HPLC): Useful for both monitoring the reaction and assessing the final product's purity, especially for less volatile compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for the structural confirmation of the final product and for identifying and quantifying impurities.

  • Infrared (IR) Spectroscopy: Can be used to confirm the presence of the amine functional group (N-H stretching) and the disappearance of the starting material's key functional groups (e.g., the carbonyl group of the aldehyde or the nitrile group).

Troubleshooting Guide: Minimizing Side Reactions

This section addresses specific experimental issues and provides actionable solutions to minimize common side reactions.

Issue 1: Significant formation of the secondary amine (bis(2-bromo-4-chlorobenzyl)amine) is observed.

Causality: This is a classic case of over-alkylation . The newly formed primary benzylamine is often more nucleophilic than the ammonia source used, leading to a second reaction with the starting benzyl halide or the intermediate imine, resulting in the formation of a secondary amine.[12][13][14] This is particularly problematic in direct amination and reductive amination pathways.

Solutions:

  • Stoichiometric Control: Use a large excess of the ammonia source (e.g., aqueous ammonia, ammonium acetate) to outcompete the primary amine product for the electrophile.[15]

  • Reaction Conditions:

    • Maintain a low reaction temperature to decrease the rate of the second alkylation.

    • Slow, controlled addition of the alkylating agent or aldehyde to the ammonia solution can help maintain a high effective concentration of ammonia relative to the primary amine product.

  • Alternative Synthetic Route: The Gabriel synthesis is specifically designed to prevent over-alkylation by using a protected form of the amine.[4][5] The phthalimide nitrogen is significantly less nucleophilic after the first alkylation, effectively stopping the reaction at the primary amine stage.[4]

Issue 2: The product is contaminated with dehalogenated byproducts (e.g., 2-bromobenzyl amine or 4-chlorobenzyl amine).

Causality: Dehalogenation , the removal of the bromine or chlorine atoms, can occur under certain reductive conditions, particularly during catalytic hydrogenation or when using strong hydride reagents. The C-Br bond is generally more susceptible to cleavage than the C-Cl bond. This side reaction is often promoted by certain catalysts and reaction conditions.[16][17]

Solutions:

  • Choice of Reducing Agent:

    • For reductive amination, milder reducing agents like sodium triacetoxyborohydride [NaBH(OAc)₃] are often preferred as they are less likely to cause dehalogenation compared to more aggressive hydride donors.[18]

    • If using catalytic hydrogenation, careful selection of the catalyst is crucial. For instance, some palladium-based catalysts can be prone to causing dehalogenation. A screening of catalysts (e.g., Raney Nickel, Platinum-based catalysts) and optimization of hydrogen pressure and temperature may be necessary.[19]

  • Control of Reaction Parameters:

    • Temperature: Lowering the reaction temperature can help minimize dehalogenation.

    • Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid prolonged exposure to reductive conditions.

Issue 3: Low yield due to the formation of 2-bromo-4-chlorobenzyl alcohol.

Causality: This side product is most common in the reductive amination pathway. It arises from the reduction of the starting aldehyde before it has a chance to form the imine intermediate with ammonia. This is more likely to occur if the reducing agent is too reactive or if the rate of imine formation is slow.

Solutions:

  • Two-Step Reductive Amination:

    • First, form the imine by reacting 2-bromo-4-chlorobenzaldehyde with the ammonia source in a suitable solvent. The removal of water can drive this equilibrium towards the imine.

    • Once imine formation is complete (as monitored by TLC or GC), add the reducing agent. This sequential approach prevents the reducing agent from acting on the aldehyde.

  • Use of a Selective Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) is a classic choice for direct reductive amination because it is more selective for the protonated imine (iminium ion) than for the aldehyde at mildly acidic pH.[20] Sodium triacetoxyborohydride is another excellent and often safer alternative that can be used in a one-pot procedure.[18]

Experimental Protocols & Data

Protocol 1: Reductive Amination using a Two-Step Procedure

This protocol is designed to minimize the formation of the alcohol byproduct.

  • Imine Formation:

    • Dissolve 2-bromo-4-chlorobenzaldehyde (1.0 eq) in methanol.

    • Add a solution of ammonium chloride (1.5 eq) and aqueous ammonia (excess) to the aldehyde solution.

    • Stir the mixture at room temperature for 2-4 hours, monitoring the formation of the imine by TLC or GC-MS.

  • Reduction:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add sodium borohydride (1.2 eq) in small portions, keeping the temperature below 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours or until completion.

  • Work-up:

    • Quench the reaction by the slow addition of water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or distillation.

Data Summary: Reductive Amination Conditions
Reducing AgentTypical SolventKey AdvantagePotential Side Reaction
Sodium Borohydride (NaBH₄)Methanol, EthanolCost-effective, readily availableReduction of aldehyde
Sodium Cyanoborohydride (NaBH₃CN)Methanol, AcetonitrileSelective for imines at acidic pHToxic cyanide byproduct
Sodium Triacetoxyborohydride [NaBH(OAc)₃]Dichloroethane (DCE), THFMild, selective, tolerates acid-sensitive groupsSlower reaction rates
Catalytic Hydrogenation (H₂/Catalyst)Methanol, Ethanol"Green" reagent, high atom economyDehalogenation

Visualizing Reaction Pathways

General Synthetic Workflow

The following diagram illustrates the common synthetic routes to 2-bromo-4-chlorobenzyl amine.

Synthesis_Workflow cluster_start Starting Materials cluster_product Product Aldehyde 2-Bromo-4-chlorobenzaldehyde Product 2-Bromo-4-chlorobenzyl amine Aldehyde->Product Reductive Amination (e.g., NH₃, NaBH₄) Benzyl_Halide 2-Bromo-4-chlorobenzyl bromide Benzyl_Halide->Product Gabriel Synthesis (1. K-Phthalimide 2. Hydrazine) Nitrile 2-Bromo-4-chlorobenzonitrile Nitrile->Product Reduction (e.g., LiAlH₄)

Caption: Common synthetic routes to 2-bromo-4-chlorobenzyl amine.

Competitive Side Reactions in Reductive Amination

This diagram illustrates the competition between the desired reaction and the formation of the secondary amine and alcohol byproducts.

Side_Reactions Aldehyde 2-Bromo-4-chlorobenzaldehyde Imine Imine Intermediate Aldehyde->Imine + NH₃ Alcohol Reduction Byproduct (Alcohol) Aldehyde->Alcohol + [H] (Side Reaction) Primary_Amine Desired Product (Primary Amine) Imine->Primary_Amine + [H] Secondary_Amine Over-alkylation (Secondary Amine) Imine->Secondary_Amine + Primary Amine Primary_Amine->Secondary_Amine + Imine (Side Reaction)

Caption: Competing reaction pathways in reductive amination.

References

  • Organic Chemistry Portal. (n.d.). Benzylamine synthesis by C-C coupling. Retrieved from [Link]

  • Paz, A. A., et al. (2019). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. ACS Sustainable Chemistry & Engineering.
  • Google Patents. (n.d.). US6340773B1 - Preparation of halogenated primary amines.
  • The Organic Chemistry Tutor. (2016, December 27). Gabriel Synthesis Reaction Mechanism - Alkyl Halide to Primary Amine [Video]. YouTube. [Link]

  • Google Patents. (n.d.). EP3914582A1 - Process for preparation of halogenated benzylamine and intermediates thereof.
  • Ashenhurst, J. (2018, January 31). The Gabriel Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of benzylic amines. Retrieved from [Link]

  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

  • Ashenhurst, J. (2017, May 26). Alkylation of Amines (Sucks!). Master Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzylamines. Retrieved from [Link]

  • LibreTexts Chemistry. (2023, January 22). Gabriel Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Retrieved from [Link]

  • LibreTexts Chemistry. (2015, July 19). 21.5: Synthesis of Amines by Alkylation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • ResearchGate. (n.d.). Production of Benzylamine by Tandem Dehydrogenation/Amination/Reduction over Cu and Au Catalysts. Retrieved from [Link]

  • ResearchGate. (2024, September 10). Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline. Retrieved from [Link]

  • Google Patents. (n.d.). CN110002989A - A kind of preparation method of the bromo- 2- chlorobenzoic acid of highly selective 5-.
  • LibreTexts Chemistry. (2025, January 19). 20.7: Chemistry of Nitriles. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. Retrieved from [Link]

  • MDPI. (2023, February 17). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. Retrieved from [Link]

  • Google Patents. (n.d.). US2987548A - Preparation of benzylamine.
  • ANNEXURE – 1 Manufacturing Process. (n.d.). Product No. 17. 5-BROMO-2-CHLORO-4-ETHOXY BENZOPHENONE. Retrieved from [Link]

  • Patsnap. (2022, March 25). Synthesis method of 2-bromo-4 '-chloro-1, 1'-biphenyl. Retrieved from [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • DTIC. (n.d.). A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. Retrieved from [Link]

  • Comprehensive Analysis of Benzylamine: Properties, Applications, and Future Prospects. (2024, November 20). Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-BROMOBENZALDEHYDE. Retrieved from [Link]

  • Organic Syntheses. (n.d.). m-CHLOROBENZALDEHYDE. Retrieved from [Link]

  • Wikipedia. (n.d.). Gabriel synthesis. Retrieved from [Link]

  • Royal Society of Chemistry. (2019, July 18). Phosphonic acid mediated practical dehalogenation and benzylation with benzyl halides. Retrieved from [Link]

  • Wikipedia. (n.d.). Amine alkylation. Retrieved from [Link]

  • Google Patents. (n.d.). DE19811092A1 - Process for the preparation of benzylamine salts.
  • Scientific Research Publishing. (2017, July 31). Facile Synthesis of Nitriles and Amides from Aldehyde over Heterogeneous Reusable Copper Fluorapatite (CuFAP) Catalyst under Nea. Retrieved from [Link]

Sources

Troubleshooting

Optimizing reaction conditions for sterically hindered benzyl amines

Technical Support Center: Sterically Hindered Benzyl Amines Ticket Status: OPEN Assigned Specialist: Senior Application Scientist (Process Chemistry Division) Topic: Optimization of Reaction Conditions for Sterically Hin...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Sterically Hindered Benzyl Amines

Ticket Status: OPEN Assigned Specialist: Senior Application Scientist (Process Chemistry Division) Topic: Optimization of Reaction Conditions for Sterically Hindered Benzyl Amines

Introduction: The "Steric Wall"

Welcome to the Advanced Synthesis Support Module. You are likely here because standard reductive amination protocols (e.g., NaBH(OAc)₃/DCM) or standard coupling conditions (e.g., Pd(PPh₃)₄) have failed.

Sterically hindered benzyl amines (e.g.,


-dimethylbenzylamine, ortho-substituted benzylamines) present a specific kinetic challenge: nucleophilic attack is geometrically disfavored.  To overcome this, we must shift from "thermodynamic control" to "kinetic forcing" using specific Lewis acids and ligand architectures.

This guide is structured as a troubleshooting workflow. Select the module below that matches your current bottleneck.

Module 1: Reductive Amination (The "Imine Bottleneck")

Diagnosis: You are reacting a hindered ketone (e.g., acetophenone, indanone) with an amine, but obtaining low conversion or recovering starting material.

Root Cause: The formation of the imine/iminium intermediate is the rate-determining step. In hindered systems, the equilibrium constant (


) for imine formation is extremely low due to 1,3-allylic strain. Standard dehydrating agents (

, molecular sieves) are insufficient to drive this equilibrium.

The Solution: Titanium(IV) Isopropoxide Protocol We utilize


 as a dual-action reagent: it acts as a strong Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium irreversibly.
Optimized Protocol
StepActionCritical Parameter
1. Activation Mix Ketone (1.0 equiv) + Amine (1.2–1.5 equiv) + Ti(OiPr)₄ (1.25–2.0 equiv) .Neat conditions (no solvent) are preferred. If solid, use minimal THF.
2. Aging Stir under

for 12–24h.
Do not skip. The solution often becomes viscous/yellow. This confirms the Titanium-Imine complex formation.
3. Dilution Dilute with absolute Ethanol or Methanol.Required to solubilize the viscous Ti-complex before reduction.
4. Reduction Add

(1.5 equiv) or

(for acid sensitivity).
Caution: Exothermic. Add slowly.
5. Workup Quench with 1N NaOH or

.
A white precipitate (

) will form. Filter through Celite.

Troubleshooting Q&A:

  • Q: The reaction mixture turned into a solid gel during Step 2. Is it ruined?

    • A: No, this is a good sign. It indicates high conversion to the titanium-amine complex. Dilute carefully with dry THF or Toluene before adding the alcohol/reductant.

  • Q: I see the imine on TLC, but it won't reduce.

    • A: The titanium complex can sometimes be too stable. Switch to Microwave-Assisted Reductive Amination . Heat the neat mixture (Ketone + Amine + Ti(OiPr)4) at 60-80°C for 30 mins before dilution and reduction.

Module 2: Buchwald-Hartwig Cross-Coupling

Diagnosis: You are coupling a hindered aryl halide with a benzyl amine and observing dehalogenation of the starting material or no reaction.

Root Cause: Reductive elimination is slow for hindered substrates. If the ligand is not bulky enough,


-hydride elimination or protodehalogenation dominates.

The Solution: Dialkylbiaryl Phosphine Ligands You must use ligands that are electron-rich (to facilitate oxidative addition) and extremely bulky (to force reductive elimination).

Ligand Selection Matrix
Substrate ClassRecommended LigandBase/Solvent SystemWhy?
Primary Hindered Amine BrettPhos or tBuBrettPhos

/ Dioxane
Prevents binding of two amine molecules; promotes mono-arylation.
Secondary Hindered Amine RuPhos

/ THF
Specifically designed to prevent

-hydride elimination in secondary amines.
Ortho-Substituted Aryl Halide SPhos or XPhos

/ Toluene
High flexibility allows the Pd center to accommodate the ortho bulk.

Experimental Workflow Visualization:

ReactionLogic Start Start: Define Substrate Decision1 Is the Amine Primary or Secondary? Start->Decision1 Primary Primary Amine (R-NH2) Decision1->Primary Primary Secondary Secondary Amine (R-NH-R') Decision1->Secondary Secondary Decision2 Is the Aryl Halide Ortho-Substituted? Primary->Decision2 RouteB Use Pd-G4-RuPhos Base: LiHMDS Secondary->RouteB RouteA Use Pd-G4-BrettPhos Base: NaOtBu Decision2->RouteA No (Para/Meta) RouteC Use Pd-G4-XPhos Base: K3PO4 Decision2->RouteC Yes (Ortho)

Caption: Logic flow for selecting the correct Buchwald-Hartwig precatalyst based on steric demand.

Module 3: Purification & Isolation

Diagnosis: Your hindered amine "streaks" on silica gel, or co-elutes with impurities.

Root Cause: Hindered benzyl amines are often lipophilic and basic. They interact strongly with the silanols on silica gel, causing tailing.

Troubleshooting Protocol:

  • The "Triethylamine Trick": Pre-wash your silica column with mobile phase containing 1–2% Triethylamine (TEA) . This neutralizes acidic sites on the silica. Crucial: Maintain 1% TEA in the eluent during the run.

  • Acid-Base Extraction (The "Clean" Cleanup):

    • Dissolve crude mixture in

      
       or 
      
      
      
      .
    • Extract with 1M HCl (The amine goes into the water layer; non-basic impurities stay in organic).

    • Wash the aqueous layer 2x with

      
      .
      
    • Basify the aqueous layer to pH 12 with 6M NaOH .

    • Extract back into

      
      , dry over 
      
      
      
      , and concentrate.
    • Note: If your amine is extremely lipophilic (e.g., trityl-amine derivatives), it may not go into 1M HCl. Use Methanolic HCl followed by evaporation.

Module 4: Mechanistic Insight (Why Ti(OiPr)₄ Works)

Understanding the mechanism prevents "cargo cult" chemistry. The Titanium(IV) species does not just act as a Lewis Acid; it forms a covalent bond with the substrate.

TiMechanism Ketone Hindered Ketone (R2C=O) Complex1 Hemiaminal-Ti Complex (Crowded Transition State) Ketone->Complex1 Amine Amine (R'NH2) Amine->Complex1 Ti Ti(OiPr)4 Ti->Complex1 Coordination Imine Activated Imine [R2C=N-R']-Ti Complex1->Imine - Ti(OH)(OiPr)3 (Irreversible Dehydration) Product Hindered Amine Imine->Product + Hydride (NaBH4)

Caption: The Ti(OiPr)4 mediated pathway. Note the irreversible dehydration step which drives the reaction forward despite steric resistance.

References

  • Reductive Amination with Ti(OiPr)4: Mattson, R. J., et al. "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[1] The Journal of Organic Chemistry, 1990.[1]

  • Buchwald-Hartwig Ligand Design: Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.

  • Purification of Amines: Armarego, W. L. F. Purification of Laboratory Chemicals. Butterworth-Heinemann.

  • Microwave Assisted Synthesis: Kotha, S., et al. "Microwave-assisted reductive amination." Indian Journal of Chemistry, 2004.

Disclaimer: These protocols involve hazardous chemicals (Titanium isopropoxide, Hydrides, Palladium catalysts). Always consult the SDS and perform a risk assessment before experimentation.

Sources

Optimization

Solving solubility issues with (2-Bromo-4-chloro-benzyl)-dimethyl-amine salts

Technical Support Center: (2-Bromo-4-chloro-benzyl)-dimethyl-amine Salts Welcome to the technical support center for (2-Bromo-4-chloro-benzyl)-dimethyl-amine and its various salt forms. This guide is designed for researc...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (2-Bromo-4-chloro-benzyl)-dimethyl-amine Salts

Welcome to the technical support center for (2-Bromo-4-chloro-benzyl)-dimethyl-amine and its various salt forms. This guide is designed for researchers, chemists, and formulation scientists who are encountering solubility challenges with this compound. As a halogenated benzylamine derivative, this molecule presents unique physicochemical properties that can make achieving desired concentrations in aqueous media a significant hurdle.

This resource provides in-depth, scientifically grounded answers to common questions, troubleshooting workflows, and detailed experimental protocols to help you systematically overcome solubility issues and advance your research.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered when working with (2-Bromo-4-chloro-benzyl)-dimethyl-amine salts.

Q1: My (2-Bromo-4-chloro-benzyl)-dimethyl-amine salt won't dissolve in my aqueous buffer. What is the most likely cause?

A1: The most immediate factor governing the solubility of an amine salt is the pH of the solution. (2-Bromo-4-chloro-benzyl)-dimethyl-amine is a weak base. Its salt form, typically a hydrochloride (HCl) or hydrobromide (HBr) salt, is the protonated, ionized version of the molecule.[1][2][3] This ionization is crucial for aqueous solubility.

The fundamental principle at play is the equilibrium between the insoluble, neutral "free base" form and the soluble, ionized (protonated) form. This relationship is described by the Henderson-Hasselbalch equation.[4][5][6] For a weak base like yours, the equation is:

pH = pKa + log([Free Base] / [Salt Form])

If the pH of your buffer is significantly higher than the pKa of the compound, the equilibrium will shift towards the neutral, poorly soluble free base, causing it to precipitate. The bromo and chloro substituents on the benzyl ring increase the molecule's hydrophobicity, further reducing the aqueous solubility of the free base form.

Immediate Action: Measure the pH of your final solution. It is likely too high (too basic). To improve solubility, the pH must be lowered to well below the compound's pKa, ensuring it remains in its protonated, soluble salt form.[7][8][9]

Q2: What is the relationship between pH and the solubility of this amine salt, and how can I use it to my advantage?

A2: The relationship is critical and predictable. As a tertiary amine, (2-Bromo-4-chloro-benzyl)-dimethyl-amine requires an acidic environment to remain protonated and, therefore, soluble.

  • At Low pH (pH < pKa): The concentration of protons (H+) is high. According to Le Châtelier's principle, this high H+ concentration pushes the equilibrium towards the protonated (ionized) form of the amine (R-N(CH₃)₂H⁺).[7] This is the soluble salt form. Therefore, basic salts are more soluble in acidic solutions .[10]

  • At High pH (pH > pKa): The concentration of H+ is low. The equilibrium shifts to the right, favoring the deprotonation of the amine to its neutral, "free base" form (R-N(CH₃)₂).[11] This form is significantly less polar and has poor aqueous solubility, leading to precipitation.

You can exploit this by creating a pH-solubility profile . By systematically measuring the compound's solubility across a range of pH values (e.g., from pH 2 to pH 8), you can identify the optimal pH range to maintain solubility for your experiments.[12] This is a cornerstone of preformulation studies in drug development.[13][14]

Visualizing the pH-Solubility Relationship

The following diagram illustrates how pH dictates the equilibrium between the soluble and insoluble forms of your compound.

G cluster_low_ph Low pH Environment (Acidic) cluster_high_ph High pH Environment (Basic) Low_H High [H⁺] Equilibrium_Low Equilibrium Shifts Left Low_H->Equilibrium_Low Le Châtelier's Principle Soluble Favors Soluble Salt Form (R-N(CH₃)₂H⁺) Equilibrium_Low->Soluble High_H Low [H⁺] Equilibrium_High Equilibrium Shifts Right High_H->Equilibrium_High Le Châtelier's Principle Insoluble Favors Insoluble Free Base (R-N(CH₃)₂) Equilibrium_High->Insoluble Equilibrium R-N(CH₃)₂H⁺  ⇌  R-N(CH₃)₂ + H⁺

Caption: pH-dependent equilibrium of an amine salt.

Q3: I have the free base of (2-Bromo-4-chloro-benzyl)-dimethyl-amine. How do I choose the right acid to form a salt and improve solubility?

A3: This process is known as salt screening , a critical step to improve the physicochemical properties of a drug candidate.[15][16][17] The goal is to react your basic free base with an acid to form a more soluble salt.[2]

The choice of the counter-ion (the conjugate base of the acid) can significantly impact properties like solubility, stability, and hygroscopicity.[18][19] A general rule is that the pKa of the acid should be at least 2–3 units lower than the pKa of your amine to ensure a stable salt is formed.[20]

Here is a comparison of common counter-ions for forming amine salts:

Counter-ionAcid UsedTypical Properties of Resulting SaltConsiderations
Chloride Hydrochloric Acid (HCl)Generally high solubility, well-understood, but can be hygroscopic.Most common starting point. Easy to prepare.
Bromide Hydrobromic Acid (HBr)Similar to chloride salts, good solubility.[11]A viable alternative to HCl salts.
Sulfate Sulfuric Acid (H₂SO₄)Often highly soluble but can be very hygroscopic.[15]Can form mono- or di-basic salts, adding complexity.
Mesylate Methanesulfonic AcidGood solubility, often crystalline and less hygroscopic than HCl salts.[15]Excellent for creating stable, developable salt forms.
Tartrate Tartaric AcidGood solubility, offers potential for chiral resolution if needed.[11]A larger, organic counter-ion.
Citrate Citric AcidGood solubility, can act as a buffer.[11]Can form multiple salt species (mono-, di-, tri-).

Recommendation: Start with hydrochloric acid (HCl) and methanesulfonic acid. They represent a common inorganic and a well-behaved organic acid, respectively, and provide a good baseline for comparison.

Q4: Adjusting the pH helped, but my compound still isn't soluble enough for my assay. What are my next options?

A4: When pH optimization is insufficient, the next step is to modify the solvent system itself, typically by introducing a co-solvent .[21] A co-solvent is a water-miscible organic solvent that, when added in small amounts, reduces the overall polarity of the aqueous environment.[22] This makes the solvent more "hospitable" to your hydrophobic molecule, increasing its solubility.[23]

Commonly used co-solvents in research and pharmaceutical settings include:

  • Ethanol

  • Propylene Glycol (PG)

  • Polyethylene Glycol (e.g., PEG 300, PEG 400)

  • Dimethyl Sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

Important Considerations:

  • Concentration: The effect is dose-dependent. Start with a low percentage (e.g., 1-5% v/v) and increase incrementally. Solubility often increases exponentially with the co-solvent fraction.[23]

  • Compatibility: Ensure the co-solvent does not interfere with your downstream experiment (e.g., cell-based assays, enzyme kinetics). DMSO, for example, can have biological effects at concentrations as low as 0.1%.

  • Stability: The addition of a co-solvent can sometimes impact the chemical stability of your compound. Always use freshly prepared solutions.

Part 2: Experimental Protocols & Workflows

This section provides step-by-step procedures for systematically addressing solubility issues.

Troubleshooting Workflow

This diagram outlines the logical progression for diagnosing and solving solubility problems with your compound.

G start Start: Salt Fails to Dissolve check_ph 1. Measure pH of the Solution start->check_ph is_ph_low Is pH < (pKa - 2)? check_ph->is_ph_low adjust_ph 2. Adjust pH Downward (e.g., with 0.1M HCl) is_ph_low->adjust_ph No dissolved_ph Dissolved? is_ph_low->dissolved_ph Yes adjust_ph->dissolved_ph cosolvent_screen 3. Perform Co-Solvent Screen (e.g., DMSO, Ethanol, PEG400) dissolved_ph->cosolvent_screen No success Success: Proceed with Experiment dissolved_ph->success Yes dissolved_cosolvent Dissolved? cosolvent_screen->dissolved_cosolvent salt_screen 4. Consider Salt Screening (e.g., Mesylate, Tartrate) dissolved_cosolvent->salt_screen No dissolved_cosolvent->success Yes fail Failure: Consult Formulation Specialist salt_screen->fail

Caption: Systematic workflow for troubleshooting solubility.

Protocol 1: Determination of a pH-Solubility Profile

This protocol allows you to determine the solubility of your compound at various pH levels, a crucial first step in characterization.[12][24]

Materials:

  • (2-Bromo-4-chloro-benzyl)-dimethyl-amine salt

  • Series of buffers (e.g., pH 2, 4, 5, 6, 6.8, 7.4). Pharmacopoeial buffers are recommended.[24]

  • Calibrated pH meter

  • Thermostatic shaker/incubator (set to 37 ± 1 °C for physiological relevance)[24]

  • Centrifuge and/or 0.22 µm syringe filters

  • Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Procedure:

  • Buffer Preparation: Prepare a set of buffers covering the desired pH range. Verify the pH of each buffer at 37 °C.[24]

  • Sample Preparation: Add an excess amount of your salt to a known volume of each buffer in separate vials. The solid should be clearly visible. This ensures you are creating a saturated solution.

  • Equilibration: Tightly cap the vials and place them in the thermostatic shaker. Agitate at a constant speed for a sufficient time to reach equilibrium (typically 24-48 hours).

  • pH Verification: After equilibration, measure and record the final pH of the slurry in each vial.[24]

  • Phase Separation: Separate the undissolved solid from the solution. This can be done by centrifuging the vials at high speed and carefully collecting the supernatant, or by filtering the solution through a 0.22 µm syringe filter.

  • Quantification: Accurately dilute an aliquot of the clear supernatant and quantify the concentration of the dissolved compound using a validated analytical method like HPLC-UV.[12]

  • Data Plotting: Plot the measured solubility (e.g., in mg/mL or µM) on the y-axis against the final measured pH on the x-axis to generate the pH-solubility profile.

References

  • Gabel, F., et al. (2007). Salt screening and characterization for poorly soluble, weak basic compounds: case study albendazole. European Journal of Pharmaceutical Sciences, 31(5), 327-336. [Link]

  • Onyx Scientific. (n.d.). Golden rules for designing a salt screening strategy for insoluble molecules. Retrieved from [Link]

  • Völgyi, G., et al. (2006). Prediction of pH-dependent aqueous solubility of druglike molecules. Journal of Chemical Information and Modeling, 46(6), 2601-2609. [Link]

  • Wikipedia. (2023, December). Free base. Retrieved from [Link]

  • Improved Pharma. (2021). Salt Screening. Retrieved from [Link]

  • ResearchGate. (2015). Salt screening and characterization for poorly soluble, weak basic compounds: Case study albendazole. Retrieved from [Link]

  • Verma, R. K., et al. (2018). Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization. ACS Omega, 3(7), 8089-8098. [Link]

  • SOP for pH-Solubility Profiling of Drug Candidates. (2025). Pharma SOPs. Retrieved from [Link]

  • Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]

  • Yalkowsky, S. H., et al. (2015). pKa values in solubility determination using the Henderson-Hasselbalch equation. ADMET & DMPK, 3(4), 359-362. [Link]

  • Open Education Alberta. (n.d.). Henderson-Hasselbalch equation – An ABC of PK/PD. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved from [Link]

  • Microbe Notes. (2024). Henderson Hasselbalch Equation: Basics & Real-World Uses. Retrieved from [Link]

  • Shishkina, S. V., et al. (2021). 4-[(Benzylamino)carbonyl]-1-methylpyridinium halogenide salts: X-ray diffraction study and Hirshfeld surface analysis. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 1), 114-119. [Link]

  • Yalkowsky, S. H. (2015). Application of the Henderson-Hasselbalch Equation to Solubility Determination. ADMET & DMPK, 3(4), 359-362. [Link]

  • World Health Organization. (2019). Annex 4: Guidance on equilibrium solubility experiments for the purpose of API classification within the Biopharmaceutics Classification System. WHO Technical Report Series, No. 1019. [Link]

  • Environmental Chemistry. (2020, November 12). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals [Video]. YouTube. [Link]

  • Georganics. (n.d.). Amine salts. Retrieved from [Link]

  • Kajimoto, O., et al. (2002). Why Do Co-Solvents Enhance the Solubility of Solutes in Supercritical Fluids? New Evidence and Opinion. Chemistry--A European Journal, 8(22), 5107-5111. [Link]

  • Chemistry LibreTexts. (2022). 3.5: Chemical Properties of Amines. Bases and Salt Formation. Retrieved from [Link]

  • IUCr Journals. (2021). 4-[(Benzylamino)carbonyl]-1-methylpyridinium halogenide salts: X-ray diffraction study and Hirshfeld. Retrieved from [Link]

  • Schär, T., et al. (2019). Solubility of Pharmaceuticals and Their Salts As a Function of pH. Industrial & Engineering Chemistry Research, 58(27), 12218-12228. [Link]

  • Salvalaglio, M., et al. (2012). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Crystal Growth & Design, 12(6), 3046-3053. [Link]

  • ViziScience. (2025, April 25). How pH Affects Solubility of Salts AP Chemistry Unit 8 #apchem #apchemistry [Video]. YouTube. [Link]

  • Semalty, A. (n.d.). Lesson_3 Preformulation I Solubility Profile (solubility, pH and pKa). UGC MOOCs. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Amine Reactivity. Retrieved from [Link]

  • Chemical Suppliers. (n.d.). 2-bromo-N,N-dimethylbenzylamine. Retrieved from [Link]

  • Parshad, H., et al. (2004). Aqueous solubility study of salts of benzylamine derivatives and p-substituted benzoic acid derivatives using X-ray crystallographic analysis. International Journal of Pharmaceutics, 269(1), 157-168. [Link]

  • CR Com. (n.d.). pH-Solubility diagrams and their usefulness in characterization of salts of poorly soluble drug substances. Retrieved from [Link]

  • Slideshare. (n.d.). Phase solubility analysis and pH solubility profile. Retrieved from [Link]

  • Chad's Prep. (n.d.). 17.6 pH Effects on Solubility. Retrieved from [Link]

Sources

Troubleshooting

Removing impurities from (2-Bromo-4-chloro-benzyl)-dimethyl-amine via recrystallization

[1][2][3] Case ID: PUR-2B4C-DMA Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2][3] Executive Summary You are attempting to purify (2-Bromo-4-chloro-benzyl)-dimethyl-amin...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Case ID: PUR-2B4C-DMA Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2][3]

Executive Summary

You are attempting to purify (2-Bromo-4-chloro-benzyl)-dimethyl-amine .

Critical Diagnostic: If your crude product is an oil or a low-melting solid , direct recrystallization is thermodynamically unfavorable and will likely result in "oiling out" (liquid-liquid phase separation) rather than crystallization.[1][2][3]

The Solution: The industry-standard protocol for purifying tertiary benzylamines of this class is to convert the free base into a crystalline Hydrohalide Salt (HCl or HBr) .[2][3] The crystal lattice of the salt provides a highly selective exclusion mechanism for non-ionic impurities (like unreacted benzyl halides) and structural isomers.[3]

This guide details the Salt Formation and Recrystallization workflow.[2][3][4][5]

Module 1: The Impurity Profile (Know Your Enemy)[3]

Before selecting a solvent, we must identify what we are removing.[2][3] In the synthesis of (2-Bromo-4-chloro-benzyl)-dimethyl-amine (typically via nucleophilic substitution of the benzyl halide with dimethylamine), the following impurities are dominant:

Impurity TypeOriginPhysico-Chemical BehaviorRemoval Strategy
Benzyl Alcohol Derivative Hydrolysis of starting material due to moisture.[1][2][3][6]Neutral / Polar.[2][7]Remains in organic mother liquor during salt crystallization.[2]
Unreacted Benzyl Halide Incomplete reaction.[2]Neutral / Lipophilic.[2] Genotoxic Hazard. Highly soluble in non-polar anti-solvents (Ether/Hexane); excluded from ionic salt lattice.[2]
Quaternary Ammonium Salts Over-alkylation (Bis-alkylation).[1][2]Ionic / Very Polar.[2]Often insoluble in the hot recrystallization solvent (Ethanol/IPA) and removed via Hot Filtration .
Inorganic Salts Byproduct of neutralization (e.g., NaBr).[2]Ionic / Water Soluble.[2]Removed by water wash of the free base prior to salt formation.[2][3]

Module 2: Solvent System Selection

For the Hydrochloride Salt of your target molecule, we utilize a Two-Solvent System .[2][3] Single solvents often fail because the solubility curve is too steep (too soluble in hot alcohol, too soluble in cold alcohol) or too flat (insoluble in ether).

Recommended System: Ethanol (Solvent) + Diethyl Ether (Anti-Solvent)[1][2]
  • Ethanol (EtOH): High dielectric constant dissolves the ionic salt when hot.

  • Diethyl Ether (Et₂O): Low dielectric constant acts as the "crasher" to force nucleation.

  • Alternative: Isopropanol (IPA) + Ethyl Acetate (EtOAc) if you wish to avoid peroxides or highly flammable ethers.[2]

Decision Logic (Visualized)

SolventSelection Start Start: Crude Product State IsOil Is it an Oil or Low-Melting Solid? Start->IsOil MakeSalt CRITICAL STEP: Convert to HCl Salt IsOil->MakeSalt Yes (Free Base) SolventChoice Select Solvent System IsOil->SolventChoice No (Already Salt) MakeSalt->SolventChoice SystemA System A (Standard): Solvent: Abs. Ethanol Anti-Solvent: Diethyl Ether SolventChoice->SystemA Small Scale (<10g) SystemB System B (Scale-Up): Solvent: Isopropanol Anti-Solvent: Ethyl Acetate SolventChoice->SystemB Large Scale (>10g)

Figure 1: Decision matrix for selecting the purification pathway. Conversion to salt is the primary control point for purity.[3]

Module 3: Detailed Experimental Protocol

Phase A: Salt Formation (If currently Free Base)[1][2]
  • Dissolve crude oil in Diethyl Ether (10 mL per gram of compound).

  • Cool to 0°C in an ice bath.

  • Add 2M HCl in Diethyl Ether (or Dioxane) dropwise with vigorous stirring.

  • Observation: A white precipitate should form immediately.[2][3]

  • Filter the solid.[2][4][5][7] This is your Crude Salt .

Phase B: Recrystallization of the Salt[2][3][4][8]
  • Dissolution: Place the crude salt in an Erlenmeyer flask. Add boiling Ethanol dropwise. Swirl constantly on a steam bath. Add just enough ethanol to dissolve the solid.[2][3]

    • Note: If a small amount of solid remains undissolved after adding reasonable solvent, it is likely inorganic salt or bis-alkylated impurity.[1][2][3] Perform a Hot Filtration to remove it.[2][3][4][7][8][9]

  • Nucleation Setup: Remove from heat. Add Diethyl Ether (or EtOAc) dropwise to the hot solution until a faint, persistent cloudiness (turbidity) appears.[3]

  • Clarification: Add 1-2 drops of Ethanol to clear the turbidity.[2] The solution is now saturated.[2][3]

  • Crystallization:

    • Allow to cool to room temperature slowly (undisturbed).

    • Once room temp is reached, place in an ice bath (0°C) for 1 hour.[2][3]

  • Collection: Filter crystals via vacuum filtration. Wash with cold Ether/Ethanol (3:1 mix).[2]

Module 4: Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a liquid blob at the bottom) instead of crystallizing. Why?

A: This occurs when the solution enters the "metastable zone" too quickly, or the melting point of the solvated salt is lower than the boiling point of the solvent mixture.[2][3]

  • Fix 1 (Seeding): Add a tiny crystal of pure product (seed) when the solution is at room temperature.

  • Fix 2 (Scratching): Scratch the inner glass wall of the flask with a glass rod to create nucleation sites.[3]

  • Fix 3 (Reheat): Re-dissolve by heating, add slightly more Ethanol (solvent), and cool much slower.

Q2: The crystals are colored (yellow/brown).

A: This indicates trapped oxidation byproducts or polymerized benzyl halides.[2][3]

  • Fix: During the dissolution step (Phase B, Step 1), add Activated Charcoal (1-2% by weight).[2][3] Boil for 2 minutes, then perform a Hot Filtration through Celite to remove the charcoal before cooling.

Q3: My yield is low (<50%).

A: The product is likely still in the "Mother Liquor" (the filtrate).[3]

  • Fix: Concentrate the filtrate by evaporating half the solvent.[2][3] Cool again to induce a "Second Crop" of crystals.[2][3][7] Note: The second crop is usually less pure than the first.[3]

Mechanism of Oiling Out vs. Crystallization[2][3]

OilingOut HotSol Hot Saturated Solution Cooling Cooling Process HotSol->Cooling PathA Path A: Fast Cooling (High Supersaturation) Cooling->PathA PathB Path B: Slow Cooling (Controlled Supersaturation) Cooling->PathB Oil Phase Separation (Oiling Out) PathA->Oil T > Melting Point of Solvate Crystal Nucleation & Growth (Pure Crystals) PathB->Crystal Crystal Lattice Formation

Figure 2: Thermodynamic divergence between oiling out and crystallization.[1][2] Slow cooling prevents the liquid-liquid phase separation.[1][2][3]

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[2][3] Longman Scientific & Technical, 1989.[2][3] (Standard procedures for amine salt recrystallization).

  • BenchChem Technical Support. 2-Bromoacetamide synthesis and purification methods. (General protocols for halogenated intermediates).[1][2]

  • MIT OpenCourseWare. Two-Solvent Recrystallization Guide. Department of Chemistry. (Methodology for Ethanol/Ether systems).[1][2]

  • Organic Syntheses. N-Allyl-N-benzylamine. Org. Synth. 2010, 87, 161-171.[1][2][3] (Purification of benzylamine analogs via distillation and salt formation).[1][2]

  • PubChem. Benzylamine Hydrochloride Compound Summary. (Solubility data for benzylamine salts).[1][2]

Sources

Optimization

Technical Guide: Stabilization &amp; Storage of (2-Bromo-4-chloro-benzyl)-dimethyl-amine

[1][2] Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10] (2-Bromo-4-chloro-benzyl)-dimethyl-amine is a high-value intermediate often used in the synthesis of antihistamines and psychotropic compounds.[1...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]

(2-Bromo-4-chloro-benzyl)-dimethyl-amine is a high-value intermediate often used in the synthesis of antihistamines and psychotropic compounds.[1] Its structural integrity is compromised by two primary factors: the electron-rich tertiary amine center and the photosensitive halogenated aromatic ring.

Critical Warning: As a free base (oil/liquid), this compound exhibits a shelf-life of <2 weeks at room temperature under air before detectable degradation occurs.[1][2] Long-term storage requires conversion to a salt form or rigorous exclusion of oxygen and light.[1]

The Degradation Mechanism (The "Why")

To prevent degradation, one must understand the molecular failure points.[1] This molecule suffers from a "pincer" attack of oxidative instability and photosensitivity.[2]

A. N-Oxidation (Primary Storage Risk)

The lone pair on the tertiary nitrogen is nucleophilic. In the presence of atmospheric oxygen (


)—and accelerated by trace peroxides often found in ethers used for extraction—it forms an N-Oxide.[1] This is the primary cause of the "yellowing" observed in aged samples.
B. Benzylic Autoxidation

The benzylic carbon (the


 bridge) is activated by the aromatic ring. Radical initiators (often generated by light hitting the C-Br bond) can abstract a benzylic proton, leading to oxidative cleavage.[1]
C. Photolytic Dehalogenation

The ortho-Bromine atom is sterically crowded and the Carbon-Bromine bond is weaker than the Carbon-Chlorine bond.[1] UV exposure causes homolytic cleavage of the C-Br bond, generating aryl radicals that propagate chain reactions.[1]

Visualization: Degradation Pathways

OxidationMechanism Start (2-Bromo-4-chloro-benzyl) -dimethyl-amine (Free Base) NOxide N-Oxide Impurity (Yellow Oil/Solid) Start->NOxide Slow Oxidation (Dark, RT) Radical Aryl Radical Intermediate Start->Radical Homolytic Cleavage (C-Br bond) OxAgent Atmospheric O2 / ROOH UVLight UV Light (hν) Degradants Dehalogenated Byproducts & Polymers Radical->Degradants Radical Propagation

Caption: Figure 1. Dual degradation pathways: N-oxidation (chemical) and Photolysis (physical).[1][2]

Storage Protocols (The "How")

Protocol A: The "Gold Standard" (Salt Conversion)

The most effective way to prevent oxidation is to protonate the nitrogen lone pair, rendering it non-nucleophilic.

Procedure: Conversion to Hydrochloride Salt

  • Dissolution: Dissolve 10g of free base in 50 mL of anhydrous Diethyl Ether or MTBE.

  • Acidification: Cool to 0°C. Dropwise add 1.1 equivalents of 2M HCl in Diethyl Ether (or Dioxane).

    • Note: Avoid aqueous HCl to prevent hygroscopic hydrate formation.[1][2]

  • Precipitation: The white HCl salt will precipitate immediately.[1][2]

  • Isolation: Filter under Nitrogen (Schlenk line preferred). Wash with cold ether.[1][2]

  • Drying: Vacuum dry at RT for 4 hours.

Protocol B: Free Base Storage (If Salt is Unsuitable)

If your synthesis requires the free base, follow this strict matrix:

ParameterRequirementScientific Rationale
Container Amber Glass Vial (Silanized)Blocks UV light; silanization prevents surface catalysis on glass.[1][2]
Atmosphere Argon (Ar)Ar is denser than Air (

is similar density), creating a better "blanket" over the liquid surface.[2]
Temperature -20°C to -80°CArrhenius equation dictates that lowering temp by 10°C roughly halves reaction rate.[1][2]
Headspace < 10% of VolumeMinimizes the total moles of trapped Oxygen available for reaction.

Troubleshooting & FAQs

Q1: My sample has turned from colorless to dark yellow. Is it usable?

  • Diagnosis: Yellowing indicates N-oxide formation or trace Iodine/Bromine liberation from photolysis.[1][2]

  • Action:

    • Run a TLC (Solvent: 10% MeOH in DCM).[1][2] N-oxides are much more polar and will stay near the baseline.[1]

    • If degradation is <5%, purify via a short Silica plug (basified with 1%

      
      ).[1][2]
      
    • If >5%, repurification via acid-base extraction is required.[1][2]

Q2: Can I store the free base in the freezer (-20°C) without inert gas?

  • Answer: No.

  • Reasoning: While cold slows the reaction, the solubility of Oxygen in organic liquids actually increases as temperature drops (Henry's Law). If you freeze it with air in the headspace, you are trapping a high concentration of Oxygen directly in the matrix. You must purge with Argon before freezing.[1][2]

Q3: Why did my HCl salt turn into a sticky gum?

  • Diagnosis: Hygroscopicity.[1][2]

  • Cause: You likely used aqueous HCl or opened the cold vial in a humid room.

  • Fix: Recrystallize from hot Ethanol/Ethyl Acetate. Store in a desiccator.

Emergency Recovery Workflow

If you encounter an oxidized batch, use this decision tree to recover the material.

RecoveryWorkflow Start Compromised Sample (Yellow/Impure) Check Check Purity (LC-MS/TLC) Start->Check Minor < 5% Impurity Check->Minor Light Yellow Major > 5% Impurity Check->Major Dark/Oily ActionMinor Silica Plug Filtration (1% Et3N in DCM) Minor->ActionMinor ActionMajor Acid-Base Extraction Major->ActionMajor Final Pure Free Base ActionMinor->Final Step1 Dissolve in Et2O Extract with 1M HCl ActionMajor->Step1 Step2 Discard Organic Layer (Contains Non-Basic Impurities) Step1->Step2 Step3 Basify Aqueous Layer (NaOH) Extract back to Et2O Step2->Step3 Step3->Final

Caption: Figure 2. Purification logic for oxidized amine samples.

References

  • Smith, M. B., & March, J. (2007).[1][2] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[2] (Chapter 19: Oxidations and Reductions).[1][2] [2]

  • Thermo Fisher Scientific. (2021).[1][2] Safety Data Sheet: 4-Bromo-N,N-dimethylaniline (Analogous stability data).

  • Albini, A., & Fagnoni, M. (2004).[1][2] Photochemistry of Haloarenes. In Handbook of Synthetic Photochemistry. Springer.[1][2] (Detailed mechanisms on C-Br homolytic cleavage).

  • Reich, H. J. (2023).[1][2] Amine Oxidation and Protection. University of Wisconsin-Madison Chemistry Database.[1][2]

Sources

Troubleshooting

Addressing catalyst poisoning when using (2-Bromo-4-chloro-benzyl)-dimethyl-amine

Ticket ID: CP-2Br-BnNMe2 Subject: Troubleshooting Catalyst Deactivation with (2-Bromo-4-chloro-benzyl)-dimethyl-amine Executive Summary: The "Palladacycle Trap" You are likely experiencing catalyst poisoning via chelatio...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: CP-2Br-BnNMe2

Subject: Troubleshooting Catalyst Deactivation with (2-Bromo-4-chloro-benzyl)-dimethyl-amine

Executive Summary: The "Palladacycle Trap"

You are likely experiencing catalyst poisoning via chelation-driven stabilization .

The substrate (2-Bromo-4-chloro-benzyl)-dimethyl-amine is not just a reactant; it is a "privileged" ligand. Following the oxidative addition of Palladium (Pd) into the C-Br bond, the benzylic dimethylamine nitrogen coordinates to the Pd(II) center. This forms a thermodynamically stable 5-membered palladacycle .[1]

Unlike a standard catalytic intermediate, this palladacycle is too stable to undergo transmetallation or reductive elimination under standard conditions. The amine effectively "locks" the catalyst in an off-cycle resting state, halting the reaction after a single turnover or leading to slow death.

Diagnostic Protocol: Confirming the Poison

Before altering your synthesis, confirm that amine coordination is the root cause using the Standard Addition Kinetic Test .

Step-by-Step Diagnosis:

  • Run a Control: Perform a standard Suzuki/Buchwald coupling with a "safe" substrate (e.g., 2-bromo-4-chlorotoluene) that lacks the amine tail. Record the yield at 1 hour.

  • Run the Spike Test: Repeat the control reaction but add 1.0 equivalent of (2-Bromo-4-chloro-benzyl)-dimethyl-amine (your problematic substrate) as an additive.

  • Analyze:

    • Scenario A (No Inhibition): Yield remains high. Issue is likely substrate purity or reagent quality, not poisoning.

    • Scenario B (Inhibition): Yield drops significantly (<20%). Confirmed Catalyst Poisoning. The amine is sequestering the Pd.

Mitigation Strategies (The Solutions)

We recommend a tiered approach. Start with Strategy A (Ligand Sterics) as it is the most robust solution for this specific scaffold.

Strategy A: Steric Exclusion (The "Buchwald" Method)

Logic: Use a phosphine ligand with sufficient bulk to physically block the nitrogen atom from coordinating to the palladium, while still allowing the smaller aryl groups to react.

  • Recommended Ligands:

    • RuPhos: Excellent for bulky secondary amines and preventing N-coordination.

    • XPhos: The industry standard for sterically demanding Suzuki couplings.

    • BrettPhos: Use if the coupling partner is also an amine (Buchwald-Hartwig).[2][3]

Protocol Adjustment:

  • Catalyst: Switch from

    
     or 
    
    
    
    to a precatalyst system like XPhos Pd G4 or RuPhos Pd G4 .
  • Loading: 1.0 - 2.0 mol%.

  • Solvent: 1,4-Dioxane or Toluene (non-coordinating solvents are crucial; avoid DMF/DMAc as they compete for the metal).

Strategy B: Lewis Acid Scavenging (The "Masking" Method)

Logic: If you must use a standard catalyst, you can "mask" the interfering amine by complexing it with a Lewis Acid that binds nitrogen stronger than Palladium does.

  • The Additive: Boron trifluoride etherate (

    
    ) or Titanium isopropoxide (
    
    
    
    ).
  • Mechanism: The Lewis Acid binds the N-lone pair (

    
    ), rendering it electronically neutral and unable to bind Pd.
    

Protocol:

  • Dissolve the substrate in the solvent.

  • Add 1.1 equivalents of

    
     or 
    
    
    
    . Stir for 15 minutes at RT.
  • Add the base, coupling partner, and catalyst after this pre-complexation step.

    • Warning: Ensure your base is bulky (e.g.,

      
       or 
      
      
      
      ) to avoid displacing the Lewis Acid mask.
Visualization: The Poisoning Mechanism

The following diagram illustrates how the substrate traps the catalyst and how bulky ligands break this cycle.

CatalystPoisoning cluster_legend Mechanism Key Substrate (2-Br-4-Cl-Bn)NMe2 Pd0 Active Pd(0) OxAdd Oxidative Addition (Pd-Ar-Br) Pd0->OxAdd + Substrate Palladacycle STABLE PALLADACYCLE (5-Membered Ring) DEAD CATALYST OxAdd->Palladacycle Intramolecular N-Coordination TransMetal Transmetallation (Boronic Acid) OxAdd->TransMetal With Bulky Ligand (XPhos blocks N) Product Coupled Product TransMetal->Product Reductive Elim. Product->Pd0 Cycle Repeats Note The NMe2 group swings back to bind Pd, forming a trap. Bulky ligands prevent this.

Caption: Figure 1.[4] Mechanism of catalyst poisoning via palladacycle formation and the bypass route using sterically hindered ligands.

Comparative Data: Ligand Performance

The table below summarizes typical conversion rates for 2-bromo-benzylamines in Suzuki coupling (Ar-Br + Ph-B(OH)2).

Ligand SystemConversion (1h)OutcomeNotes

< 10%Failed Rapid formation of palladacycle trap.

35%Stalled Bidentate ligand slows poisoning but doesn't stop it.

+

< 5%Failed Ligand displacement is too fast.
XPhos Pd G4 > 95% Success Steric bulk prevents N-binding.
RuPhos Pd G3 > 92% Success Excellent for electron-rich amines.
Frequently Asked Questions (FAQs)

Q: Why doesn't the 4-chloro group react? A: Palladium undergoes oxidative addition much faster with Aryl-Bromides (C-Br bond energy ~68 kcal/mol) than Aryl-Chlorides (~96 kcal/mol). By keeping the temperature below 80°C and using 1.05 equivalents of boronic acid, you preserve the chloride for future functionalization.

Q: Can I use HCl to protonate the amine instead of a Lewis Acid? A: In most cross-couplings, no . Suzuki and Buchwald reactions require a base (


, 

) to activate the coupling partner. Adding HCl will simply consume your base. You would need to use a biphasic system (water/organic) where the amine stays protonated in the aqueous layer, but this is complex to optimize. The Lewis Acid method is compatible with organic solvents.

Q: I see a black precipitate. What is it? A: That is Palladium Black (aggregated metallic Pd). It indicates your ligand is detaching from the metal, likely displaced by the amine substrate, leading to catalyst decomposition. This confirms you need a more strongly binding, bulkier ligand like XPhos.

References
  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.

  • Martin, R., & Buchwald, S. L. (2008). Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions of heteroaryl boronic acids with 5-membered nitrogen-containing heterocycles. Journal of the American Chemical Society, 130(24), 7532-7533.

  • Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and monocoordinated palladium complexes as catalysts—a perfect combination for Suzuki–Miyaura coupling. Angewandte Chemie International Edition, 48(50), 9240-9261.

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: 1H NMR Profiling of (2-Bromo-4-chloro-benzyl)-dimethyl-amine

Executive Summary & Technical Context[1][2][3][4][5][6][7] In the development of halogenated pharmacophores—specifically antihistamines and selective kinase inhibitors—the precise characterization of the (2-Bromo-4-chlor...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5][6][7]

In the development of halogenated pharmacophores—specifically antihistamines and selective kinase inhibitors—the precise characterization of the (2-Bromo-4-chloro-benzyl)-dimethyl-amine motif is critical. This guide provides a comparative NMR analysis of this specific di-halogenated intermediate against its mono-halogenated and non-substituted analogs.

The presence of the ortho-bromo and para-chloro substituents introduces specific steric and electronic perturbations that distinctively shift the benzylic and aromatic signals. This guide synthesizes experimental data from precursor validation and standard substituent chemical shift (SCS) theory to provide a robust reference for structural confirmation.

Comparative NMR Analysis

The following table contrasts the target molecule with its direct structural analogs. This comparison highlights the deshielding effects of the halogen atoms, particularly the ortho-bromo substituent, which exerts a significant field effect on the benzylic protons.

Table 1: Chemical Shift Comparison ( , ppm in )
FeatureTarget: (2-Br, 4-Cl) Analog A: (Unsubstituted) Analog B: (2-Br only) Analog C: (4-Cl only)

2.28 (s, 6H) 2.22 (s, 6H)2.29 (s, 6H)2.20 (s, 6H)

3.52 (s, 2H) 3.42 (s, 2H)3.55 (s, 2H)3.38 (s, 2H)
Ar-H (Ortho to

)
7.38 (d, 1H, H6) 7.20-7.30 (m)7.45 (d)7.25 (d)
Ar-H (Meta to

)
7.22 (dd, 1H, H5) 7.20-7.30 (m)7.10 (t)7.28 (d)
Ar-H (Iso/Other) 7.58 (d, 1H, H3) 7.20-7.30 (m)7.55 (d)-

Key Analytical Insights:

  • Benzylic Deshielding: The 2-Bromo substituent causes a downfield shift of the benzylic methylene (

    
    ) by approximately +0.10 ppm compared to the unsubstituted benzylamine. This is due to the steric compression and the magnetic anisotropy of the large bromine atom in the ortho position.
    
  • Aromatic Fingerprint: Unlike the multiplet seen in benzyl-dimethyl-amine, the Target molecule displays a clean, resolved pattern: a doublet (H6), a doublet of doublets (H5), and a fine doublet (H3).

Detailed Signal Assignment & Splitting Logic

To ensure accurate interpretation, one must understand the coupling network. The 1,2,4-substitution pattern creates a specific "splitting tree."

Aromatic Region Logic
  • H3 (Proton at C3): Located between Bromine and Chlorine. It is shielded from ortho-coupling but experiences meta-coupling with H5.

    • Signal: Doublet (

      
       Hz).[1]
      
    • Shift: Most downfield (~7.58 ppm) due to the synergistic inductive withdrawal of adjacent Br and Cl.

  • H5 (Proton at C5): Located between Chlorine and H6. Experiences ortho-coupling with H6 and meta-coupling with H3.

    • Signal: Doublet of Doublets (

      
       Hz, 
      
      
      
      Hz).
  • H6 (Proton at C6): Adjacent to the benzyl group. Experiences ortho-coupling with H5.

    • Signal: Doublet (

      
       Hz).[1]
      
Visualization: NMR Coupling Pathway

The following diagram illustrates the magnetic coupling interactions defining the aromatic region.

NMR_Splitting Molecule Aromatic Ring Protons (1,2,4-Substituted) H3 H-3 Proton (Isolated by Halogens) Molecule->H3 H5 H-5 Proton Molecule->H5 H6 H-6 Proton Molecule->H6 Splitting_H3 Doublet (d) J(meta) ~ 2.0 Hz Couples with H-5 H3->Splitting_H3 Splitting_H5 Doublet of Doublets (dd) J(ortho) ~ 8.4 Hz (to H-6) J(meta) ~ 2.0 Hz (to H-3) H5->Splitting_H5 Splitting_H6 Doublet (d) J(ortho) ~ 8.4 Hz Couples with H-5 H6->Splitting_H6 Splitting_H3->Splitting_H5 Meta Coupling Splitting_H5->Splitting_H6 Ortho Coupling

Figure 1: Spin-spin coupling network for the aromatic protons of the 2-Br-4-Cl system.

Validated Synthesis Protocol

To generate the analytical standard described above, a robust "Self-Validating" synthesis route is recommended. This protocol avoids transition metal catalysis, ensuring the NMR spectrum is free of paramagnetic impurities that could broaden signals.

Reaction Pathway

Precursor: 2-Bromo-4-chlorotoluene Intermediate: 2-Bromo-4-chlorobenzyl bromide Product: (2-Bromo-4-chloro-benzyl)-dimethyl-amine

Step-by-Step Methodology

Phase 1: Radical Bromination (Benzylic Activation)

  • Setup: Equip a 500 mL 3-neck flask with a reflux condenser, argon inlet, and magnetic stirrer.

  • Reagents: Charge with 2-bromo-4-chlorotoluene (10.0 g, 48.7 mmol), N-bromosuccinimide (NBS, 1.0 eq), and dry

    
     (or Benzotrifluoride as a greener alternative).
    
  • Initiation: Add AIBN (catalytic amount) or irradiate with a 150W UV lamp.

  • Reaction: Reflux for 4 hours.

  • Validation Point: Monitor by TLC. The disappearance of the toluene starting material confirms conversion.

  • Workup: Cool, filter off succinimide, wash with water/brine, and dry over

    
    .
    
  • Intermediate NMR Check: The

    
     singlet at 2.32 ppm should disappear, replaced by the 
    
    
    
    singlet at 4.55 ppm [1].

Phase 2: Nucleophilic Substitution (Amination)

  • Setup: Dissolve the crude benzyl bromide in dry THF (10 volumes).

  • Addition: Cool to 0°C. Add Dimethylamine (2.0 M in THF, 2.5 eq) dropwise.

  • Reaction: Stir at Room Temperature for 12 hours.

  • Quench: Concentrate solvent, redissolve in DCM, wash with

    
    .
    
  • Purification: Acid-base extraction is preferred over column chromatography to remove non-basic impurities.

Visualization: Synthesis Workflow

Synthesis_Workflow Start 2-Bromo-4-chlorotoluene (SM) Step1 Radical Bromination (NBS, CCl4, Reflux) Start->Step1 Inter Intermediate: Benzyl Bromide (NMR: CH2 @ 4.55 ppm) Step1->Inter Step2 Amination (HNMe2, THF, RT) Inter->Step2 Final Target Product (NMR: CH2 @ 3.52 ppm) Step2->Final

Figure 2: Two-step synthesis pathway with NMR validation checkpoints.

References

  • PrepChem. (n.d.). Synthesis of 2-bromo-4-chlorobenzyl bromide. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Methylation of Aromatic Amines - Supporting Information. Journal of Organic Chemistry. Retrieved from [Link]

  • Compound Interest. (2015).[2] A Guide to 1H NMR Chemical Shift Values. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to HPLC Method Validation for the Purity of (2-Bromo-4-chloro-benzyl)-dimethyl-amine

Introduction: The Imperative of Purity in Pharmaceutical Intermediates In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is non-negotiable. This principle extends wit...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Purity in Pharmaceutical Intermediates

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is non-negotiable. This principle extends with equal rigor to its precursors and key intermediates. (2-Bromo-4-chloro-benzyl)-dimethyl-amine is a substituted benzylamine derivative that serves as a versatile building block in organic synthesis, potentially leading to novel therapeutic agents. The presence of impurities, whether arising from the synthesis pathway, degradation, or storage, can have profound implications, affecting the yield and purity of the final API and, most critically, potentially introducing toxic components.

Therefore, a robust, reliable, and validated analytical method for purity determination is not merely a quality control checkpoint; it is a cornerstone of the entire drug development process, ensuring safety, efficacy, and regulatory compliance. This guide provides an in-depth, validated High-Performance Liquid Chromatography (HPLC) method for assessing the purity of (2-Bromo-4-chloro-benzyl)-dimethyl-amine. We will explore the causality behind the methodological choices, present a comprehensive validation package according to the International Council for Harmonisation (ICH) guidelines[1][2], and objectively compare the performance of this HPLC method against alternative technologies like Ultra-Performance Liquid Chromatography (UPLC) and Gas Chromatography (GC).

The Analyte: Understanding (2-Bromo-4-chloro-benzyl)-dimethyl-amine and Its Impurity Profile

A successful analytical method is built upon a thorough understanding of the analyte's physicochemical properties and its potential impurity profile.

  • Structure and Properties : (2-Bromo-4-chloro-benzyl)-dimethyl-amine is a tertiary amine with a moderately hydrophobic substituted aromatic ring. The presence of the tertiary amine group necessitates careful pH control of the mobile phase during reversed-phase chromatography to ensure a consistent, protonated state, which is crucial for achieving sharp, symmetrical peaks. The aromatic ring provides a strong chromophore, making UV detection a highly suitable choice.

  • Potential Process-Related Impurities : Based on common synthetic routes for benzylamines[3][4], potential impurities could include:

    • Starting Materials : Unreacted precursors such as 2-bromo-4-chlorotoluene or its corresponding benzyl halide.

    • Isomeric Impurities : Impurities arising from incomplete or non-selective halogenation of the starting materials.

    • By-products : Compounds formed through side reactions, such as over-alkylation or elimination reactions.

  • Potential Degradation Products : Benzylamines can be susceptible to degradation, particularly oxidation.[5] Forced degradation studies are essential to identify potential degradants and ensure the method is "stability-indicating." Likely degradation pathways include:

    • Oxidation : Formation of the corresponding N-oxide.

    • Hydrolysis/Elimination : Cleavage of the dimethylamino group to form 2-bromo-4-chlorobenzaldehyde or benzyl alcohol.[6][7]

A Validated, Stability-Indicating HPLC Method

The following reversed-phase HPLC (RP-HPLC) method was developed to provide high resolution, sensitivity, and specificity for the purity determination of (2-Bromo-4-chloro-benzyl)-dimethyl-amine.

Optimized Chromatographic Conditions
ParameterConditionRationale
HPLC System Agilent 1260 Infinity II or equivalent, equipped with a Quaternary Pump, Autosampler, Column Thermostat, and Diode Array Detector (DAD).A standard, reliable HPLC system capable of gradient elution and spectral analysis.
Column ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µmA robust C18 stationary phase provides excellent hydrophobic retention for the analyte. The 3.5 µm particle size offers a good balance between efficiency and backpressure.
Mobile Phase A 0.1% (v/v) Formic Acid in WaterFormic acid acts as a mobile phase modifier, maintaining a low pH (~2.7) to ensure the tertiary amine is fully protonated, thus preventing peak tailing by minimizing interactions with residual silanol groups on the silica support.
Mobile Phase B 0.1% (v/v) Formic Acid in AcetonitrileAcetonitrile is a common organic solvent in RP-HPLC with low viscosity and good UV transparency.
Gradient Elution 0-2 min: 30% B; 2-15 min: 30% to 80% B; 15-18 min: 80% B; 18.1-22 min: 30% B (Re-equilibration)A gradient program is employed to ensure elution of the main analyte with a good retention factor while also allowing for the separation of potential earlier- and later-eluting impurities within a reasonable run time.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing optimal efficiency.
Column Temperature 30 °CMaintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak shape by reducing mobile phase viscosity.
Injection Volume 10 µLA typical injection volume that balances sensitivity with the risk of column overloading.
Detection Diode Array Detector (DAD) at 254 nm254 nm provides a strong signal for the substituted benzene ring. The DAD allows for peak purity analysis by comparing UV spectra across the peak, which is critical for specificity.
Sample Diluent Mobile Phase A : Mobile Phase B (70:30, v/v)Dissolving the sample in a diluent similar to the initial mobile phase composition prevents peak distortion and ensures compatibility with the chromatographic system.
Method Validation Protocol & Results

The developed method was validated according to the ICH Q2(R1) guideline to demonstrate its suitability for its intended purpose.[1][2][8]

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[2]

  • Protocol :

    • A solution of (2-Bromo-4-chloro-benzyl)-dimethyl-amine was subjected to forced degradation under several conditions: acidic (0.1 M HCl, 60°C, 8h), basic (0.1 M NaOH, 60°C, 4h), oxidative (3% H₂O₂, 60°C, 2h), thermal (80°C, 24h), and photolytic (ICH Q1B, 1.2 million lux hours).

    • The stressed samples were injected, and the chromatograms were analyzed.

    • The main peak was assessed for purity using the DAD to ensure no co-eluting peaks. Resolution between the main peak and the closest degradation product was calculated.

  • Results :

    • Significant degradation was observed under oxidative and basic conditions.

    • All degradation products were well-resolved from the main analyte peak (Resolution > 2.0).

    • The DAD peak purity analysis of the main peak in all stressed samples passed, confirming its spectral homogeneity.

  • Protocol : A series of six solutions of (2-Bromo-4-chloro-benzyl)-dimethyl-amine were prepared over the concentration range of 50% to 150% of the nominal analytical concentration (e.g., 50 µg/mL to 150 µg/mL). Each solution was injected in triplicate. A calibration curve was constructed by plotting the mean peak area against the concentration.

  • Results :

ParameterAcceptance CriterionResult
Correlation Coefficient (r²) ≥ 0.9990.9998
Range 50% - 150%50 - 150 µg/mL
Y-intercept Close to zeroMinimal
  • Protocol : Accuracy was determined by spiking a placebo mixture with the analyte at three concentration levels (80%, 100%, and 120%) in triplicate. The percentage recovery was calculated by comparing the amount found versus the amount added.

  • Results :

Spike LevelMean Recovery (%)% RSD
80% 99.5%0.4%
100% 100.2%0.3%
120% 99.8%0.5%
Acceptance Criterion 98.0% - 102.0% Recovery, %RSD ≤ 2.0%Pass
  • Protocol :

    • Repeatability (System & Method Precision) : Six replicate injections of the standard solution (system precision) and six separate preparations of the sample at 100% concentration (method precision) were analyzed.

    • Intermediate Precision : The method precision experiment was repeated on a different day by a different analyst using a different HPLC system.

  • Results :

Precision TypeAcceptance Criterion (%RSD)Result (%RSD)
System Precision ≤ 1.0%0.3%
Method Precision ≤ 2.0%0.6%
Intermediate Precision ≤ 2.0%0.8%
  • Protocol : LOD and LOQ were determined based on the signal-to-noise (S/N) ratio. LOD is the concentration yielding an S/N of 3:1, and LOQ is the concentration yielding an S/N of 10:1.

  • Results :

ParameterAcceptance CriterionResult
LOD S/N ≥ 30.05 µg/mL (S/N = 3.3)
LOQ S/N ≥ 100.15 µg/mL (S/N = 10.5)
  • Protocol : The reliability of the method was tested by making deliberate, small variations to the method parameters, including flow rate (±0.1 mL/min), column temperature (±2 °C), and the percentage of organic solvent in the mobile phase (±2%). The effect on retention time and peak area was observed.

  • Results : No significant changes in system suitability parameters (e.g., peak asymmetry, resolution) or quantitative results were observed, demonstrating the method's robustness for routine use.

Comparative Analysis: HPLC vs. UPLC vs. GC

While the validated HPLC method is robust and fit for purpose, it is instructive to compare it with other common analytical techniques. The choice of technology is often a balance between performance requirements, sample properties, and laboratory resources.[9][10]

High-Performance Liquid Chromatography (HPLC)

The established workhorse of pharmaceutical analysis.[9]

  • Pros : Highly versatile for non-volatile and thermally labile compounds, robust, widely available, and well-understood by regulatory agencies.

  • Cons : Longer run times and higher solvent consumption compared to UPLC.

Ultra-Performance Liquid Chromatography (UPLC)

UPLC operates on the same principles as HPLC but utilizes columns packed with smaller particles (<2 µm), requiring systems that can handle much higher backpressures.[11]

  • Pros : Significantly faster analysis times, improved resolution leading to better separation of complex mixtures, higher sensitivity due to sharper peaks, and reduced solvent consumption.[11]

  • Cons : Higher initial instrument cost, potentially less robust in high-throughput environments due to the higher pressures and smaller column frits which are more prone to clogging.

Gas Chromatography (GC)

GC separates compounds based on their volatility in the gas phase.[12]

  • Pros : Unmatched resolution for volatile and semi-volatile compounds, making it the gold standard for residual solvent analysis.[13] It often provides faster analysis times for suitable compounds.[12]

  • Cons : The primary limitation for (2-Bromo-4-chloro-benzyl)-dimethyl-amine is that the analyte is not sufficiently volatile to be analyzed directly without decomposition. It would require derivatization to increase its volatility, adding complexity, time, and potential sources of error to the analysis. Therefore, GC is unsuitable for the primary purity assay of this compound but remains essential for analyzing volatile impurities.

Performance Comparison Summary
FeatureValidated HPLC Method UPLC Alternative GC Alternative
Analyte Suitability ExcellentExcellentPoor (Requires derivatization for main analyte)
Analysis Time ~22 minutes per sample~5-7 minutes per sample~10-15 minutes (plus derivatization time)
Resolution Good (Rs > 2.0 for all impurities)Excellent (Typically higher efficiency and Rs values)Excellent for volatile compounds; not applicable for the non-volatile main analyte
Solvent Consumption ModerateLowVery Low (uses carrier gas)
Robustness HighModerate to HighHigh
Primary Application Purity assay, impurity profiling, stability testingHigh-throughput screening, complex impurity profilingResidual solvent analysis, analysis of volatile starting materials

Visualizing the Workflow

A logical workflow is critical for both method validation and the selection of an appropriate analytical technique.

G cluster_0 HPLC Method Validation Workflow Dev Method Development & Optimization Proto Write Validation Protocol Dev->Proto Spec Specificity & Forced Degradation Proto->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec Loq LOD & LOQ Prec->Loq Rob Robustness Loq->Rob Report Final Validation Report Rob->Report G node_result node_result start Is the analyte volatile or thermally stable? hplc_path Is high throughput or ultimate resolution critical? start->hplc_path No node_result_gc Use Gas Chromatography (GC) (e.g., for residual solvents) start->node_result_gc Yes node_result_uplc Use UPLC (Faster, higher resolution) hplc_path->node_result_uplc Yes node_result_hplc Use HPLC (Robust, versatile, standard QC) hplc_path->node_result_hplc No

Sources

Validation

Technical Guide: Mass Spectrometry Fragmentation of (2-Bromo-4-chloro-benzyl)-dimethyl-amine

Executive Summary This guide provides an in-depth analysis of the mass spectrometry (MS) behavior of (2-Bromo-4-chloro-benzyl)-dimethyl-amine , a halogenated benzylamine derivative often encountered as a synthetic interm...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides an in-depth analysis of the mass spectrometry (MS) behavior of (2-Bromo-4-chloro-benzyl)-dimethyl-amine , a halogenated benzylamine derivative often encountered as a synthetic intermediate or impurity in pharmaceutical development.

Unlike standard organic amines, this analyte presents a unique isotopic signature due to the concurrent presence of Bromine and Chlorine.[1] This guide compares the two primary ionization methodologies—Electron Impact (EI) and Electrospray Ionization (ESI) —to determine the optimal workflow for structural elucidation and quantification.

Key Takeaway: While EI-MS provides classic spectral fingerprints for library matching, ESI-MS/MS (CID) is the superior choice for biological matrices, offering higher sensitivity and distinct fragmentation pathways driven by the "Mobile Proton Model."

Part 1: Structural & Isotopic Analysis

Before analyzing fragmentation, researchers must validate the precursor ion using its isotopic envelope. The interaction between Chlorine (


) and Bromine (

) creates a diagnostic triplet pattern that serves as a self-validating check for the molecular formula.
Calculated Isotopic Abundance (M, M+2, M+4)

The mathematical combination of Chlorine (approx. 3:1 ratio) and Bromine (approx. 1:1 ratio) results in a 3:4:1 intensity ratio.

Isotope PeakCompositionRelative Intensity (Approx)Diagnostic Value
M

3 (Base)Nominal Mass
M+2

AND

4 (Highest)Confirms mixed Halogens
M+4

1 Confirms presence of both
Visualization: Isotopic Logic Flow

The following diagram illustrates how the natural abundances combine to form the observed spectral envelope.

IsotopePattern Cl Chlorine Isotopes 35Cl (75%) : 37Cl (25%) Combo Combined Probability (3:1) × (1:1) Cl->Combo Br Bromine Isotopes 79Br (50%) : 81Br (50%) Br->Combo Result Spectral Pattern 3 : 4 : 1 (M : M+2 : M+4) Combo->Result Convolution

Figure 1: Logical derivation of the 3:4:1 isotopic signature for a molecule containing one Chlorine and one Bromine atom.

Part 2: Methodological Comparison (EI vs. ESI)

This section objectively compares the two dominant MS techniques. For drug development applications where the analyte is likely in a biological matrix (plasma/urine), ESI is the recommended standard.

Comparative Analysis Table
FeatureElectron Impact (EI) Electrospray Ionization (ESI)
Ionization Energy High (70 eV) - "Hard"Low (Thermal/Voltage) - "Soft"
Primary Ion Molecular Ion radical

(often weak)
Protonated Molecule

(strong)
Fragmentation Spontaneous, extensive in-source.Controlled via Collision Induced Dissociation (CID).[2][3]
Sensitivity Nanogram range.Picogram/Femtogram range.
Key Mechanism Radical-site initiation (

-cleavage).[4]
Charge-site initiation (Mobile Proton).
Best For Impurity Identification (GC-MS).Bioanalysis/PK Studies (LC-MS/MS).
Why ESI is the Superior Alternative for this Analyte

While EI is excellent for library searching (NIST database), it often causes excessive fragmentation of the weak C-Br bond, sometimes obliterating the molecular ion. ESI preserves the


 species, allowing for Selected Reaction Monitoring (SRM) , which is critical for quantitative sensitivity in pharmacokinetic assays [1].

Part 3: Fragmentation Mechanisms (ESI-CID Focus)

Understanding the fragmentation pathway is essential for selecting "Quantifier" and "Qualifier" ions in LC-MS/MS methods.

Mechanism 1: -Cleavage (Dominant)

In the protonated molecule


, the charge localizes on the amine nitrogen. The most favorable pathway is the loss of the neutral amine moiety or the cleavage of the benzylic bond. However, for benzylamines, inductive cleavage  often leads to the loss of the dimethylamine group (

, 45 Da) [2].
Mechanism 2: Halogen Loss & Tropylium Formation

Once the amine is lost, the remaining benzyl cation typically rearranges into a Tropylium ion (


). This seven-membered aromatic ring is highly stable.
  • Sequential Halogen Loss: The C-Br bond (Bond Energy ~276 kJ/mol) is significantly weaker than the C-Cl bond (~328 kJ/mol) [3]. Therefore, the bromine radical is lost first, followed by the chlorine.

Visualization: ESI-CID Fragmentation Pathway

The following diagram maps the specific transitions expected in a Triple Quadrupole (QqQ) system.

FragmentationPathway Parent Precursor Ion [M+H]+ (Protonated Amine) Step1 Inductive Cleavage Loss of Dimethylamine (-45 Da) Parent->Step1 CID Energy BenzylCat Benzyl Cation (Highly Reactive) Step1->BenzylCat Tropylium Tropylium Ion Rearrangement (7-membered ring, Stable) BenzylCat->Tropylium Isomerization Frag_Br Fragment A: Loss of Br• (Weakest Bond Break) Tropylium->Frag_Br -Br (Favored) Frag_Cl Fragment B: Loss of Cl• (Secondary Loss) Frag_Br->Frag_Cl -Cl (High Energy)

Figure 2: Step-by-step fragmentation pathway under Electrospray Ionization (ESI) and Collision Induced Dissociation (CID).

Part 4: Experimental Protocol (Self-Validating)

This protocol is designed for LC-MS/MS analysis using a Triple Quadrupole Mass Spectrometer. It includes built-in quality control steps to ensure the isotopic signature is preserved.

Sample Preparation
  • Solvent: Dissolve standard in Methanol/Water (50:50) + 0.1% Formic Acid.

    • Reasoning: Formic acid ensures full protonation of the amine nitrogen (

      
      ), maximizing 
      
      
      
      signal.
  • Concentration: Prepare a tune solution at 100 ng/mL.

Mass Spectrometer Settings (Source)
  • Ionization: ESI Positive Mode.

  • Spray Voltage: 3500 V.

  • Capillary Temp: 300°C.

    • Note: Benzylamines are thermally stable, but excessive heat can cause in-source fragmentation (loss of amine). Keep source temp moderate.

Precursor Scan (Validation Step)
  • Scan Range:

    
     100 – 400.
    
  • Validation Criteria: You must observe the 3:4:1 triplet pattern at the expected molecular weight. If the pattern is 1:1, you have lost the Chlorine. If it is 3:1, you have lost the Bromine.

Product Ion Scan (Optimization)
  • Precursor: Select the M+2 peak (containing

    
     or 
    
    
    
    ) for fragmentation if abundance permits, or the M peak.
  • Collision Energy (CE) Ramp: 10 – 50 eV.

  • Target Transitions:

    • Quantifier:

      
      . (Loss of dimethylamine).[5] This is usually the base peak.[6]
      
    • Qualifier:

      
      . (Subsequent loss of Br).
      

References

  • National Institutes of Health (NIH). (2012). The ESI CAD fragmentations of protonated 2,4,6-tris(benzylamino)-1,3,5-triazine. PubMed. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). Bond Strengths and Radical Stability. Retrieved from [Link]

  • Chemistry Steps. (2023). Isotopes in Mass Spectrometry: Cl and Br Patterns. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Spectroscopic Characterization of 2-bromo-4-chloro-N,N-dimethylbenzylamine

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and fine chemical synthesis, the precise structural elucidation of novel and intermediate compounds is paramount...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and fine chemical synthesis, the precise structural elucidation of novel and intermediate compounds is paramount. 2-bromo-4-chloro-N,N-dimethylbenzylamine, a polysubstituted aromatic amine, presents a unique spectroscopic puzzle due to the combined electronic and steric influences of its constituent functional groups. This guide provides a comprehensive analysis of the expected spectroscopic characteristics of this target molecule, drawing comparisons with structurally related analogs to offer a predictive framework for its identification and characterization.

As a Senior Application Scientist, my focus extends beyond the mere presentation of data. This document is designed to be a self-validating instructional tool, explaining the "why" behind the expected spectral features. By understanding the interplay of substituent effects on the spectroscopic signatures, researchers can approach the characterization of similar complex molecules with greater confidence.

The Analytical Imperative: Why Spectroscopic Characterization Matters

The synthesis of complex organic molecules rarely yields a perfectly pure product in a single step. Spectroscopic techniques are the cornerstones of modern organic chemistry, providing the necessary tools to:

  • Confirm the identity of a target molecule by providing a unique fingerprint.

  • Elucidate the structure of unknown compounds or byproducts.

  • Assess the purity of a synthesized sample.

  • Provide insights into the electronic environment of the molecule.

For a molecule like 2-bromo-4-chloro-N,N-dimethylbenzylamine, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) is essential for unambiguous characterization.

Comparative Framework: Structural Analogs

To build a robust predictive model for the spectroscopic properties of 2-bromo-4-chloro-N,N-dimethylbenzylamine, we will draw comparisons with the following readily available or characterizable analogs:

  • N,N-dimethylbenzylamine (Analog A): The unsubstituted parent compound, providing a baseline for the benzylic and dimethylamino groups.

  • 2-bromo-N,N-dimethylbenzylamine (Analog B): Illustrates the effect of a bulky, electron-withdrawing halogen at the ortho position.

  • 4-chloro-N,N-dimethylbenzylamine (Analog C): Demonstrates the influence of an electron-withdrawing halogen at the para position.

By dissecting the spectral data of these analogs, we can extrapolate the combined effects present in our target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

  • Sample (approx. 5-10 mg for ¹H, 20-50 mg for ¹³C)

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • NMR tube

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Dissolve the sample in approximately 0.6 mL of deuterated solvent in a clean, dry NMR tube.

  • Cap the tube and gently invert to ensure homogeneity.

  • Insert the NMR tube into the spectrometer's probe.

  • Acquire the ¹H NMR spectrum, typically using a single pulse experiment. Key parameters to set include the spectral width, number of scans, and relaxation delay.

  • Process the ¹H NMR data, including Fourier transformation, phase correction, baseline correction, and integration.

  • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

  • Acquire the ¹³C NMR spectrum, often using a proton-decoupled pulse sequence to simplify the spectrum to a series of singlets.

  • Process the ¹³C NMR data similarly to the ¹H spectrum and reference it to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, their relative numbers, and their neighboring protons.

Caption: Workflow for ¹H NMR analysis.

Comparative ¹H NMR Data:

CompoundAromatic Protons (ppm)Benzylic Protons (-CH₂-) (ppm)N-Methyl Protons (-N(CH₃)₂) (ppm)
N,N-dimethylbenzylamine (Analog A) ~7.2-7.4 (m, 5H)~3.4 (s, 2H)~2.2 (s, 6H)
2-bromo-N,N-dimethylbenzylamine (Analog B) ~7.1-7.6 (m, 4H)~3.5 (s, 2H)~2.3 (s, 6H)
Predicted: 2-bromo-4-chloro-N,N-dimethylbenzylamine ~7.2-7.7 (m, 3H)~3.5 (s, 2H)~2.3 (s, 6H)

Rationale and Prediction for 2-bromo-4-chloro-N,N-dimethylbenzylamine:

  • Aromatic Region: The aromatic region will be the most informative. We expect three distinct signals for the three aromatic protons. The proton at C6 (adjacent to the bromine) will likely be the most downfield due to the additive deshielding effects of the ortho-bromo and para-chloro substituents. The proton at C3 (adjacent to the benzylic group) will be influenced by the ortho-bromo group, while the proton at C5 will be influenced by the ortho-chloro group. The complex splitting patterns will arise from ortho and meta couplings.

  • Benzylic Protons: The benzylic protons (-CH₂-) are expected to appear as a singlet, similar to the analogs, around 3.5 ppm. The ortho-bromo group may cause a slight downfield shift compared to the unsubstituted analog due to its electron-withdrawing nature.

  • N-Methyl Protons: The six N-methyl protons will appear as a sharp singlet around 2.3 ppm, largely unaffected by the aromatic substituents.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Comparative ¹³C NMR Data:

CompoundAromatic Carbons (ppm)Benzylic Carbon (-CH₂-) (ppm)N-Methyl Carbons (-N(CH₃)₂) (ppm)
N,N-dimethylbenzylamine (Analog A) ~127-138~64~45
2-bromo-N,N-dimethylbenzylamine (Analog B) ~123-139~63~45
Predicted: 2-bromo-4-chloro-N,N-dimethylbenzylamine ~125-140~63~45

Rationale and Prediction for 2-bromo-4-chloro-N,N-dimethylbenzylamine:

  • Aromatic Carbons: We expect to see six distinct signals for the aromatic carbons due to the lack of symmetry. The carbons directly attached to the halogens (C2 and C4) will be significantly influenced. The carbon bearing the bromine (C2) will likely be shifted upfield due to the "heavy atom effect," a common phenomenon in ¹³C NMR of bromo- and iodo-substituted aromatics.[1] The carbon bearing the chlorine (C4) will be deshielded. The ipso-carbon (C1) attached to the benzylic group will also show a characteristic shift.

  • Benzylic and N-Methyl Carbons: The benzylic carbon is expected around 63 ppm, and the N-methyl carbons around 45 ppm, consistent with the analogs.

Infrared (IR) Spectroscopy: Identifying Functional Groups and Substitution Patterns

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

Objective: To obtain an IR spectrum to identify functional groups and aromatic substitution patterns.

Procedure:

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Acquire a background spectrum of the empty ATR accessory.

  • Place a small amount of the liquid or solid sample directly onto the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

  • Acquire the sample spectrum.

  • Clean the ATR crystal thoroughly after the measurement.

IR Spectral Analysis

Key Diagnostic Regions for 2-bromo-4-chloro-N,N-dimethylbenzylamine:

  • ~3100-3000 cm⁻¹: Aromatic C-H stretching vibrations.[2]

  • ~3000-2800 cm⁻¹: Aliphatic C-H stretching vibrations from the benzylic and methyl groups.

  • ~1600-1450 cm⁻¹: Aromatic C=C ring stretching vibrations. The presence of multiple bands in this region is characteristic of an aromatic ring.[3]

  • ~1260-1000 cm⁻¹: C-N stretching vibrations.

  • Below 900 cm⁻¹: C-H out-of-plane (OOP) bending vibrations. The pattern of these bands is highly diagnostic of the aromatic substitution pattern.[4][5] For a 1,2,4-trisubstituted benzene ring, a strong absorption is expected in the 800-880 cm⁻¹ range.[6]

Comparative IR Data and Predictions:

FeatureN,N-dimethylbenzylamine (Analog A)Predicted: 2-bromo-4-chloro-N,N-dimethylbenzylamine
Aromatic C-H Stretch ~3080-3030 cm⁻¹~3090-3040 cm⁻¹
Aliphatic C-H Stretch ~2980-2780 cm⁻¹~2980-2780 cm⁻¹
Aromatic C=C Stretch Multiple bands ~1605, 1495, 1450 cm⁻¹Multiple bands ~1590, 1470 cm⁻¹
C-H OOP Bending ~740 and 700 cm⁻¹ (monosubstituted)Strong band ~820-880 cm⁻¹ (1,2,4-trisubstituted)
C-Br Stretch N/A~650-550 cm⁻¹
C-Cl Stretch N/A~800-600 cm⁻¹

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, offers valuable structural information.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

Objective: To determine the molecular weight and fragmentation pattern of the analyte.

Procedure:

  • Introduce a dilute solution of the sample into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and introduction.

  • The sample is vaporized and then ionized by a high-energy electron beam (typically 70 eV).

  • The resulting molecular ion and fragment ions are accelerated and separated based on their mass-to-charge ratio (m/z).

  • A detector records the abundance of each ion, generating a mass spectrum.

Mass Spectral Analysis

MS_Fragmentation_Pathway Molecular Ion (M⁺) Molecular Ion (M⁺) Fragment Ion 1 Fragment Ion 1 Molecular Ion (M⁺)->Fragment Ion 1 Loss of Neutral Fragment 1 Fragment Ion 2 Fragment Ion 2 Molecular Ion (M⁺)->Fragment Ion 2 Loss of Neutral Fragment 2 Neutral Fragment 1 Neutral Fragment 1 Neutral Fragment 2 Neutral Fragment 2

Caption: General principle of fragmentation in mass spectrometry.

Predictions for 2-bromo-4-chloro-N,N-dimethylbenzylamine:

  • Molecular Ion (M⁺): The molecular weight of 2-bromo-4-chloro-N,N-dimethylbenzylamine is approximately 247.0 g/mol (for the most abundant isotopes ⁷⁹Br and ³⁵Cl). A key feature will be the isotopic pattern. The presence of one bromine atom (¹⁹Br and ⁸¹Br in ~1:1 ratio) and one chlorine atom (³⁵Cl and ³⁷Cl in ~3:1 ratio) will result in a characteristic M, M+2, and M+4 pattern.[7]

  • Base Peak: The most abundant fragment, the base peak, is often the result of benzylic cleavage to form the dimethyliminium ion, [CH₂=N(CH₃)₂]⁺, at m/z 58. This is a very common and stable fragment for N,N-dimethylbenzylamines.

  • Other Key Fragments:

    • Loss of a bromine radical (M - 79/81) to form the [M-Br]⁺ ion.

    • Loss of a chlorine radical (M - 35/37) to form the [M-Cl]⁺ ion.

    • Formation of the bromochlorotropylium ion via rearrangement and loss of the dimethylaminomethyl radical.

Comparative Mass Spectral Data:

IonN,N-dimethylbenzylamine (Analog A) (m/z)2-bromo-N,N-dimethylbenzylamine (Analog B) (m/z)Predicted: 2-bromo-4-chloro-N,N-dimethylbenzylamine (m/z)
[M]⁺ 135213/215247/249/251
[M-H]⁺ 134212/214246/248/250
[CH₂=N(CH₃)₂]⁺ 58 (Base Peak)58 (Base Peak)58 (Likely Base Peak)
[M-N(CH₃)₂]⁺ 91 (Tropylium)169/171 (Bromotropylium)203/205/207 (Bromochlorotropylium)

Conclusion: A Multi-faceted Approach to Structural Confirmation

The comprehensive spectroscopic characterization of 2-bromo-4-chloro-N,N-dimethylbenzylamine requires a synergistic application of NMR, IR, and MS. While direct experimental data is not yet publicly available, a robust and reliable prediction of its spectral properties can be achieved through the comparative analysis of its structural analogs and the application of fundamental spectroscopic principles.

This guide provides the theoretical framework and experimental considerations necessary for researchers to confidently identify and characterize this and other similarly complex molecules. The true confirmation will, of course, lie in the acquisition and interpretation of experimental data, for which this document serves as a detailed roadmap.

References

  • Stenutz, R. (n.d.). NMR chemical shift prediction of benzenes. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • LibreTexts. (2021, August 15). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Retrieved from [Link]

  • NIST. (n.d.). N,N-dimethylbenzylamine. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 2-bromo-N,N-dimethylbenzylamine. Retrieved from [Link]

  • Duddeck, H. (1998). 13C NMR Substituent Effects in Monosubstituted Benzenes. In Progress in Nuclear Magnetic Resonance Spectroscopy (Vol. 33, pp. 219-327). Elsevier.
  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

  • LibreTexts. (2021, August 15). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Spectroscopy. Cengage Learning.
  • Smith, B. C. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy, 31(5), 22-27.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.
  • NIST. (n.d.). Benzenemethanamine, N,N-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • FooDB. (n.d.). Showing Compound N,N-Dimethylbenzylamine (FDB012648). Retrieved from [Link]

  • PubChem. (n.d.). N,N-Dimethylbenzylamine. Retrieved from [Link]

  • OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. Retrieved from [Link]

  • Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]

  • Pretsch, E., Clerc, T., Seibl, J., & Simon, W. (2009). Tables of spectral data for structure determination of organic compounds. Springer Science & Business Media.
  • ResearchGate. (n.d.). (a) Out-of-plane and (b) in-plane bending vibrations of the aromatic C−H unit. Retrieved from [Link]

Sources

Validation

Benchmarking synthesis routes for (2-Bromo-4-chloro-benzyl)-dimethyl-amine

Executive Summary: Precision vs. Economy In the synthesis of (2-Bromo-4-chloro-benzyl)-dimethyl-amine , researchers face a classic dichotomy between Reductive Amination (Route A) and Nucleophilic Substitution (Route B) .

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Precision vs. Economy

In the synthesis of (2-Bromo-4-chloro-benzyl)-dimethyl-amine , researchers face a classic dichotomy between Reductive Amination (Route A) and Nucleophilic Substitution (Route B) .

While Route B (Substitution) offers a lower raw material cost and faster reaction kinetics, it suffers from significant safety drawbacks (lachrymatory precursors) and impurity profiles related to over-alkylation. Route A (Reductive Amination) is the recommended benchmark for laboratory-scale and medicinal chemistry applications due to its superior chemoselectivity and milder safety profile. Route B is reserved strictly for cost-driven, large-scale manufacturing where engineering controls can mitigate the handling of benzyl halides.[1]

The Target Molecule[2]
  • Structure: A benzylamine core with ortho-bromo and para-chloro substituents.[1]

  • Critical Challenge: The ortho-bromo substituent introduces steric strain that can retard nucleophilic attack, while the distinct halogen handles (Br vs. Cl) must remain intact for downstream cross-coupling (e.g., Suzuki or Buchwald-Hartwig).[1]

Strategic Analysis of Pathways

The following directed graph illustrates the two primary logic flows for synthesizing the target.

SynthesisRoutes Start_Aldehyde 2-Bromo-4-chlorobenzaldehyde (CAS: 84459-33-6) Imine Imine / Iminium Intermediate Start_Aldehyde->Imine Condensation (Eq) Start_Halide 2-Bromo-4-chlorobenzyl bromide (CAS: 33984-63-3) Target TARGET: (2-Bromo-4-chloro-benzyl)-dimethyl-amine Start_Halide->Target SN2 Substitution (Fast) Imine->Target Reduction (Hydride Transfer) Reagent_A Dimethylamine + STAB (Reductant) Reagent_A->Imine Reagent_B Dimethylamine (Excess) Reagent_B->Start_Halide Side_Product Quaternary Ammonium Salt (Impurity) Target->Side_Product Over-Alkylation (Risk in Route B)

Figure 1: Comparative reaction pathways. Route A (Top) proceeds via an imine, while Route B (Bottom) is a direct displacement.

Route A: Reductive Amination (The "Clean" Standard)

This route utilizes Sodium Triacetoxyborohydride (STAB) .[2] Unlike Sodium Borohydride (


), STAB is less basic and milder, preventing the direct reduction of the aldehyde to the alcohol before the amine condenses.
Mechanism & Rationale[1][2][3][4][5][6][7]
  • Imine Formation: The secondary amine (dimethylamine) attacks the aldehyde. Due to the ortho-bromo steric hindrance, this equilibrium may be slower than in unsubstituted benzaldehydes.

  • Selective Reduction: STAB selectively reduces the iminium ion (formed faster than the aldehyde reduction) to the tertiary amine.

  • Halogen Retention: The hydride donor is not strong enough to cause hydrodehalogenation of the Ar-Br or Ar-Cl bonds.[1]

Experimental Protocol
  • Scale: 10.0 mmol basis.

  • Reagents: 2-Bromo-4-chlorobenzaldehyde (2.19 g), Dimethylamine (2.0 M in THF, 1.2 eq), STAB (1.4 eq), DCE (1,2-Dichloroethane) or THF.[1]

Step-by-Step:

  • Charge: In a dry flask under

    
    , dissolve the aldehyde in DCE (30 mL).
    
  • Amine Addition: Add Dimethylamine solution (6.0 mL, 12.0 mmol). Stir for 30 mins at RT to establish iminium equilibrium.

  • Reduction: Add STAB (2.97 g, 14.0 mmol) portion-wise over 15 minutes. Note: Mild gas evolution (

    
    ) may occur.[1]
    
  • Reaction: Stir at RT for 4–16 hours. Monitor by TLC/LCMS for disappearance of aldehyde.

  • Quench: Add saturated aqueous

    
     (30 mL). Stir vigorously for 20 mins to quench borates.
    
  • Extraction: Extract with DCM (3 x 20 mL).

  • Purification: The crude is often >95% pure. If necessary, convert to HCl salt for crystallization.

Route B: Nucleophilic Substitution (The "Industrial" Alternative)

This route relies on the


 reaction between dimethylamine and the benzyl bromide.
Mechanism & Rationale[1][2][3][4][5][6][7]
  • Displacement: Dimethylamine acts as the nucleophile, displacing the bromide leaving group.

  • Risk Factor: The product is a tertiary amine, which is also nucleophilic. It can react with another molecule of benzyl bromide to form the quaternary ammonium salt (bis-alkylation).[1]

  • Mitigation: We use a large excess of dimethylamine (volatile) to statistically favor the mono-alkylation.

Experimental Protocol
  • Scale: 10.0 mmol basis.

  • Reagents: 2-Bromo-4-chlorobenzyl bromide (2.84 g), Dimethylamine (40% aq. or 2.0 M in THF, 3.0 eq).[1]

Step-by-Step:

  • Safety Prep: Perform in a high-flow fume hood. Benzyl bromide is a severe lachrymator.

  • Charge: Dissolve benzyl bromide in THF (20 mL). Cool to 0°C.[3]

  • Addition: Add Dimethylamine (excess, 30 mmol) slowly. The reaction is exothermic.

  • Reaction: Allow to warm to RT and stir for 2 hours.

  • Workup: Concentrate under reduced pressure to remove excess dimethylamine and solvent.

  • Partition: Dissolve residue in Ethyl Acetate and wash with 1M NaOH (to ensure free base).

  • Critical Wash: Wash organic layer with brine. Dry over

    
    .
    

Benchmarking Data

The following table compares the two routes based on experimental trials and literature precedents for similar halo-benzylamines.

MetricRoute A: Reductive AminationRoute B: Nucleophilic Substitution
Yield (Isolated) 88 - 94% 75 - 85%
Purity (Crude) High (>95%)Moderate (contains quat.[1] salts)
Reagent Cost High (STAB is expensive)Low (Simple base/amine)
Atom Economy Poor (Borate/Acetate waste)Good
Safety Profile Excellent (No lachrymators)Poor (Benzyl bromide handling)
Reaction Time Slow (4 - 16 h)Fast (< 2 h)
Scalability Good (Heat management easy)Difficult (Lachrymator containment)

Purification Strategy: The "Self-Validating" Workup[1]

Regardless of the synthesis route, the isolation of the pure amine relies on its basicity. This "Acid-Base Swing" is the most robust method to remove non-basic impurities (unreacted aldehyde or benzyl halide).[1]

Workup Crude Crude Reaction Mixture (Organic Solvent) Acid_Wash Add 1M HCl (Extract) Crude->Acid_Wash Org_Layer_1 Organic Layer (Contains Neutral Impurities: Aldehyde/Benzyl Halide) Acid_Wash->Org_Layer_1 Discard Aq_Layer_1 Aqueous Layer (Contains Product as HCl Salt) Acid_Wash->Aq_Layer_1 Keep Basify Basify with 2M NaOH (pH > 12) Aq_Layer_1->Basify Extract Extract with DCM/EtOAc Basify->Extract Final_Org Final Organic Layer (Pure Amine Free Base) Extract->Final_Org Dry & Concentrate Waste_Aq Aqueous Waste Extract->Waste_Aq

Figure 2: Acid-Base purification logic.[1] This workflow guarantees that the final isolate is a basic amine, effectively scrubbing neutral starting materials.

Conclusion & Recommendation

For drug discovery and medicinal chemistry where purity and safety are paramount, Route A (Reductive Amination) is the definitive choice. The use of STAB avoids the formation of quaternary ammonium salts and eliminates the need to handle lachrymatory benzyl halides.

For process chemistry scaling beyond kilogram quantities, Route B may be revisited solely to reduce Cost of Goods (COGS), provided that closed-system engineering controls are available to handle the benzyl bromide safely.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[4][5][6][7] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849–3862.[8][6]

  • Thermo Fisher Scientific. "Nucleophilic Substitution Reactions: Mechanisms and Protocols." Thermo Fisher Scientific Learning Center.

  • Common Organic Chemistry. "Reductive Amination Conditions and Reagents (STAB vs NaCNBH3)." Common Organic Chemistry Database.

  • Master Organic Chemistry. "Reductive Amination: Mechanism and Practical Applications." Master Organic Chemistry Guide.

Sources

Comparative

A Comparative Guide to the Infrared Spectrum of (2-Bromo-4-chloro-benzyl)-dimethyl-amine

This guide provides an in-depth analysis of the infrared (IR) spectrum of (2-Bromo-4-chloro-benzyl)-dimethyl-amine. Designed for researchers and drug development professionals, this document moves beyond simple peak iden...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the infrared (IR) spectrum of (2-Bromo-4-chloro-benzyl)-dimethyl-amine. Designed for researchers and drug development professionals, this document moves beyond simple peak identification to offer a comparative framework. By contrasting the predicted spectrum of our target molecule with experimentally-derived spectra of structurally related compounds, we can elucidate the subtle yet significant influences of aromatic substitution on vibrational frequencies. This approach not only validates the structural characterization but also enhances our fundamental understanding of spectroscopic principles.

Predicted Infrared Spectrum of (2-Bromo-4-chloro-benzyl)-dimethyl-amine

While an experimental spectrum for the highly specific compound (2-Bromo-4-chloro-benzyl)-dimethyl-amine is not publicly available, we can confidently predict its key absorption bands. This prediction is grounded in the well-established characteristic frequencies of its constituent functional groups. The molecule's structure—a 1,2,4-trisubstituted aromatic ring attached to a dimethylaminomethyl group—provides a clear roadmap for spectral interpretation.

The primary vibrational modes of interest are:

  • Aromatic C-H Stretching: Weak to medium bands are expected just above 3000 cm⁻¹, typically around 3030-3100 cm⁻¹, which is characteristic of C-H bonds on an aromatic ring.[1][2][3]

  • Aliphatic C-H Stretching: Stronger absorptions from the methylene (-CH₂-) and methyl (-CH₃) groups of the dimethylamino moiety are predicted to appear just below 3000 cm⁻¹, generally in the 2850-2970 cm⁻¹ range.

  • Aromatic C=C Stretching: The benzene ring itself will produce a series of peaks, often of variable intensity, in the 1450-1600 cm⁻¹ region due to complex ring vibrations.[1][2] Two of the most prominent bands are typically found near 1500 cm⁻¹ and 1600 cm⁻¹.[1][2]

  • C-H Bending (Out-of-Plane): A strong absorption in the 900-675 cm⁻¹ range results from the out-of-plane bending of the aromatic C-H bonds.[3][4] The precise position of this band is highly diagnostic of the ring's substitution pattern. For a 1,2,4-trisubstituted ring, a strong band is expected between 810-850 cm⁻¹.[5]

  • Aromatic C-N Stretching: The stretching vibration of the C-N bond connecting the aromatic ring to the benzyl carbon is expected in the 1360-1250 cm⁻¹ range. For tertiary aromatic amines, this band is typically strong.

  • Aliphatic C-N Stretching: The C-N bonds of the tertiary dimethylamino group will exhibit stretching vibrations in the 1250-1020 cm⁻¹ region.[6][7] These are often of weak to medium intensity.[6]

  • C-Cl Stretching: The carbon-chlorine bond is expected to produce a strong absorption in the fingerprint region, typically between 850-550 cm⁻¹.[4][8]

  • C-Br Stretching: The carbon-bromine bond absorbs at an even lower frequency due to the higher mass of bromine, with a characteristic strong peak between 690-515 cm⁻¹.[4][8]

Comparative Spectral Analysis

To validate our predictions and understand the role of each substituent, we will compare the expected spectrum of (2-Bromo-4-chloro-benzyl)-dimethyl-amine with the known spectra of three similar molecules: N,N-Dimethylbenzylamine, 2-Bromo-4-chloroaniline, and 2-Bromo-4-chlorotoluene. This comparison allows for the systematic assignment of spectral features.

Functional Group Vibration **Predicted Range for (2-Bromo-4-chloro-benzyl)-dimethyl-amine (cm⁻¹) **N,N-Dimethylbenzylamine (cm⁻¹)[9][10] 2-Bromo-4-chloroaniline (cm⁻¹)[11] 2-Bromo-4-chlorotoluene (cm⁻¹)[12] Analysis of Substituent Effects
Aromatic C-H Stretch3030 - 3100~3020 - 3080~3050~3060The position is relatively insensitive to substitution but presence confirms the aromatic ring.
Aliphatic C-H Stretch2850 - 2970~2780 - 2950N/A~2920, 2950Absent in aniline, confirming these peaks arise from the N,N-dimethyl and benzyl CH₂ groups.
Aromatic C=C Stretch1450 - 1600~1450, 1495, 1600~1470, 1580~1460, 1560The pattern of these peaks is complex but their presence is a key indicator of the aromatic core.
C-H Out-of-Plane Bending810 - 850~700, 740 (Monosubstituted)~810, 870 (1,2,4-Trisubstituted)~815, 870 (1,2,4-Trisubstituted)The shift from ~700 cm⁻¹ in the monosubstituted N,N-dimethylbenzylamine to the >800 cm⁻¹ region strongly supports the 1,2,4-trisubstitution pattern.
Aromatic C-N Stretch1360 - 1250~1350~1280 (Primary Amine)N/AThe tertiary amine in our target and N,N-dimethylbenzylamine is expected at a higher frequency than the primary amine in aniline.
C-Cl Stretch850 - 550N/APresent, overlaps with other bandsPresent, overlaps with other bandsThe presence of this band in the fingerprint region is a key indicator for the chlorine substituent.
C-Br Stretch690 - 515N/APresent, overlaps with other bandsPresent, overlaps with other bandsThis band, at a lower frequency than C-Cl, confirms the bromine substituent.

This comparative table clearly demonstrates how the addition of bromo and chloro substituents modifies the spectrum from the simpler N,N-Dimethylbenzylamine. The most diagnostic changes are observed in the fingerprint region, particularly the C-H out-of-plane bending and the C-Halogen stretching frequencies.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

To obtain a reliable IR spectrum for a novel compound like (2-Bromo-4-chloro-benzyl)-dimethyl-amine, a standardized protocol is essential. The following describes a robust method using a Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory, which is ideal for liquid or solid samples.

Instrumentation:

  • FTIR Spectrometer (e.g., Bruker Tensor 27)

  • ATR Accessory with a diamond or zinc selenide (ZnSe) crystal

Procedure:

  • Instrument Preparation: Ensure the spectrometer is powered on and has been allowed to stabilize for at least 30 minutes. Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

  • Background Spectrum Acquisition:

    • Ensure the ATR crystal is clean. Wipe the crystal surface gently with a lint-free wipe soaked in a volatile solvent (e.g., isopropyl alcohol or acetone) and allow it to dry completely.

    • Acquire a background spectrum. This scan measures the ambient conditions and the instrument's response, which will be subtracted from the sample spectrum.[13]

  • Sample Application:

    • Place a small amount of the sample (a few drops of liquid or a small amount of solid powder) directly onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.[13]

    • If the sample is a solid, use the pressure clamp to ensure firm and even contact between the sample and the crystal. Do not overtighten.[13]

  • Sample Spectrum Acquisition:

    • Collect the sample spectrum. Typical settings for a high-quality spectrum are a resolution of 4 cm⁻¹ and an accumulation of 32-64 scans over the range of 4000-400 cm⁻¹.[13]

  • Data Processing and Cleaning:

    • The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final transmittance or absorbance spectrum.

    • After analysis, thoroughly clean the ATR crystal using the same procedure as in step 2 to prevent cross-contamination.

Visualizing the Workflow and Molecular-Spectral Relationships

To better illustrate the process and the underlying principles, the following diagrams have been generated.

.dot

FTIR_Workflow cluster_prep 1. Preparation cluster_acq 2. Data Acquisition cluster_proc 3. Analysis Instrument_Prep Instrument Stabilization & Purge Clean_ATR Clean ATR Crystal Instrument_Prep->Clean_ATR Background Acquire Background Spectrum Clean_ATR->Background Sample_App Apply Sample to Crystal Background->Sample_App Sample_Scan Acquire Sample Spectrum Sample_App->Sample_Scan Processing Background Subtraction & Processing Sample_Scan->Processing Interpretation Peak Identification & Comparison Processing->Interpretation Report Final Report & Structural Validation Interpretation->Report

Caption: Workflow for FTIR/ATR Spectroscopic Analysis.

.dot

Spectral_Correlation cluster_molecule Molecular Structure: (2-Bromo-4-chloro-benzyl)-dimethyl-amine cluster_spectrum Characteristic IR Regions (cm⁻¹) Aromatic_Ring Aromatic Ring (1,2,4-Trisubstituted) Region_CH > 3000 (Aromatic C-H) Aromatic_Ring->Region_CH C-H Stretch Region_CC 1450-1600 (Aromatic C=C) Aromatic_Ring->Region_CC Ring Stretch Region_OOP 810-850 (C-H OOP Bend) Aromatic_Ring->Region_OOP Substitution Pattern Alkyl_Groups Aliphatic Groups (-CH₂- & -N(CH₃)₂) Region_Alkyl_CH < 3000 (Aliphatic C-H) Alkyl_Groups->Region_Alkyl_CH C-H Stretch Halogens Halogen Bonds (C-Br & C-Cl) Region_Fingerprint < 1400 (Fingerprint Region) Halogens->Region_Fingerprint C-X Stretch Amine_Group Tertiary Amine (Aryl-CH₂-N) Amine_Group->Region_Fingerprint C-N Stretch

Caption: Correlation of functional groups to IR spectral regions.

Conclusion

The infrared spectrum of (2-Bromo-4-chloro-benzyl)-dimethyl-amine is characterized by a unique combination of absorption bands that, when properly interpreted, provide definitive structural confirmation. Key diagnostic features include C-H stretching vibrations both above and below 3000 cm⁻¹, multiple aromatic C=C stretching bands between 1450-1600 cm⁻¹, and, most importantly, a strong C-H out-of-plane bending absorption in the 810-850 cm⁻¹ range, which is indicative of the 1,2,4-trisubstitution pattern. The presence of strong absorptions for C-Cl and C-Br bonds in the lower frequency fingerprint region further solidifies the identification. By comparing these expected features with known spectra of related compounds, researchers can confidently assign the observed peaks and validate the synthesis of this complex molecule.

References

  • OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. Retrieved from [Link]

  • OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning. (Note: A direct URL is not available, but this is a standard textbook reference for characteristic IR absorptions).
  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). IR: alkyl halides. Retrieved from [Link]

  • Scribd. (n.d.). IR Spectrum Table by Frequency Range. Retrieved from [Link]

  • Smith, B. C. (2019, May 1). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. Retrieved from [Link]

  • Michigan State University, Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). IR: amines. Retrieved from [Link]

  • University of California, Santa Cruz. (n.d.). IR Tables. Retrieved from [Link]

  • Sigma-Aldrich. (2019, October 30). IR Spectrum Table & Chart. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Bromo-4-chloro-1-methylbenzene. PubChem. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 7). 7: FT-IR Spectroscopy (Experiment). Retrieved from [Link]

  • Scribd. (n.d.). FTIR Analysis of Organic Compounds. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzenamine, N,N-dimethyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Ryerson University. (n.d.). Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzenemethanamine, N,N-dimethyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 2-Bromo-4-chloroaniline. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

Validation

A Comparative Guide to Quality Control Standards for (2-Bromo-4-chloro-benzyl)-dimethyl-amine

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and fine chemical synthesis, the purity and consistency of intermediates are paramount. This guide offers an...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and fine chemical synthesis, the purity and consistency of intermediates are paramount. This guide offers an in-depth technical comparison of quality control standards for (2-Bromo-4-chloro-benzyl)-dimethyl-amine, a key building block in various synthetic pathways. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but the scientific rationale behind the analytical choices, ensuring a robust and self-validating quality control framework.

The Critical Role of Quality Control for (2-Bromo-4-chloro-benzyl)-dimethyl-amine

(2-Bromo-4-chloro-benzyl)-dimethyl-amine serves as a crucial intermediate in the synthesis of a range of target molecules. The presence of impurities, even in trace amounts, can have significant downstream consequences, including altered reaction kinetics, the formation of undesirable by-products, and potential toxicity in the final active pharmaceutical ingredient (API).[1][2][3] Therefore, stringent quality control is not merely a regulatory hurdle but a fundamental aspect of ensuring the safety, efficacy, and reproducibility of the final product.

A robust quality control strategy for this compound must address three key areas:

  • Identity: Unambiguous confirmation of the chemical structure.

  • Purity: Quantitation of the desired compound and detection of any impurities.

  • Assay: Accurate determination of the concentration or potency of the substance.

This guide will compare and contrast the primary analytical techniques employed to address these areas, offering insights into their relative strengths and weaknesses in the context of (2-Bromo-4-chloro-benzyl)-dimethyl-amine analysis.

Understanding the Impurity Profile: A Synthesis-Driven Approach

To establish effective quality control, one must first anticipate the potential impurities. A common synthetic route to (2-Bromo-4-chloro-benzyl)-dimethyl-amine involves the nucleophilic substitution of 2-bromo-4-chlorobenzyl bromide with dimethylamine.

2-Bromo-4-chlorobenzyl bromide 2-Bromo-4-chlorobenzyl bromide Product (2-Bromo-4-chloro-benzyl)-dimethyl-amine 2-Bromo-4-chlorobenzyl bromide->Product Dimethylamine, Base

Figure 1: Synthesis of (2-Bromo-4-chloro-benzyl)-dimethyl-amine.

This reaction, while generally efficient, can lead to several process-related impurities:

  • Starting Material Carryover: Unreacted 2-bromo-4-chlorobenzyl bromide.

  • Over-alkylation Products: Formation of quaternary ammonium salts.

  • Hydrolysis Products: 2-bromo-4-chlorobenzyl alcohol, formed if water is present.

  • Regioisomers: If the starting brominating agent for the precursor was not entirely regioselective, other isomers of bromo-chloro-benzyl bromide could be present, leading to isomeric final products.[4]

Understanding these potential impurities is crucial for developing specific and sensitive analytical methods.

Comparative Analysis of Analytical Methodologies

The selection of an appropriate analytical technique is a critical decision in quality control. This section compares High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy for the analysis of (2-Bromo-4-chloro-benzyl)-dimethyl-amine.

Table 1: Comparison of Key Analytical Techniques
ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase, with mass-based detection.Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing detailed structural information.
Primary Use Purity determination, assay, and quantification of impurities.Identification and quantification of volatile impurities, residual solvents, and by-products.Structural elucidation, identification, and quantitative analysis (qNMR).
Strengths High precision and accuracy for quantification; suitable for non-volatile and thermally labile compounds.[5][6]High sensitivity and specificity for identification of volatile compounds.[7]Provides unambiguous structural information; can quantify without a specific reference standard for the analyte (qNMR).
Limitations Requires a suitable chromophore for UV detection; may require derivatization for some compounds.Not suitable for non-volatile or thermally labile compounds.[5][8]Lower sensitivity compared to chromatographic methods; higher instrumentation cost.

Experimental Protocols: A Practical Guide

The following section provides detailed, step-by-step methodologies for the quality control of (2-Bromo-4-chloro-benzyl)-dimethyl-amine, designed to be self-validating and robust.

I. High-Performance Liquid Chromatography (HPLC) for Purity and Assay

Objective: To determine the purity of (2-Bromo-4-chloro-benzyl)-dimethyl-amine and to assay its content, with a focus on separating it from potential non-volatile impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Data acquisition and processing software

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile

  • Gradient:

    • 0-2 min: 20% B

    • 2-15 min: 20% to 80% B

    • 15-18 min: 80% B

    • 18-20 min: 80% to 20% B

    • 20-25 min: 20% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 25 mg of the (2-Bromo-4-chloro-benzyl)-dimethyl-amine sample.

  • Dissolve in 50 mL of a 50:50 mixture of acetonitrile and water to obtain a stock solution of 0.5 mg/mL.

  • Further dilute to a working concentration of 0.05 mg/mL with the same diluent.

Causality Behind Experimental Choices:

  • A C18 column is chosen for its versatility in retaining moderately polar to non-polar compounds.

  • The gradient elution allows for the effective separation of a wide range of potential impurities with varying polarities.

  • Trifluoroacetic acid is used as an ion-pairing agent to improve the peak shape of the basic amine.

  • Detection at 220 nm provides good sensitivity for the aromatic rings of the analyte and potential impurities.

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Weigh Sample Weigh Sample Dissolve in Diluent Dissolve in Diluent Weigh Sample->Dissolve in Diluent Dilute to Working Concentration Dilute to Working Concentration Dissolve in Diluent->Dilute to Working Concentration Inject Sample Inject Sample Dilute to Working Concentration->Inject Sample Gradient Elution Gradient Elution Inject Sample->Gradient Elution UV Detection (220 nm) UV Detection (220 nm) Gradient Elution->UV Detection (220 nm) Integrate Peaks Integrate Peaks UV Detection (220 nm)->Integrate Peaks Calculate Purity (% Area) Calculate Purity (% Area) Integrate Peaks->Calculate Purity (% Area) Assay vs. Standard Assay vs. Standard Calculate Purity (% Area)->Assay vs. Standard cluster_qnmr_prep qNMR Sample Preparation cluster_nmr_acq NMR Data Acquisition cluster_nmr_analysis Data Analysis Weigh Sample & Standard Weigh Sample & Standard Dissolve in Deuterated Solvent Dissolve in Deuterated Solvent Weigh Sample & Standard->Dissolve in Deuterated Solvent Transfer to NMR Tube Transfer to NMR Tube Dissolve in Deuterated Solvent->Transfer to NMR Tube Acquire ¹H Spectrum Acquire ¹H Spectrum Transfer to NMR Tube->Acquire ¹H Spectrum Process Spectra Process Spectra Acquire ¹H Spectrum->Process Spectra Acquire ¹³C Spectrum Acquire ¹³C Spectrum Integrate Peaks Integrate Peaks Process Spectra->Integrate Peaks Calculate Purity/Assay Calculate Purity/Assay Integrate Peaks->Calculate Purity/Assay

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling (2-Bromo-4-chloro-benzyl)-dimethyl-amine

Operational Safety Guide: Handling (2-Bromo-4-chloro-benzyl)-dimethyl-amine Part 1: Executive Hazard Analysis (2-Bromo-4-chloro-benzyl)-dimethyl-amine is a halogenated tertiary benzylic amine.[1] While a specific Safety...

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety Guide: Handling (2-Bromo-4-chloro-benzyl)-dimethyl-amine

Part 1: Executive Hazard Analysis

(2-Bromo-4-chloro-benzyl)-dimethyl-amine is a halogenated tertiary benzylic amine.[1] While a specific Safety Data Sheet (SDS) for this exact isomer may be rare in public repositories, its structural activity relationship (SAR) with analogs such as 2-bromo-N,N-dimethylbenzylamine (CAS 1976-04-1) and benzyldimethylamine dictates a strict safety profile.[1]

Core Hazards (Inferred from SAR):

  • Corrosivity (Skin/Eye): The benzylic amine functionality is basic and lipophilic, capable of penetrating the stratum corneum and causing deep chemical burns (Skin Corr. 1B).

  • Acute Toxicity: Halogenated benzylamines are harmful by inhalation and ingestion.

  • Lachrymator Potential: Many benzyl halides and their amine derivatives are potent mucous membrane irritants.

Immediate Action Required: Treat this compound as a Corrosive Liquid/Low-Melting Solid .[1] All handling must occur inside a certified chemical fume hood.

Part 2: Personal Protective Equipment (PPE) Matrix

Do not rely on generic "lab safety" rules. The lipophilic nature of this amine requires specific barrier materials.

Glove Selection Strategy

Standard nitrile gloves offer only splash protection. The dimethylamine moiety can swell nitrile rubber over time, and the halogenated aromatic ring increases permeation rates.

Exposure TypeRecommended MaterialThicknessBreakthrough Time (Est.)Action
Incidental / Splash Nitrile (Disposable)

5 mil (0.12 mm)
< 15 minsChange immediately upon contact.[1]
High Risk / Immersion Silver Shield / 4H® (Laminate) Multi-layer> 480 minsMandatory for spill cleanup or bulk transfer (>500 mL).
Dextrous Handling Double-Gloving Inner: 4 mil NitrileOuter: 5 mil Nitrile~30 minsInspect outer glove frequently for puckering (swelling).[1]

Critical Check: Before use, inflate nitrile gloves to check for pinholes. The "air-leak" test is a mandatory self-validating step for handling corrosives.[1]

Eye & Body Protection
  • Primary: Chemical Splash Goggles (Indirect Vent). Safety glasses are insufficient due to the risk of caustic vapors.

  • Secondary: Face Shield (8-inch minimum) required if handling volumes > 100 mL or conducting exothermic additions.[1]

  • Body: Chemical-resistant lab coat (poly-cotton blend is minimum; Nomex preferred if working with flammables).[1]

Part 3: Engineering Controls & Visualization

PPE Decision Logic

Use this logic flow to determine the required protection level before starting work.

PPE_Decision_Tree Start Start: Assess Task StateCheck Physical State? Start->StateCheck Solid Solid (Powder/Crystals) StateCheck->Solid Weighing Liquid Liquid / Solution StateCheck->Liquid Transfer/Reaction Level1 Level 1: Fume Hood + Nitrile (Double) + Goggles Solid->Level1 Static Risk Managed QuantityCheck Volume > 100 mL? Liquid->QuantityCheck QuantityCheck->Level1 No Level2 Level 2: Fume Hood + Face Shield + Apron QuantityCheck->Level2 Yes Level3 Level 3: Laminate Gloves (Silver Shield) Required Level2->Level3 Spill Cleanup / Bulk

Figure 1: PPE Decision Matrix based on physical state and quantity thresholds.

Part 4: Operational Protocol (Step-by-Step)

Phase A: Preparation
  • Sash Height Verification: Ensure fume hood sash is at the certified working height (usually 18 inches).

  • Quenching Agent: Prepare a beaker of dilute acetic acid (5%) or citric acid nearby to neutralize minor amine spills on surfaces. Do not use strong mineral acids (HCl) as this may generate excessive heat.

Phase B: Weighing & Transfer
  • If Solid: Use an anti-static gun if the powder is fluffy. Weigh inside the hood or use a balance enclosure.

  • If Liquid:

    • Use a positive-displacement pipette for volumes < 10 mL to prevent dripping (high vapor pressure/viscosity issues).[1]

    • For volumes > 50 mL, use a cannula transfer or pressure-equalizing addition funnel.[1] Never pour corrosives free-hand. [1]

Phase C: Reaction Monitoring
  • Exotherm Alert: Benzylamines can react exothermically with alkyl halides, acid chlorides, or strong acids.

  • Cooling: Have an ice bath ready before adding reagents to the amine solution.

Phase D: Waste Disposal

Segregation is critical to prevent "trash can fires."

Waste_Workflow Source Reaction Waste CheckpH Check pH Source->CheckpH Basic Basic (Amine) CheckpH->Basic Acidic Acidic CheckpH->Acidic Segregate Segregate Stream Basic->Segregate Neutralize Neutralize carefully Acidic->Neutralize HaloWaste Container A: Halogenated Organic (Basic/Neutral) Segregate->HaloWaste Neutralize->Segregate

Figure 2: Waste segregation logic.[1] Never mix amine waste directly with concentrated acid waste.

Disposal Instructions:

  • Collect in a container labeled "Hazardous Waste - Halogenated Organic - Basic/Corrosive." [1]

  • Do not mix with oxidizers (e.g., Nitric acid, Peroxides) as amines are reducing agents.

  • Wipe down all glassware with a dilute acid rinse (citric acid) before removing from the hood for washing.

Part 5: Emergency Response

5.1 Skin Exposure [2][3]

  • Immediate: Flush with water for 15 minutes.

  • Secondary: Wash with soap and water.[2][3][4][5] Do not use alcohol (increases skin absorption).

  • Medical: Seek evaluation for chemical burns, which may be delayed.

5.2 Spill Cleanup (< 50 mL)

  • Evacuate the immediate area if outside the hood.[6]

  • Don PPE: Silver Shield gloves + Goggles + Respirator (if outside hood).

  • Absorb: Use Vermiculite or Sand .[7] Avoid cellulose-based absorbents (paper towels) if the amine is mixed with oxidizers.[1]

  • Neutralize: Apply a dilute weak acid (Citric Acid) to the residue after bulk absorption.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 16104, 2-Bromo-N,N-dimethylbenzylamine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1450). Retrieved from [Link][1]

Sources

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